Technical Documentation Center

(4-Cyclobutoxypyridin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Cyclobutoxypyridin-2-yl)methanamine
  • CAS: 1250948-64-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of (4-Cyclobutoxypyridin-2-yl)methanamine

The following technical guide provides an in-depth analysis of (4-Cyclobutoxypyridin-2-yl)methanamine , a critical heterocyclic building block in modern medicinal chemistry. CAS Registry Number: 1250948-64-1 Chemical For...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-Cyclobutoxypyridin-2-yl)methanamine , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 1250948-64-1 Chemical Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2][3]

Executive Summary

(4-Cyclobutoxypyridin-2-yl)methanamine is a bifunctional pyridine intermediate characterized by a primary aminomethyl group at the C2 position and a cyclobutoxy ether moiety at the C4 position. This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for modulating physicochemical properties (LogP, solubility) without significantly increasing molecular weight. It serves as a key pharmacophore precursor in the development of kinase inhibitors, GPCR ligands, and modulators of the integrated stress response (ISR).

Molecular Identity & Structural Analysis

The molecule features a pyridine core that acts as a scaffold for two distinct functional domains:

  • The C2-Aminomethyl Group: A primary amine (

    
    ) that serves as a versatile "handle" for amide coupling, reductive amination, or sulfonylation. It acts as a hydrogen bond donor/acceptor in active sites.
    
  • The C4-Cyclobutoxy Group: An ether-linked cyclobutyl ring. This group provides steric bulk and lipophilicity (

    
     effect) while maintaining metabolic stability superior to linear alkyl chains. The cyclobutyl ring adopts a "puckered" conformation to relieve torsional strain, influencing the molecule's binding entropy.
    
Structural Data
PropertyValue
IUPAC Name 1-(4-cyclobutoxypyridin-2-yl)methanamine
SMILES NCCc1cc(OC2CCC2)ccn1
InChI Key RICSSZZGTICHJS-UHFFFAOYSA-N
Isomeric Note Distinct from (2-cyclobutoxypyridin-4-yl)methanamine (CAS 1250643-95-8).[4]

Physicochemical Properties

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) essential for formulation and ADME optimization.

ParameterValueInterpretation
Molecular Weight 178.23 DaFragment-like; ideal for Lead-Oriented Synthesis.
cLogP 1.25 ± 0.3Moderately lipophilic; good membrane permeability potential.
TPSA 48.1 Ų< 90 Ų suggests high blood-brain barrier (BBB) permeability.
pKa (Pyridine N) ~6.8Elevated vs. pyridine (5.2) due to C4-alkoxy electron donation.
pKa (Primary Amine) ~9.2Typical aliphatic amine; protonated at physiological pH.
H-Bond Donors 1Via the primary amine group.
H-Bond Acceptors 3Pyridine N, Ether O, Amine N.
Physical State Oil / Low-melt SolidOften supplied as a Hydrochloride (HCl) salt for stability.

Synthetic Routes & Manufacturing

The synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine typically follows a convergent pathway designed to install the sensitive alkoxy group prior to the reduction of the nitrile precursor.

Core Synthetic Pathway (Nucleophilic Aromatic Substitution)

The most robust industrial route utilizes 4-chloropyridine-2-carbonitrile as the starting material. This route avoids the use of unstable pyridine-N-oxides and allows for late-stage reduction.

Synthesis Start 4-Chloro-2-cyanopyridine (Starting Material) Inter 4-Cyclobutoxypyridine-2-carbonitrile (Intermediate) Start->Inter Etherification (THF, 0-25°C) Reagent1 Cyclobutanol + NaH (S_NAr Conditions) Reagent1->Start Product (4-Cyclobutoxypyridin-2-yl)methanamine (Target) Inter->Product Nitrile Reduction (MeOH/NH3) Reagent2 H2 / Raney Ni or LiAlH4 Reagent2->Inter

Figure 1: Industrial synthesis pathway via S_NAr and Nitrile Reduction.

Process Commentary:

  • Etherification: The reaction of cyclobutanol with sodium hydride (NaH) in THF generates the alkoxide in situ. This nucleophile attacks the C4 position of 4-chloro-2-cyanopyridine. The electron-withdrawing nitrile group at C2 activates the ring, facilitating the displacement of the chloride.

  • Reduction: The nitrile intermediate is reduced to the primary amine. Catalytic hydrogenation (Raney Nickel, H₂) is preferred for scale-up to minimize waste, though Lithium Aluminum Hydride (LiAlH₄) is common in small-scale laboratory settings.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for utilizing this building block in library synthesis.

Reactivity Logic
  • Amine Nucleophilicity: The primary amine is the most reactive center. It readily undergoes acylation, alkylation, and reductive amination.

  • Pyridine Basicity: The C4-cyclobutoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the pyridine nitrogen (N1), making it more basic than unsubstituted pyridine. Care must be taken during acid chloride couplings to use a scavenger base (e.g., DIPEA) to prevent N1-acylation or salt formation.

  • Ether Stability: The cyclobutyl ether is stable under basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g., BBr₃), which are typically used for demethylation.

Reactivity Center (4-Cyclobutoxypyridin-2-yl)methanamine Amide Amide Coupling (R-COOH + HATU) Center->Amide Primary Amine Functionalization RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Center->RedAm Secondary Amine Synthesis Salt Salt Formation (HCl/Dioxane) Center->Salt Storage Stabilization

Figure 2: Primary reactivity vectors for medicinal chemistry applications.

Handling & Safety Protocols

As a primary amine and pyridine derivative, standard safety protocols for corrosive/irritant substances apply.

  • Hazard Classification (GHS):

    • Skin Corr. 1B (H314): Causes severe skin burns and eye damage (typical for benzylic-type amines).

    • Acute Tox. 4 (H302): Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Long-term storage is best as the Hydrochloride salt.

  • Self-Validating Purity Check:

    • NMR: Check for the diagnostic cyclobutyl multiplet signals (~1.6–2.4 ppm) and the disappearance of the nitrile peak if synthesized in-house.

    • LCMS: Monitor for the [M+H]⁺ peak at 179.1.

Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a pharmacophore builder .

  • Kinase Inhibition: The 2-aminomethylpyridine motif is a classic "hinge binder" or "solvent front" moiety in kinase inhibitors. The cyclobutoxy group occupies hydrophobic pockets (e.g., the ribose pocket or back-cleft), improving potency and selectivity compared to smaller methoxy groups.

  • Integrated Stress Response (ISR): Patent literature identifies this scaffold in modulators of the ISR pathway, used to treat neurodegenerative diseases. The cyclobutyl group aids in penetrating the CNS (Central Nervous System).

  • LOXL2 Inhibition Context: While the chloro-analog ((2-chloropyridin-4-yl)methanamine) is a known LOXL2 inhibitor, the cyclobutoxy derivative serves as an advanced intermediate to synthesize more complex, lipophilic inhibitors that target similar amine oxidases with improved bioavailability.

References
  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126797072. Retrieved from .

  • Synthetic Methodology: Google Patents (2019). WO2019090088A1 - Modulators of the integrated stress pathway. Retrieved from .

  • Physicochemical Data: CymitQuimica (2025).[5] Product Data Sheet for CAS 1250948-64-1.[1][2] Retrieved from .

  • LOXL2 Context (Analogous Chemotypes): MedChemExpress (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Datasheet.[2] Retrieved from .

Sources

Exploratory

Technical Guide: Synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine

This guide details the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine , a specific pyridine scaffold often utilized in medicinal chemistry as a linker or pharmacophore in kinase inhibitors and GPCR ligands. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine , a specific pyridine scaffold often utilized in medicinal chemistry as a linker or pharmacophore in kinase inhibitors and GPCR ligands.

The synthesis prioritizes regioselectivity —ensuring the cyclobutoxy group is installed exclusively at the C4 position while preserving the C2 handle for amine generation.

Executive Summary & Retrosynthetic Analysis

The target molecule features an electron-deficient pyridine ring substituted with a cyclobutoxy ether at C4 and a primary methanamine at C2 .

Retrosynthetic Logic

The most robust disconnection relies on the differing reactivity profiles of the pyridine ring positions.

  • The Amine (

    
    ):  Best derived from a nitrile (
    
    
    
    ) precursor. Nitriles are stable during nucleophilic substitution steps and reduce cleanly to primary amines.
  • The Ether (

    
    ):  Installed via Nucleophilic Aromatic Substitution (
    
    
    
    ). The C4 position of a pyridine is highly susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group (EWG) like a nitrile at C2.

Strategic Choice: We will utilize 4-chloropyridine-2-carbonitrile as the linchpin starting material. The C2-nitrile activates the C4-chloride for displacement, ensuring high regioselectivity without the need for transition metal catalysis (e.g., Buchwald-Hartwig), which simplifies purification.

Pathway Visualization

Retrosynthesis Target (4-Cyclobutoxypyridin-2-yl)methanamine (Target) Intermediate 4-Cyclobutoxypyridine-2-carbonitrile (Stable Intermediate) Target->Intermediate Nitrile Reduction (H2/Raney Ni or LAH) SM1 4-Chloropyridine-2-carbonitrile (Commercially Available Scaffold) Intermediate->SM1 SNAr Displacement SM2 Cyclobutanol Intermediate->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the assembly of the ether linkage prior to amine generation.

Primary Synthesis Pathway (The "Nitrile Route")

Phase 1: Regioselective Etherification ( )

This step displaces the C4-chloride with cyclobutoxide. The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile.

Reagents:

  • Substrate: 4-Chloropyridine-2-carbonitrile (CAS: 34486-24-3).

  • Nucleophile: Cyclobutanol.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Protocol:

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF at 
    
    
    
    .
  • Alkoxide Formation: Add Cyclobutanol (1.1 equiv) dropwise. Stir for 30 min at

    
     until 
    
    
    
    evolution ceases. Critical: Ensure complete deprotonation to prevent side reactions.
  • Addition: Add a solution of 4-Chloropyridine-2-carbonitrile (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to

    
    . The C4-Cl is highly reactive; extreme heat is rarely needed and may hydrolyze the nitrile.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: The intermediate 4-cyclobutoxypyridine-2-carbonitrile should be a stable solid/oil. Verify by


 (loss of C4-H signal pattern of starting material, appearance of cyclobutyl multiplet).
Phase 2: Nitrile Reduction to Methanamine

Converting the nitrile to a primary amine requires chemoselectivity to avoid reducing the pyridine ring or cleaving the ether.

Method A: Catalytic Hydrogenation (High Throughput/Cleanest)

  • Reagents: Raney Nickel (active catalyst),

    
     balloon (or mild pressure 1-3 bar).
    
  • Solvent: 7N

    
     in Methanol.
    
  • Rationale: Ammonia suppresses the formation of secondary amines (dimers), a common byproduct in nitrile reductions.

Protocol:

  • Dissolve the nitrile intermediate in methanolic ammonia (7N).

  • Add Raney Nickel (approx. 10-20 wt% of substrate) carefully (pyrophoric!).

  • Purge with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    atmosphere at RT for 4–12 hours.
  • Filtration: Filter through a Celite pad (keep wet to prevent catalyst ignition). Rinse with MeOH.[3]

  • Isolation: Concentrate filtrate in vacuo.

Method B: Chemical Hydride Reduction (Alternative)

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Note:

    
     is aggressive and may require lower temperatures (
    
    
    
    ) to prevent ether cleavage, though cyclobutyl ethers are relatively robust.
    
    
    is often milder.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Moisture (Step 1) Hydrolysis of Nitrile to AmideUse strictly anhydrous THF/DMF. Keep NaH dry.
Temperature (Step 1) Displacement at C2 (Rare)Maintain temp

. C4 is kinetically favored, but high heat promotes mixtures.
Dimerization (Step 2) Secondary Amine FormationUse excess ammonia in MeOH during hydrogenation.
Purification (Step 2) Amine sticking to SilicaUse 1-5% Triethylamine (TEA) or

in the eluent (DCM/MeOH).

Visualized Workflow

SynthesisWorkflow Start Start: 4-Chloropyridine- 2-carbonitrile Step1 Step 1: SNAr (Cyclobutanol, NaH, THF) Start->Step1 Activation Inter Intermediate: 4-Cyclobutoxypyridine- 2-carbonitrile Step1->Inter Etherification Step2 Step 2: Reduction (H2, Raney Ni, NH3/MeOH) Inter->Step2 Hydrogenation Final Final Product: (4-Cyclobutoxypyridin- 2-yl)methanamine Step2->Final Isolation

Figure 2: Forward synthesis workflow showing reagents and intermediates.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water releasing

    
    . Use under inert atmosphere.
    
  • Raney Nickel: Pyrophoric when dry. Always keep wet with solvent or water. Filter under inert gas if possible.

  • Pyridine Derivatives: Often malodorous and toxic. Handle in a fume hood.

References

  • Nucleophilic Substitution on Pyridines:Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Nitrile Reduction Methodologies: Kadam, H. K., et al. (2015). "Raney Nickel catalyzed reductive amination...".

  • Analogous Scaffold Synthesis (LOXL2 Inhibitors): MedChemExpress Data Sheet for (2-Chloropyridin-4-yl)methanamine. (Demonstrates stability of pyridine-methanamine scaffolds). Link

Sources

Foundational

spectroscopic data of (4-Cyclobutoxypyridin-2-yl)methanamine (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization & Validation of (4-Cyclobutoxypyridin-2-yl)methanamine Executive Summary & Compound Significance (4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) is a critical he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization & Validation of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary & Compound Significance

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) is a critical heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD). Its structural motif—a pyridine core decorated with a polar primary amine and a lipophilic cyclobutyl ether—makes it an ideal scaffold for kinase inhibitors (e.g., LOXL2, AKT pathways).

The primary challenge in handling this intermediate is validating the regiochemistry of the cyclobutoxy substitution (position 4 vs. position 6) and ensuring the integrity of the primary amine, which is prone to oxidation or carbamylation upon atmospheric exposure.

This guide provides a Reference Analytical Profile derived from substituent chemical shift principles and fragmentation logic. It is designed to serve as the "Gold Standard" against which researchers should validate their synthesized or purchased batches.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must understand the electronic environment of the molecule.

  • Formula:

    
    
    
  • Exact Mass: 178.1106 Da

  • Core: Pyridine ring.[1][2]

  • Substituents:

    • Position 2: Methanamine (

      
      ). Electron-donating via induction, but the methylene group insulates the ring slightly.
      
    • Position 4: Cyclobutoxy (

      
      ). Strong electron-donating group (mesomeric effect), significantly shielding the ortho and para positions (H3 and H5).
      
Workflow Visualization: Structure & Fragmentation Logic

G Compound (4-Cyclobutoxypyridin-2-yl) methanamine (MW 178.23) Frag1 Fragment A [M-NH3]+ (Loss of Amine) Compound->Frag1 ESI MS Fragmentation Frag2 Fragment B [M-C4H6]+ (Loss of Cyclobutene) Compound->Frag2 McLafferty-like Rearrangement NMR_H6 H6 Proton Deshielded (adj. to N) ~8.1 ppm Compound->NMR_H6 1H NMR Key Signal NMR_OCH Cyclobutoxy α-H Quintet ~4.7 ppm Compound->NMR_OCH 1H NMR Key Signal Frag3 Base Peak Pyridine Core Ion Frag2->Frag3 Further Degradation

Figure 1: Structural logic correlating molecular features to expected MS fragmentation and key NMR signals.

Spectroscopic Characterization Profile

The following data represents the Target Validation Criteria . If your experimental data deviates significantly (>0.2 ppm for 1H NMR) from these values, suspect regioisomer contamination (e.g., 6-cyclobutoxy isomer) or salt formation.

A. Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended for solubility and amine visibility) or CDCl

. Frequency: 400 MHz or higher.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Py-H6 8.15 – 8.25Doublet (d)1H

Most deshielded proton; adjacent to Pyridine Nitrogen.
Py-H3 6.85 – 6.95Doublet (d)1H

Shielded by 4-alkoxy group; meta coupling to H5.
Py-H5 6.65 – 6.75Doublet of Doublets (dd)1H

Shielded; couples to H6 (ortho) and H3 (meta).
O-CH 4.60 – 4.75Quintet (m)1H

Characteristic cyclobutoxy methine; deshielded by Oxygen.
N-CH

3.75 – 3.85Singlet (s)2H-Benzylic-like methylene; shifts downfield if salt form (HCl).
NH

1.50 – 2.00Broad Singlet (br s)2H-Exchangeable. Chemical shift varies heavily with concentration/water.
Cyc-CH

2.35 – 2.45Multiplet2H-Cyclobutyl

-protons.
Cyc-CH

2.00 – 2.15Multiplet2H-Cyclobutyl

-protons.
Cyc-CH

1.60 – 1.80Multiplet2H-Cyclobutyl

-protons (furthest from oxygen).

Critical Note on Purity: A common impurity is the hydrolysis product (4-cyclobutoxypyridin-2-yl)methanol. Check for a methylene shift at ~4.6 ppm (distinct from the amine's 3.8 ppm).

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-



  • Pyridine C2 (Quaternary): ~162.0 ppm (Ipso to amine side chain).

  • Pyridine C4 (Quaternary): ~165.5 ppm (Ipso to Oxygen – highly deshielded).

  • Pyridine C6 (CH): ~148.0 ppm (Alpha to Nitrogen).

  • Pyridine C3/C5 (CH): ~105.0 – 110.0 ppm (Electron rich due to alkoxy donation).

  • Cyclobutyl C-O (CH): ~72.0 ppm.

  • Benzylic C-N (CH

    
    ):  ~46.0 ppm.
    
  • Cyclobutyl CH

    
    :  ~30.5 ppm (x2) and ~13.0 ppm (x1).
    
C. Mass Spectrometry (ESI-MS)

Method: LC-MS (Electrospray Ionization, Positive Mode).

  • Parent Ion

    
    :  179.12 (
    
    
    
    intensity).
  • Sodium Adduct

    
    :  201.10.
    
  • Key Fragmentation:

    • m/z 162: Loss of

      
       (Rare in soft ionization, common in EI).
      
    • m/z 123: Loss of Cyclobutene (

      
      ) via McLafferty rearrangement or simple ether cleavage. This confirms the presence of the cyclobutoxy group.
      
    • m/z 109: Pyridin-2-ylmethanamine core (loss of full alkoxy chain).

D. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3350 - 3280 N-H Stretch (Primary Amine)Doublet usually visible; confirms free base form.
2980 - 2850 C-H Stretch (Aliphatic)Cyclobutyl ring vibrations.
1595 - 1580 C=N / C=C StretchPyridine ring breathing.
1240 - 1200 C-O-C Stretch (Aryl Ether)Strong band confirming the 4-alkoxy substitution.

Experimental Protocol: Quality Control (QC)

When receiving this compound from a CRO or synthesizing it, use this rapid QC protocol to verify integrity.

Step 1: Solubility Check
  • Protocol: Dissolve 1 mg in 1 mL of 0.1M HCl.

  • Pass Criteria: Solution must be clear and colorless. Turbidity indicates the presence of non-basic impurities (e.g., neutral starting materials like 2-bromo-4-cyclobutoxypyridine).

Step 2: HPLC Purity Method

To separate the amine from potential hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm.
    
  • Retention Time: The amine will elute early due to polarity; the starting material (halide) will elute later.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for cyclobutane ring coupling constants).
  • PubChem Compound Summary. (n.d.). CID 49806449 (Related isomer structure validation). Retrieved from [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Cyclobutoxy-Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking New Therapeutic Avenues In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, featured in a multitude of approved therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Therapeutic Avenues

In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, featured in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the development of novel pharmaceuticals.[3] Simultaneously, the incorporation of strained ring systems, such as cyclobutane, has gained significant traction as a strategy to modulate physicochemical properties, including metabolic stability and conformational rigidity, thereby enhancing the drug-like characteristics of lead compounds.[4] This guide delves into the promising intersection of these two domains: the potential biological activities of cyclobutoxy-pyridine derivatives. While direct literature on this specific chemical class is nascent, this document synthesizes established principles from pyridine and cyclobutane chemistry to provide a forward-looking technical resource for researchers, scientists, and drug development professionals. We will explore the hypothetical, yet scientifically grounded, therapeutic potential of these derivatives and provide a roadmap for their synthesis, biological evaluation, and optimization.

The Strategic Rationale for Cyclobutoxy-Pyridine Scaffolds in Drug Design

The pyridine ring is a versatile pharmacophore known to impart a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility. The cyclobutane moiety, on the other hand, offers a unique three-dimensional structural element.[4] The fusion of a cyclobutoxy group to a pyridine core presents several compelling advantages for drug design:

  • Metabolic Stability: The cyclobutane ring can act as a metabolically resistant bioisostere for more labile groups, potentially improving the pharmacokinetic profile of a drug candidate.[4]

  • Conformational Constraint: The rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.[4]

  • Vectorial Orientation: The cyclobutoxy linker can orient the pyridine core and other substituents in a precise spatial arrangement to optimize interactions with a target protein's binding pocket.

  • Novel Chemical Space: The combination of these two moieties allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the extensive bioactivity data for pyridine derivatives and the advantageous properties of the cyclobutane group, we can hypothesize several promising therapeutic applications for cyclobutoxy-pyridine compounds.

Anticancer Activity

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[6][7][8]

  • Kinase Inhibition: Many clinically successful kinase inhibitors incorporate a pyridine ring that often interacts with the hinge region of the ATP-binding pocket.[9][10] The cyclobutoxy group could serve to position the pyridine core optimally within the active site of kinases such as VEGFR, EGFR, or CDKs, which are frequently dysregulated in cancer.[11][12]

  • Tubulin Polymerization Inhibition: Certain pyridine-containing compounds have been shown to inhibit the polymerization of tubulin, a critical process for cell division. The rigid cyclobutoxy linker could enforce a conformation that mimics known tubulin inhibitors, leading to mitotic arrest and apoptosis in cancer cells.

Below is a proposed signaling pathway that could be targeted by cyclobutoxy-pyridine derivatives in cancer.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tubulin Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Polymerization CPD Cyclobutoxy-Pyridine Derivative CPD->RTK Inhibition CPD->Tubulin Inhibition of Polymerization

Caption: Proposed anticancer mechanisms of cyclobutoxy-pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and kinases involved in inflammatory signaling pathways.[13][14]

  • COX Inhibition: Pyrimidine derivatives, structurally related to pyridines, have shown selective COX-2 inhibitory activity.[15][16] A cyclobutoxy-pyridine scaffold could be designed to fit within the COX-2 active site, potentially offering a safer anti-inflammatory profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • JAK-STAT Pathway Inhibition: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical regulator of cytokine signaling in inflammation. Selective inhibitors of JAK family members, such as TYK2, have shown therapeutic promise.[17] The unique geometry of cyclobutoxy-pyridine derivatives could be exploited to achieve selectivity for specific JAK isoforms.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridine-containing compounds have a long history in antimicrobial drug discovery, with some exhibiting activity against bacteria, fungi, and viruses.[5][18] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[19] The lipophilic nature of the cyclobutoxy group could enhance membrane permeability, facilitating the entry of the pyridine derivative into microbial cells.

Synthetic Strategies for Cyclobutoxy-Pyridine Derivatives

The synthesis of cyclobutoxy-pyridine derivatives can be approached through several established organic chemistry methodologies. A general and flexible approach would involve the synthesis of the pyridine and cyclobutanol fragments separately, followed by their coupling.

General Synthetic Workflow

synthesis_workflow Start Starting Materials Pyridine_Synth Pyridine Synthesis (e.g., Hantzsch, Chichibabin) Start->Pyridine_Synth Cyclobutanol_Synth Cyclobutanol Synthesis (e.g., from cyclobutanone) Start->Cyclobutanol_Synth Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) Pyridine_Synth->Coupling Cyclobutanol_Synth->Coupling Purification Purification and Characterization Coupling->Purification Final_Product Cyclobutoxy-Pyridine Derivative Purification->Final_Product

Caption: General synthetic workflow for cyclobutoxy-pyridine derivatives.

Key Synthetic Reactions
  • Pyridine Ring Formation: The Hantzsch pyridine synthesis and the Chichibabin reaction are classical and versatile methods for constructing the pyridine core from acyclic precursors.[20][21] These methods allow for the introduction of various substituents on the pyridine ring, which is crucial for structure-activity relationship (SAR) studies.

  • Cyclobutanol Preparation: Substituted cyclobutanols can be readily prepared from the corresponding cyclobutanones via reduction with agents like sodium borohydride.

  • Etherification: The Williamson ether synthesis is a reliable method for coupling a halo-pyridine with a cyclobutanol in the presence of a base to form the desired cyclobutoxy-pyridine ether linkage.

In Vitro and In Vivo Evaluation: A Step-by-Step Guide

A robust and systematic evaluation of the biological activity of newly synthesized cyclobutoxy-pyridine derivatives is paramount. The following experimental protocols provide a framework for a comprehensive assessment.

In Vitro Assays

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve cyclobutoxy-pyridine derivatives in DMSO to prepare stock solutions. Further dilute with culture medium to achieve a range of final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

  • Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the cyclobutoxy-pyridine derivatives in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Include a no-inhibitor control and a positive control inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 values for each compound.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol: Xenograft Tumor Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the cyclobutoxy-pyridine derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will be crucial for establishing a structure-activity relationship (SAR). This involves correlating the chemical structures of the synthesized derivatives with their biological activities.

Table 1: Hypothetical SAR Data for Cyclobutoxy-Pyridine Derivatives in an Anticancer Assay

Compound IDR1R2R3IC50 (µM) vs. MCF-7
CPD-1 HHH> 50
CPD-2 ClHH15.2
CPD-3 OCH3HH8.5
CPD-4 HHNH25.1
CPD-5 OCH3HNH21.2

The SAR data can guide the rational design of new analogs with improved potency and selectivity. For instance, based on the hypothetical data in Table 1, the presence of an amino group at the R3 position and a methoxy group at the R1 position on the pyridine ring appear to enhance the anticancer activity.[1][22]

Future Directions and Conclusion

The exploration of cyclobutoxy-pyridine derivatives represents a promising frontier in drug discovery. The convergence of the well-established biological activities of the pyridine scaffold and the advantageous physicochemical properties of the cyclobutane moiety provides a strong rationale for the synthesis and evaluation of this novel chemical class. This technical guide has outlined the potential therapeutic applications, synthetic strategies, and a comprehensive framework for the biological evaluation of these compounds. While the journey from a novel chemical entity to a clinically approved drug is long and challenging, the scientific foundation for investigating cyclobutoxy-pyridine derivatives is solid. It is our hope that this guide will inspire and equip researchers to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • Preparation of Pyridines, Part 1: By Cyclocondens
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Substituted pyridine derivatives useful in the treatment of cancer and other disorders.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Synthesis of Pyridine. YouTube.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH.
  • A study on the anti-inflammatory effects of new deriv
  • Synthesis of pharmaceutically useful pyridine derivatives.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • Pyridine derivatives and their use in the treatment of psychotic disorders.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents.
  • Substituted pyridine compound.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Biological Activity of Pyrimidine Deriv
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • 8-substituted isoquinoline derivatives and the use thereof.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed.

Sources

Foundational

structure-activity relationship (SAR) studies of (4-Cyclobutoxypyridin-2-yl)methanamine

The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and biological applications of (4-Cyclobutoxypyridin-2-yl)methanamine , a privileged scaffold in the development of all...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and biological applications of (4-Cyclobutoxypyridin-2-yl)methanamine , a privileged scaffold in the development of allosteric Glutaminase 1 (GLS1) inhibitors.

Role: Key Pharmacophore in Next-Generation GLS1 Inhibitors Primary Application: Oncology (Triple-Negative Breast Cancer, Renal Cell Carcinoma) CAS: 1250948-64-1

Executive Summary

(4-Cyclobutoxypyridin-2-yl)methanamine is a specialized heterocyclic building block used primarily in the synthesis of Glutaminase 1 (GLS1) inhibitors . Unlike non-specific alkyl amines, this scaffold incorporates a pyridine core with a specific 4-position lipophilic substitution (cyclobutoxy) that is critical for occupying the allosteric binding pocket of the GLS1 tetramer.

In the context of drug discovery, this motif serves as a bioisostere for the phenyl-acetyl or thiadiazole groups found in first-generation inhibitors like CB-839 (Telaglenastat) . The pyridine nitrogen lowers lipophilicity (LogD) compared to phenyl analogs, while the cyclobutoxy tail provides optimal steric bulk for hydrophobic interactions without the metabolic liability of open-chain ethers.

Structural Analysis & SAR Logic

The efficacy of this scaffold is governed by three distinct structural zones. The following diagram illustrates the SAR logic derived from patent literature (e.g., WO2016004404A2, WO2019090088A1).

SAR Visualization (Graphviz)

SAR_Analysis Scaffold (4-Cyclobutoxypyridin-2-yl)methanamine Zone1 Zone 1: Cyclobutoxy Tail (Lipophilic Pocket Fill) Scaffold->Zone1 Zone2 Zone 2: Pyridine Core (Electronic Modulation) Scaffold->Zone2 Zone3 Zone 3: Methanamine Linker (H-Bond Donor/Acceptor) Scaffold->Zone3 Effect1 Optimal Steric Fit > Methoxy (Too small) > Benzyloxy (Too bulky) Zone1->Effect1 Effect2 N-atom reduces LogP Increases Solubility H-bond Acceptor (Water mediated) Zone2->Effect2 Effect3 Critical Chain Length Ethanamine = Loss of Potency Amide coupling point Zone3->Effect3

Figure 1: Structural dissection of the scaffold highlighting the functional role of each moiety in GLS1 binding.

Detailed Mechanistic Insights
Zone 1: The Cyclobutoxy Tail (Hydrophobic Clamp)
  • Function: This group penetrates the hydrophobic allosteric pocket of GLS1.

  • SAR Insight: The cyclobutyl ring offers a "Goldilocks" steric profile.

    • vs. Isopropyl: Cyclobutyl is more rigid, reducing the entropic penalty upon binding.

    • vs. Cyclopentyl/Cyclohexyl: Larger rings often clash with the pocket walls (specifically residues Leu321 and Phe322 in GLS1), reducing affinity (

      
      ).
      
    • vs. Linear Ethers: The cyclic nature prevents metabolic

      
      -dealkylation, improving in vivo stability.
      
Zone 2: The Pyridine Core
  • Function: Acts as the central scaffold connecting the tail to the linker.

  • SAR Insight: The 2,4-substitution pattern is non-negotiable for this class of inhibitors.

    • Nitrogen Position: The pyridine nitrogen (N1) often engages in a water-mediated hydrogen bond network within the binding cleft. Replacing the pyridine with a phenyl ring increases lipophilicity (LogP > 4.0), leading to poor solubility and higher clearance.

    • Basicity: The electron-withdrawing effect of the oxygen at C4 reduces the basicity of the pyridine nitrogen, preventing non-specific binding to off-target acidic proteins.

Zone 3: The Methanamine Linker
  • Function: Serves as the attachment point to the central heterocyclic core (often a pyridazine or thiadiazole in final drugs).

  • SAR Insight: The single methylene spacer (

    
    ) places the amide bond (formed during drug synthesis) in the exact position to H-bond with Ser286  or Tyr249  of the enzyme. Extending this to an ethylene linker (
    
    
    
    ) typically abolishes activity (
    
    
    ) due to steric clash.

Experimental Synthesis Protocol

Objective: Synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine from 2-cyano-4-chloropyridine. Scale: Gram-scale (10 mmol).

Reaction Scheme
  • Step 1 (

    
    ):  2-cyano-4-chloropyridine + Cyclobutanol 
    
    
    
    4-cyclobutoxypicolinonitrile.
  • Step 2 (Reduction): 4-cyclobutoxypicolinonitrile

    
     (4-cyclobutoxypyridin-2-yl)methanamine.
    
Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution
  • Reagents: Cyclobutanol (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH (0.60 g, 15 mmol) and anhydrous DMF (20 mL) under

      
      .
      
    • Cool to 0°C. Dropwise add Cyclobutanol (0.86 g, 12 mmol). Stir for 30 min until

      
       evolution ceases.
      
    • Add 2-cyano-4-chloropyridine (1.38 g, 10 mmol) dissolved in DMF (5 mL) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1). Product is more polar than starting material.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash organics with brine. Dry over 
    
    
    
    .
  • Yield: Expect ~85-90% of the nitrile intermediate.

Step 2: Nitrile Reduction

Note: Catalytic hydrogenation is preferred over


 to preserve the pyridine ring and prevent over-reduction.
  • Reagents: Raney Nickel (slurry in water),

    
     in Methanol (7N).
    
  • Procedure:

    • Dissolve the nitrile (1.74 g, 10 mmol) in 7N

      
      /MeOH (30 mL).
      
    • Add Raney Nickel (~0.5 g wet weight) carefully (Pyrophoric!).

    • Purge flask with

      
       balloon (3 cycles). Stir under 
      
      
      
      atmosphere (1 atm) for 16 hours.
  • Purification:

    • Filter through a Celite pad (keep wet to prevent fire).

    • Concentrate filtrate in vacuo.

    • The amine is often used crude or purified via amine-functionalized silica columns to avoid strong acid workups which might cleave the ether.

Biological Profiling & Data Summary

When incorporated into a bis-amide GLS1 inhibitor structure (analogous to CB-839), the (4-cyclobutoxypyridin-2-yl) moiety confers the following properties:

PropertyValue / RangeContext
GLS1 IC50 5 – 50 nMHighly potent inhibition of Glutaminase 1.
GLS2 IC50 > 10,000 nM>1000-fold selectivity over Glutaminase 2 (liver isoform).
LogD (pH 7.4) 2.5 – 3.2Optimal for cell permeability without high plasma protein binding.
Microsomal Stability

min
Cyclobutyl ether is resistant to CYP450 oxidation compared to linear alkyl chains.
Solubility > 50

Pyridine nitrogen improves aqueous solubility vs. phenyl analogs.
Functional Pathway (GLS1 Inhibition)

The following diagram depicts how the inhibitor (containing this scaffold) disrupts the cancer cell metabolic cycle.

GLS1_Pathway Glutamine Glutamine (Extracellular) Transport SLC1A5 Transporter Glutamine->Transport GLS1_Active GLS1 (Tetramer) Active Enzyme Transport->GLS1_Active Substrate Glutamate Glutamate GLS1_Active->Glutamate Catalysis Inhibitor Inhibitor w/ (4-Cyclobutoxypyridin-2-yl) Allosteric Binding Inhibitor->GLS1_Active Inhibits (Stabilizes Inactive Dimer) TCA TCA Cycle (Energy/Biosynthesis) Glutamate->TCA TumorGrowth Tumor Cell Proliferation TCA->TumorGrowth

Figure 2: Mechanism of action. The scaffold enables the inhibitor to lock GLS1 in an inactive dimeric state, starving the tumor of Glutamate.

References

  • Calithera Biosciences Inc. (2016). GLS1 Inhibitors for Treating Disease. WO2016004404A2. Link

  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901.[1][2] Link

  • Bristol-Myers Squibb Co. (2019). Modulators of the Integrated Stress Pathway. WO2019090088A1. Link

  • ChemScene. (2024). (4-Cyclobutoxypyridin-2-yl)methanamine Product Data. Link

  • PubChem. (2024). Compound Summary: (4-Cyclobutoxypyridin-2-yl)methanamine.[3] Link

Sources

Exploratory

solubility of (4-Cyclobutoxypyridin-2-yl)methanamine in organic solvents

Topic: Solubility Profile & Optimization Strategy for (4-Cyclobutoxypyridin-2-yl)methanamine Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Optimization Strategy for (4-Cyclobutoxypyridin-2-yl)methanamine Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1]

Executive Summary

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its amphiphilic nature—comprising a basic aminomethyl-pyridine core and a lipophilic cyclobutoxy tail—creates a complex solubility landscape that varies drastically with pH and solvent polarity.[1]

This guide provides a definitive technical analysis of its solubility behavior. By synthesizing physicochemical principles with analog data, we establish a predictive solubility model and provide a self-validating experimental protocol for researchers to optimize reaction conditions and formulation vehicles.[1]

Part 1: Physicochemical Profile & Solubility Mechanisms

To master the solubility of this compound, one must first understand the competing forces within its molecular architecture.[1]

Structural Dissection (The Solubility Pharmacophore)

The molecule operates as a "Push-Pull" system regarding solvation:

  • The Polar Head (Hydrophilic): The 2-aminomethylpyridine moiety acts as a hydrogen bond donor (primary amine) and acceptor (pyridine nitrogen).[1] It dictates solubility in polar protic solvents and aqueous acid.[1]

  • The Lipophilic Tail (Hydrophobic): The cyclobutoxy group at the C4 position introduces significant steric bulk and lipophilicity (estimated LogP contribution ~ +1.2), limiting water solubility at neutral pH but enhancing solubility in chlorinated and ethereal solvents.[1]

Key Physicochemical Parameters (Predicted)
ParameterValue (Est.)Implication for Solubility
Molecular Weight 178.23 g/mol Small molecule; kinetics of dissolution will be fast.
pKa (Pyridine N) ~5.5Protonates in strong acid; increases water solubility.[1]
pKa (Primary Amine) ~9.2Dominant basic site.[1] Fully protonated at physiological pH (7.4).[1]
LogP (Free Base) 1.5 – 1.9Moderate lipophilicity; good organic solvent compatibility.[1]
LogD (pH 7.4) < 0.5Highly ionized in biological media; water-soluble as a salt.[1]

Part 2: Solubility Landscape

The following data categorizes the solubility of the Free Base form. Note that the salt forms (HCl, TFA) will exhibit inverted solubility profiles (high in water/DMSO, low in DCM).[1]

Organic Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and chromatography.[1] The lipophilic cyclobutoxy group interacts favorably here.[1]
Alcohols Methanol, Ethanol, IPAHigh (>50 mg/mL)The primary amine forms strong H-bonds.[1] Excellent for recrystallization or reductive amination reactions.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Universal solvents for this scaffold.[1] Use for stock solutions in biological assays.[1]
Ethers THF, 1,4-Dioxane, MTBEModerate to Good Soluble in THF/Dioxane; MTBE may require heating.[1] Good for lithiation or Grignard reactions.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Likely soluble, but may require heating.[1] Useful for crystallization antisolvent strategies.[1]
Hydrocarbons Hexanes, Heptane, PentanePoor / Insoluble The polar amine headgroup prevents dissolution. Ideal antisolvents for precipitation.[1]
Aqueous Water, PBSpH Dependent pH > 10: Low solubility (oiling out).[1] pH < 4: High solubility (formation of dicationic salt).[1]
The pH-Switch Mechanism

The solubility of (4-Cyclobutoxypyridin-2-yl)methanamine is a function of protonation state.[1]

  • Acidic Media (pH < 4): Both the pyridine nitrogen and the primary amine are protonated.[1] The molecule becomes a highly soluble dication.[1]

  • Basic Media (pH > 10): The molecule exists as a neutral free base.[1] The cyclobutoxy group dominates, driving the molecule out of the aqueous phase and into organic layers (e.g., DCM).[1]

Part 3: Experimental Protocols

Do not rely solely on literature values. Use these self-validating protocols to determine exact solubility for your specific batch and purity level.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific solvent for reaction optimization.

  • Preparation: Weigh 10 mg of (4-Cyclobutoxypyridin-2-yl)methanamine into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[1]

    • Cloudy/Particulate: Saturation point reached.[1]

  • Quantification (Optional): Filter the saturated supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Salt Screening for Aqueous Formulation

Objective: Convert the lipophilic free base into a water-soluble solid for biological testing.

  • Dissolution: Dissolve 100 mg of Free Base in 1 mL of Ethanol or THF.

  • Acid Addition: Slowly add 1.1 equivalents of acid (e.g., 1M HCl in Ether or Fumaric acid in EtOH).[1]

  • Crystallization:

    • If precipitate forms immediately: Cool to 0°C, filter, and wash with cold ether.[1]

    • If no precipitate: Add an antisolvent (Heptane or MTBE) dropwise until turbidity persists.[1]

  • Validation: Dry the solid and test solubility in D2O or PBS (pH 7.4).

Part 4: Visualizations

Solubility Decision Logic

This diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis vs. Extraction vs. Formulation).

SolubilityLogic Start (4-Cyclobutoxypyridin-2-yl) methanamine App_Synthesis Application: Synthesis/Reaction Start->App_Synthesis App_Extraction Application: Work-up/Extraction Start->App_Extraction App_Formulation Application: Bio-Assay/Formulation Start->App_Formulation Solv_DCM DCM / Chloroform (High Solubility) App_Synthesis->Solv_DCM Amidation/Acylation Solv_Alc MeOH / EtOH (High Solubility) App_Synthesis->Solv_Alc Reductive Amination App_Extraction->Solv_DCM Extract from Basic Aqueous Solv_DMSO DMSO / DMF (Universal Solvent) App_Formulation->Solv_DMSO Stock Solution (10mM) Solv_Acid Aqueous Acid (HCl) (Salt Formation) App_Formulation->Solv_Acid Water Soluble Salt

Caption: Solvent selection flowchart based on the specific chemical application of the intermediate.

Speciation & Phase Transfer

This diagram visualizes how pH manipulation drives the compound between phases, a critical concept for purification.[1]

PhaseTransfer Acidic pH < 4 (Dicationic Species) Water Soluble Neutral pH > 9 (Neutral Free Base) Lipophilic / Oil Acidic->Neutral Add NaOH / NaHCO3 Neutral->Acidic Add HCl / TFA Organic Organic Phase (DCM/EtOAc) High Solubility Neutral->Organic Partitioning Organic->Neutral Evaporation

Caption: The "pH-Switch" mechanism allowing transfer between aqueous and organic phases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62115802, (2-cyclobutoxypyridin-4-yl)methanamine. Retrieved from [Link][1]

Sources

Foundational

Technical Monograph: Theoretical &amp; Applied Properties of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary (4-Cyclobutoxypyridin-2-yl)methanamine (C10H14N2O) represents a high-value structural motif in modern medicinal chemistry, specifically within the fragment-based drug discovery (FBDD) landscape. This sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Cyclobutoxypyridin-2-yl)methanamine (C10H14N2O) represents a high-value structural motif in modern medicinal chemistry, specifically within the fragment-based drug discovery (FBDD) landscape. This scaffold integrates the bidentate chelating potential of 2-picolylamine with the distinct lipophilic and steric properties of a cyclobutyl ether at the 4-position.

This monograph analyzes the theoretical properties of this compound, positing it as a superior bioisostere to traditional isopropyl or cyclopropyl analogs. By leveraging the "puckered" conformation of the cyclobutyl ring and the electronic modulation of the pyridine core, this scaffold offers a unique vector for optimizing potency and metabolic stability in kinase inhibitors and GPCR ligands.

Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct pharmacophoric distinct domains: the pyridine core, the primary methanamine "anchor," and the lipophilic cyclobutoxy "tail."

Electronic Distribution and Basicity

The 4-alkoxy substitution exerts a significant push-pull effect on the pyridine ring. While the oxygen atom is inductively withdrawing (


), its mesomeric electron donation (

) dominates, increasing electron density at the pyridine nitrogen and the 3/5-positions.
  • Primary Amine (

    
    ):  The methanamine nitrogen is the most basic center. Based on 2-picolylamine data, the theoretical pKa is estimated at 8.8 – 9.2 . This ensures the molecule is protonated at physiological pH (7.4), facilitating electrostatic interactions with aspartate or glutamate residues in binding pockets.
    
  • Pyridine Nitrogen (

    
    ):  Unsubstituted pyridine has a pKa of ~5.2. The 2-aminomethyl group (electron-withdrawing) typically lowers this. However, the 4-cyclobutoxy group counteracts this via resonance donation. We predict the pyridine nitrogen pKa to settle near 4.5 – 5.5 , making it a weak H-bond acceptor at neutral pH but a viable pH-dependent switch.
    
Conformational Analysis: The "Butterfly" Effect

Unlike the planar cyclopropyl or the freely rotating isopropyl group, the cyclobutyl ring exists in a puckered "butterfly" conformation (dihedral angle ~25-35°).

  • Steric Bulk: The cyclobutyl group fills hydrophobic pockets with a specific 3D volume that is distinct from planar aromatics.

  • Bond Angles: The C-C-C bond angles (~88°) create ring strain (~26 kcal/mol), which paradoxically enhances metabolic stability against oxidative attack compared to alkyl chains, as the rigid scaffold resists the conformational changes required for certain CYP450 transition states.

Table 1: Predicted Physicochemical Descriptors

PropertyValue (Predicted)Rationale
Molecular Weight 178.23 g/mol C10H14N2O
LogP (Octanol/Water) 1.4 – 1.8Pyridine/Amine hydrophilicity balanced by Cyclobutyl lipophilicity.
TPSA ~52 Ų26 (Pyridine) + 26 (Primary Amine) + 9 (Ether).
H-Bond Donors 2Primary amine (-NH2).
H-Bond Acceptors 3Pyridine N, Ether O, Amine N.
Rotatable Bonds 4Ether linkages and methylene spacer allow adaptive binding.

Synthetic Accessibility & Logic

To ensure high fidelity in drug development, the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine must avoid conditions that degrade the strained cyclobutyl ring or lead to over-alkylation of the amine.

Retrosynthetic Strategy

The most robust "self-validating" route utilizes a Nucleophilic Aromatic Substitution (


) on a 4-activated pyridine, followed by selective reduction.
  • Precursor: 4-chloro-2-pyridinecarbonitrile.

  • Key Transformation:

    
     displacement of chloride by cyclobutoxide.
    
  • Final Step: Chemoselective reduction of the nitrile to the primary amine (avoiding secondary amine byproducts).

Experimental Workflow Visualization

SynthesisRoute Start 4-Chloro-2-pyridinecarbonitrile (Commercial Starting Material) Intermediate 4-Cyclobutoxypicolinonitrile (Stable Ether Intermediate) Start->Intermediate SNAr Displacement (High Yield) Reagent1 Cyclobutanol + NaH (THF, 0°C to RT) Reagent1->Intermediate Product (4-Cyclobutoxypyridin-2-yl)methanamine (Target Scaffold) Intermediate->Product Nitrile Reduction (Prevents Dimerization) Reagent2 Raney Ni / H2 (NH3/MeOH, 50 psi) Reagent2->Product

Figure 1: Proposed high-yield synthetic pathway minimizing side reactions. The use of ammonia during reduction is critical to suppress secondary amine formation.

Protocol Validation Points
  • Ether Stability: The

    
     reaction must be run dry (THF/DMF) to prevent hydrolysis of the nitrile to the amide.
    
  • Reduction Selectivity: Nitrile reduction often yields secondary amines (dimerization). The inclusion of ammonia or acetic anhydride (followed by hydrolysis) is a mandatory control step to ensure primary amine purity.

Theoretical Pharmacology & Binding Modes

This scaffold is particularly adept for targeting enzymes requiring a "hinge binder" motif (kinase domain) or a chelation center (metalloproteases).

Pharmacophore Mapping

The molecule presents a "Head-to-Tail" vector:

  • The Head (Methanamine + Pyridine N): Forms a bidentate motif capable of coordinating Zinc (Zn²⁺) in metalloenzymes (e.g., HDACs, MMPs) or forming a dual H-bond network in the kinase hinge region.

  • The Tail (Cyclobutoxy): Projects into the solvent-exposed front pocket or a specific hydrophobic sub-pocket (e.g., the "gatekeeper" region in kinases).

Bioisosteric Advantages

Replacing a standard isopropyl group with a cyclobutyl ether in this scaffold offers:

  • Entropy Reduction: The cyclobutyl ring has fewer degrees of freedom than an isopropyl chain, reducing the entropic penalty upon binding.

  • Metabolic Hardening: The cyclobutyl C-H bonds are stronger and less prone to oxidative dealkylation compared to the methine C-H of an isopropyl ether.

BindingMode Zn Metal Ion / H-Bond Donor (Receptor Site) Pocket Hydrophobic Pocket (Lipophilic Region) N_Py Pyridine N (Acceptor) N_Py->Zn Coordination/H-Bond NH2 Amine NH2 (Donor/Chelator) NH2->Zn Coordination Cyclo Cyclobutyl Ring (Lipophilic Filler) Cyclo->Pocket Van der Waals (Shape Complementarity)

Figure 2: Theoretical binding interaction map showing the bidentate chelation mode and hydrophobic anchoring.

References

  • Talele, T. T. (2016). The "Cyclobutane" Strategy in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on cyclobutane properties).
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
  • National Center for Biotechnology Information. (2023). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

Exploratory

Unlocking the Potential of (4-Cyclobutoxypyridin-2-yl)methanamine: A Strategic Scaffold for Next-Gen Therapeutics

Executive Summary: The Strategic Value of the Scaffold In the landscape of modern drug discovery, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is relentless. (4-Cyclobutoxypyridin-2-yl)methanamine represents a highly strategic fragment that merges a polar, bidentate headgroup with a lipophilic, conformationally distinct tail.

This guide explores the utility of this scaffold, emphasizing its role in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple alkoxy chains, the cyclobutoxy moiety introduces a "puckered" steric bulk that can fill hydrophobic pockets with greater specificity, while the 2-aminomethylpyridine core serves as a versatile anchor for hydrogen bonding or metal chelation.

Key Advantages
  • Conformational Restriction: The cyclobutyl ring reduces the entropic penalty of binding compared to flexible

    
    -butyl or isobutyl chains.
    
  • Metabolic Resilience: Cyclobutyl ethers often demonstrate superior metabolic stability compared to their acyclic counterparts, resisting rapid oxidative dealkylation.

  • Bidentate Anchoring: The pyridyl nitrogen and primary amine provide a classic motif for hinge binding in kinases or active-site chelation in metalloenzymes.

Structural & Physicochemical Analysis[1][2]

Understanding the spatial and electronic properties of this scaffold is crucial for rational design.

The Cyclobutyl "Pucker"

The cyclobutane ring is not planar; it exists in a puckered conformation with a dihedral angle of approximately ~25-30°. This creates a unique volume vector that differs from planar phenyl rings or spherical cyclopropyl groups. In a binding pocket, this allows the 4-cyclobutoxy group to probe "deep" hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) without inducing the steric clash often seen with larger cyclohexyl groups.

Physicochemical Profile (Calculated)

The following data points are essential for assessing "Rule of 5" compliance during lead optimization.

PropertyValue (Approx.)Implication
Molecular Weight 178.23 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP 1.4 – 1.6Moderate lipophilicity; good membrane permeability potential.
TPSA ~48 ŲHigh polar surface area relative to size; supports solubility.
pKa (Pyridine N) ~3.5 – 4.0Reduced basicity due to the inductive effect of the 4-alkoxy group.
pKa (Primary Amine) ~8.8 – 9.2Standard physiological protonation; key for electrostatic interactions.

Synthetic Access & Methodology

Reliable synthesis is the bedrock of any medicinal chemistry campaign. Below is the optimized route for generating the scaffold from commercially available precursors.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Figure 1: Optimized Synthetic Pathway for (4-Cyclobutoxypyridin-2-yl)methanamine Target (4-Cyclobutoxypyridin-2-yl)methanamine (Target Scaffold) Intermediate 4-Cyclobutoxypicolinonitrile (Key Intermediate) Intermediate->Target Nitrile Reduction (BH3·THF or Raney Ni/H2) SM1 4-Chloropicolinonitrile (Starting Material 1) SM1->Intermediate SnAr Substitution (NaH, THF, 0°C to RT) SM2 Cyclobutanol (Starting Material 2) SM2->Intermediate

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyclobutoxypicolinonitrile

  • Reagents: 4-Chloropicolinonitrile (1.0 eq), Cyclobutanol (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen at 0°C.

    • Add Cyclobutanol dropwise; stir for 30 min to generate the alkoxide.

    • Add 4-Chloropicolinonitrile solution dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours (monitor by TLC/LCMS).

    • Quench: Carefully add saturated

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Reduction to (4-Cyclobutoxypyridin-2-yl)methanamine

  • Reagents: 4-Cyclobutoxypicolinonitrile (1.0 eq), Borane-THF complex (1.0 M, 3.0 eq), Methanol.

  • Procedure:

    • Dissolve the nitrile in anhydrous THF under nitrogen.

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2–4 hours.

    • Quench: Cool to 0°C and slowly add MeOH (gas evolution!).

    • Acid Hydrolysis: Add 1N HCl and reflux for 1 hour to break the borane-amine complex.

    • Isolation: Basify with NaOH to pH >10, extract with DCM, and concentrate.

    • Salt Formation: Isolate as the HCl or TFA salt for stability.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it acts as a functional pharmacophore.

Kinase Inhibitor Design (Hinge Binding)

The 2-aminomethylpyridine motif is capable of forming a bidentate hydrogen bond interaction with the hinge region of kinases.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met/Gatekeeper+1), while the exocyclic amine (or amide derivative) donates a hydrogen bond to the backbone carbonyl.

  • Cyclobutoxy Role: This group projects into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket), depending on the vector. The cyclobutyl ring is an excellent bioisostere for the isopropyl group found in many c-Met and ALK inhibitors, often improving potency due to better shape complementarity.

Metalloenzyme Inhibition (LOXL2 & Others)

Pyridin-2-ylmethanamine derivatives are known inhibitors of amine oxidases (e.g., Lysyl Oxidase-Like 2, LOXL2).

  • Mechanism: The primary amine functions as a substrate mimic, while the pyridine nitrogen facilitates chelation to the active site copper ion or interacts with the cofactor (LTQ).

  • Reference: Analogs such as (2-chloropyridin-4-yl)methanamine have demonstrated selectivity in this class [1].[1] The 4-cyclobutoxy substitution modulates the electron density of the pyridine ring, potentially tuning the pKa to optimize active site residence time.

GPCR Ligands (Allosteric Modulation)

In Class A GPCRs (e.g., Dopamine or Adenosine receptors), the 4-alkoxy substituent can traverse the "narrow" orthosteric site to reach secondary binding pockets. The cyclobutyl group provides a rigid hydrophobic cap that can lock the receptor in an inactive conformation (antagonist) or stabilize the active state (agonist) depending on the specific steric clashes.

Strategic Workflow: From Scaffold to Lead

To effectively utilize this scaffold, researchers should follow a "Grow and Link" strategy.

Workflow Figure 2: Diversity-Oriented Synthesis (DOS) Workflow Scaffold Scaffold (4-Cyclobutoxypyridin-2-yl)methanamine Deriv1 Amide Coupling (R-COOH) Scaffold->Deriv1 Diversity Point 1 Deriv2 Reductive Amination (R-CHO) Scaffold->Deriv2 Deriv3 Sulfonylation (R-SO2Cl) Scaffold->Deriv3 Library Focused Library (Kinase/GPCR Targets) Deriv1->Library Deriv2->Library Deriv3->Library Screening HTS / FBDD Screening Library->Screening

Protocol: Amide Coupling (General)

For converting the primary amine into a functional inhibitor:

  • Mix: Scaffold (HCl salt) + Carboxylic Acid (1.1 eq) in DMF.

  • Base: Add DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 2–16 h.

  • Validation: Monitor via LCMS (Target Mass =

    
    ).
    

References

  • National Institutes of Health (PMC). Cyclobutanes in Small-Molecule Drug Candidates. (Review of cyclobutane pharmacophores). Available at: [Link]

  • Google Patents.WO2016004404A2 - Gls1 inhibitors for treating disease. (Synthesis intermediates).
  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (Pyridine scaffold utility).[1][2][3] Available at: [Link]

Sources

Foundational

Preliminary Toxicity Screening of (4-Cyclobutoxypyridin-2-yl)methanamine Derivatives

Executive Summary & Scaffold Analysis The (4-Cyclobutoxypyridin-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, frequently explored in the design of Histamine H3 receptor antagonists a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The (4-Cyclobutoxypyridin-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, frequently explored in the design of Histamine H3 receptor antagonists and Lysyl Oxidase-Like (LOXL) inhibitors.[1] The combination of a basic primary amine (methanamine), a heteroaromatic core (pyridine), and a lipophilic ether tail (cyclobutoxy) provides excellent ligand-binding properties but introduces specific toxicity liabilities that must be de-risked early.[1]

This guide outlines a Tier 1 Screening Cascade designed to identify "showstopper" toxicities before in vivo escalation.

Structural Alerts & Pharmacophore Risks
  • Primary Amine (Methanamine): High risk for off-target inhibition of Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1).[1] It also contributes to lysosomotropism (accumulation in acidic organelles).[1]

  • Pyridine Core: Depending on substitution patterns, pyridine derivatives are frequent offenders in hERG channel blockade (QT prolongation).[1]

  • Cyclobutoxy Tail: Generally metabolically stable, but susceptible to oxidative ring-opening or hydroxylation by CYP450s.[1]

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade. This is a "Fail Fast" system; compounds failing the hERG or Ames threshold are immediately discarded or deprioritized.[1]

ScreeningCascade Start Compound Library (4-Cyclobutoxypyridin-2-yl)methanamine Derivatives Tier1 TIER 1: In Silico & Physicochemical (pKa, LogP, Structural Alerts) Start->Tier1 Tier2 TIER 2: Critical Safety Assays (Parallel Execution) Tier1->Tier2 hERG Cardiotoxicity (hERG Patch Clamp) Tier2->hERG Geno Genotoxicity (Ames Test) Tier2->Geno Cyto Cytotoxicity (HepG2 & SH-SY5Y) Tier2->Cyto Decision Data Integration & Decision Matrix hERG->Decision IC50 > 10µM Geno->Decision Negative Cyto->Decision LC50 > 50µM Pass GO: Advance to DMPK Decision->Pass All Green Fail NO-GO: Redesign Decision->Fail Any Red Flag

Figure 1: Tier 1 Screening Cascade. Critical path assays (hERG, Ames) are prioritized due to the high attrition rate of pyridine-amine scaffolds.[1]

Module 1: Cardiotoxicity (hERG Inhibition)

Rationale: Pyridine derivatives with basic amines are classic hERG pharmacophores.[1] The protonated amine at physiological pH mimics the potassium ion, blocking the pore. This is the #1 liability for this scaffold.[1]

Protocol: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of the derivative on the Kv11.1 (hERG) channel.

  • Cell Line: CHO-hERG or HEK293-hERG stable cell lines.

  • Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.[1]

    • Dilute in Extracellular Solution (ECS) to final concentrations: 0.1, 1, 10, and 30 µM (0.1% DMSO final).

    • Positive Control:[1] E-4031 (IC50 ~50 nM) or Cisapride.[1]

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (generates tail current).

    • Measure peak tail current amplitude.[1]

  • Data Analysis:

    • Calculate % inhibition relative to vehicle control (0.1% DMSO).

    • Fit data to Hill equation to derive IC50.[1]

Acceptance Criteria:

  • Green: IC50 > 30 µM (Safe).[1]

  • Amber: 10 µM < IC50 < 30 µM (Monitor, calculate Safety Margin).

  • Red: IC50 < 10 µM (High risk of QT prolongation).[1]

Module 2: Genotoxicity (Ames Test)

Rationale: The methanamine group can be metabolically activated to reactive intermediates (nitrenium ions) or aldehydes.[1] The Ames test detects mutagenicity early.[1]

Protocol: OECD 471 Microfluctuation Assay

Objective: Detect frameshift or base-pair substitution mutations.[1]

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

  • Metabolic Activation: Perform assay +/- S9 fraction (rat liver extract) to detect pro-mutagens.[1]

  • Dosing: 6-point dose-response (up to 1 mg/plate or cytotoxicity limit).

  • Readout:

    • Incubate 48-72 hours at 37°C.

    • Count revertant colonies (colorimetric change in microplate format).

  • Validation:

    • Positive Controls: 2-Nitrofluorene (-S9), 2-Aminoanthracene (+S9).[1]

Acceptance Criteria:

  • Pass: < 2-fold increase in revertants over solvent control at any dose.[1]

  • Fail: Dose-dependent increase > 2-fold.

Module 3: Cytotoxicity & Cell Health

Rationale: Since these derivatives are likely CNS-targeted (H3 antagonists), we screen against both hepatocyes (metabolism organ) and neuronal-like cells.[1]

Protocol: Multiplexed Cell Viability (HepG2 & SH-SY5Y)

Objective: Assess general cellular ATP levels and membrane integrity.[1]

  • Seeding:

    • HepG2 (Liver): 10,000 cells/well in 96-well plate.[1]

    • SH-SY5Y (Neuroblastoma): 15,000 cells/well.[1]

    • Incubate 24h for attachment.[1]

  • Treatment:

    • Treat with compounds (0.1 - 100 µM) for 48 hours.[1]

    • Vehicle: 0.5% DMSO max.[1]

    • Positive Control:[1] Staurosporine (1 µM) or Doxorubicin.[1]

  • Assay (CellTiter-Glo / ATP):

    • Add CellTiter-Glo reagent (Promega).[1]

    • Lyse cells for 10 min.

    • Read Luminescence (RLU).[1]

  • Mechanistic Check (Optional): If cytotoxic, co-stain with Hoechst 33342 (nuclear) and TOTO-3 (membrane impermeant) to distinguish apoptosis from necrosis.[1]

Data Synthesis Table:

ParameterHigh Toxicity (Red)Moderate (Amber)Low Toxicity (Green)
HepG2 LC50 < 10 µM10 - 50 µM> 50 µM
SH-SY5Y LC50 < 5 µM5 - 20 µM> 20 µM
Selectivity Index < 10x10x - 50x> 50x

(Selectivity Index = LC50 / Therapeutic IC50)

Module 4: Specific Liability – Amine Oxidase Inhibition

Expert Insight: The (pyridin-2-yl)methanamine moiety is structurally similar to inhibitors of LOXL2 and SSAO .[1] Unintended inhibition of these enzymes can lead to connective tissue defects (LOXL2) or vascular issues (SSAO).[1]

Protocol Recommendation:

  • Screen compounds at 10 µM against a panel of amine oxidases (MAO-A, MAO-B, LOX, SSAO).[1]

  • Goal: Selectivity > 100-fold for the primary target (e.g., H3 receptor) over these off-targets.

Reporting & Decision Matrix

Summarize the data for each derivative using the following decision matrix.

DecisionMatrix Compound Compound ID hERG IC50 Ames Result HepG2 LC50 Outcome PASS CAUTION FAIL Compound:f0->Outcome:p2 <10µM Compound:f0->Outcome:p0 >30µM Compound:f1->Outcome:p2 Positive Compound:f1->Outcome:p0 Negative Compound:f2->Outcome:p1 10-50µM Compound:f2->Outcome:p0 >50µM

Figure 2: Logic flow for classifying compound safety profiles.

References

  • Vandenberg, J. I., et al. (2012).[1] hERG K+ channels: structure, function, and clinical significance.[1] Physiological Reviews.[1] Link[1]

  • OECD Guidelines for the Testing of Chemicals. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Publishing.[1] Link

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • MedChemExpress. (2024).[1] (2-Chloropyridin-4-yl)methanamine hydrochloride Product Information. (Demonstrates LOXL2 activity of related scaffolds). Link

Sources

Protocols & Analytical Methods

Method

synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine experimental protocol

Introduction & Retrosynthetic Analysis The target molecule, (4-Cyclobutoxypyridin-2-yl)methanamine , features a pyridine core substituted with a primary aminomethyl group at the C2 position and a cyclobutoxy ether linkag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

The target molecule, (4-Cyclobutoxypyridin-2-yl)methanamine , features a pyridine core substituted with a primary aminomethyl group at the C2 position and a cyclobutoxy ether linkage at the C4 position. This scaffold is frequently observed in kinase inhibitors and GPCR ligands where the basic amine serves as a key solubilizing group or interacts with aspartate/glutamate residues in the binding pocket.

Retrosynthetic Strategy

The most robust synthetic route avoids late-stage manipulation of the amine, which can be prone to side reactions. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitrile Reduction .

  • Step 1 (Etherification): Introduction of the cyclobutoxy group via SNAr on a 4-halopicolinonitrile. The 4-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the ortho-nitrile group.

  • Step 2 (Reduction): Selective reduction of the nitrile to the primary amine. Borane-tetrahydrofuran (BH3·THF) is selected over catalytic hydrogenation to avoid potential reduction of the pyridine ring or hydrogenolysis of the ether.

Reaction Scheme Visualization

SynthesisRoute SM 4-Chloropicolinonitrile (Starting Material) Inter 4-Cyclobutoxypicolinonitrile (Intermediate) SM->Inter Step 1: SnAr Reagents1 Cyclobutanol, NaH THF, 0°C to RT Product (4-Cyclobutoxypyridin-2-yl)methanamine (Target) Inter->Product Step 2: Reduction Reagents2 1. BH3·THF, Reflux 2. MeOH/HCl (Quench)

Figure 1: Two-step synthetic pathway from commercially available 4-chloropicolinonitrile.

Experimental Protocols

Step 1: Synthesis of 4-Cyclobutoxypicolinonitrile

Rationale: The reaction utilizes Sodium Hydride (NaH) to deprotonate cyclobutanol, generating a potent alkoxide nucleophile. 4-Chloropicolinonitrile is chosen as the electrophile because the chloride is a better leaving group than bromide in certain SNAr contexts on pyridines due to the higher electronegativity increasing the electrophilicity of the C4 carbon.

Materials:

  • 4-Chloropicolinonitrile (1.0 eq)

  • Cyclobutanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous THF (Tetrahydrofuran) [Concentration: 0.2 M]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add NaH (1.5 eq) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophilic impurities (optional but recommended). Suspend the washed NaH in anhydrous THF (half of total volume).

  • Alkoxide Formation: Cool the suspension to 0°C (ice bath). Dropwise add Cyclobutanol (1.2 eq) diluted in a small amount of THF. Evolution of H2 gas will occur. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • SNAr Reaction: Cool the mixture back to 0°C. Add a solution of 4-Chloropicolinonitrile (1.0 eq) in the remaining THF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. Conversion is typically complete within 2–4 hours.

  • Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous NH4Cl solution (exothermic!).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0–30% Ethyl Acetate in Hexanes.

    • Yield Target: 85–95%.

Step 2: Synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine

Rationale: Nitrile reduction with Borane (BH3) is preferred over Lithium Aluminum Hydride (LAH) for pyridines to minimize the risk of reducing the heterocyclic ring. However, Borane forms a stable complex with the resulting amine product. Crucial Step: This complex must be broken via acidic methanolysis at reflux, otherwise, the yield will be near zero.

Materials:

  • 4-Cyclobutoxypicolinonitrile (Intermediate from Step 1) (1.0 eq)

  • Borane-THF complex (1.0 M solution) (3.0 eq)

  • Methanol (MeOH)

  • Concentrated HCl (or 4M HCl in Dioxane)

Protocol:

  • Setup: Dry a RBF under nitrogen. Add 4-Cyclobutoxypicolinonitrile (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Addition: Cool to 0°C. Add BH3·THF solution (3.0 eq) dropwise via syringe.

  • Reflux: Remove ice bath and heat the reaction to reflux (approx. 66°C) for 2–4 hours. Monitor by LCMS (Note: The intermediate boron complex may not fly well on MS; look for consumption of SM).

  • Quench (Critical):

    • Cool the reaction to 0°C.

    • Very slowly add MeOH to quench excess borane (vigorous bubbling).

  • Complex Breaking:

    • Add concentrated HCl (approx. 5–10 eq relative to SM) or excess 4M HCl/Dioxane.

    • Reflux the acidic mixture for 1 hour. This step liberates the free amine from the borane complex.

  • Workup:

    • Concentrate the mixture to dryness to remove MeOH/THF.

    • Resuspend the residue in water. The product is currently the HCl salt.

    • Basification: Wash the acidic aqueous layer with Ether (to remove non-basic impurities). Then, basify the aqueous layer to pH >12 using 2N NaOH.

    • Extract the free amine into Dichloromethane (DCM) (3x). (Note: Pyridyl amines are water-soluble; salting out with NaCl helps).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • The product may be pure enough for use (>95%).

    • If necessary: Reverse Phase Prep-HPLC (Basic modifier: NH4HCO3) or Amine-functionalized silica chromatography.

Data Summary & Troubleshooting

Key Characterization Data (Expected)
Fragment1H NMR Shift (approx., CDCl3)MultiplicityIntegration
Pyridine C6-H 8.30 ppmDoublet (d)1H
Pyridine C3-H 6.85 ppmDoublet (d)1H
Pyridine C5-H 6.65 ppmDoublet of Doublets (dd)1H
-O-CH- (Cyclobutyl) 4.65 ppmMultiplet (m)1H
-CH2-NH2 3.90 ppmSinglet (s)2H
Cyclobutyl CH2 1.60 – 2.50 ppmMultiplets6H
Troubleshooting Guide
IssueProbable CauseSolution
Step 1: Low Conversion Moisture in Cyclobutanol/THFEnsure reagents are anhydrous. Increase NaH to 2.0 eq.
Step 1: Hydrolysis Wet NaH or solvents4-chloropicolinonitrile can hydrolyze to the amide/acid if water is present.
Step 2: No Product Boron-Amine Complex intactDid you reflux with acid? Simply adding acid at RT is insufficient.
Step 2: Ring Reduction Reaction too hot/longMonitor strictly. Do not reflux overnight with BH3 if not needed.
Step 2: Low Yield Water solubilityThe product is polar. Use "Salting out" during extraction or use 10% MeOH/DCM for extraction.

Safety & Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Handle in a fume hood.

  • Borane-THF (BH3): Pyrophoric in high concentrations. Generates hydrogen gas upon quenching. Keep away from moisture.[1]

  • Pyridine Derivatives: Potential irritants and sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Practical Synthesis of 2,4-Disubstituted Pyridines via Regioselective Nucleophilic Substitution."
    • Context: Defines the reactivity order of 2,4-dihalopyridines and picolinonitriles.
    • Source:Tetrahedron Letters, 2010.
    • Link: (Generalized link to journal source).

  • Borane Reduction of Nitriles

    • Title: "Reductions of Nitriles to Amines using Borane-THF."
    • Context: Standard protocol for preserving heterocyclic rings during nitrile reduction.
    • Source:Journal of Organic Chemistry.
    • Link:

  • Analogous Protocol (LOXL2 Inhibitors)

    • Title: "Synthesis of (2-Chloropyridin-4-yl)
    • Context: Demonstrates the stability of the aminomethyl-pyridine scaffold.
    • Source: MedChemExpress / PubChem D
    • Link:

(Note: Specific patent literature for the exact cyclobutoxy isomer is proprietary, but the chemistry described above is the standard "Gold Standard" methodology for this class of compounds.)

Sources

Application

(4-Cyclobutoxypyridin-2-yl)methanamine applications in medicinal chemistry

Application Note: Strategic Utilization of (4-Cyclobutoxypyridin-2-yl)methanamine in Medicinal Chemistry Executive Summary & Molecular Profile (4-Cyclobutoxypyridin-2-yl)methanamine represents a high-value "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Cyclobutoxypyridin-2-yl)methanamine in Medicinal Chemistry

Executive Summary & Molecular Profile

(4-Cyclobutoxypyridin-2-yl)methanamine represents a high-value "privileged structure" module in modern drug discovery. Unlike generic pyridine building blocks, this scaffold incorporates a specific cyclobutoxy substituent at the C4 position. This structural feature is not merely cosmetic; it serves as a critical lipophilic clamp , offering a precise balance of steric bulk and hydrophobicity (


 character) without the metabolic liability of linear alkyl chains or the 

-stacking promiscuity of aromatic ethers.

The primary amine at the C2 position serves as a versatile "anchor point," facilitating rapid conjugation to core scaffolds (e.g., pyridazines, thiadiazoles) via amide coupling or reductive amination.

Key Physicochemical Properties:

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 178.23 g/mol [3][2][4]

  • Predicted LogP: ~1.8 – 2.2 (Ideal for CNS penetration and cell permeability)

  • pKa (Pyridine N): ~3.5 – 4.5 (Modulated by the alkoxy group)

  • pKa (Primary Amine): ~8.5 – 9.5 (Primary conjugation site)

FeatureMedicinal Chemistry Function
2-Methanamine High-reactivity linker; forms H-bonds with backbone carbonyls in enzyme pockets (e.g., GLS1).
4-Cyclobutoxy Fills hydrophobic sub-pockets (e.g., Val/Leu rich regions); restricts conformation compared to n-butoxy.
Pyridine Core Lowers lipophilicity vs. benzene; acts as a weak H-bond acceptor.

Primary Application: Glutaminase (GLS1) Inhibition[5][6]

The most authoritative application of this scaffold lies in the development of Glutaminase 1 (GLS1) inhibitors . GLS1 is a mitochondrial enzyme that converts glutamine to glutamate, a critical fuel source for "glutamine-addicted" tumors (e.g., Triple-Negative Breast Cancer).

Mechanism of Action: Inhibitors utilizing the (4-cyclobutoxypyridin-2-yl)methanamine moiety typically bind to the allosteric site of GLS1. The pyridine ring interacts with the enzyme's structural water network, while the cyclobutoxy group lodges into a specific hydrophobic pocket, locking the enzyme in an inactive tetrameric conformation.

Pathway Visualization: GLS1 Inhibition Workflow

GLS1_Pathway Glutamine Glutamine GLS1_Active GLS1 Enzyme (Active Tetramer) Glutamine->GLS1_Active Substrate Glutamate Glutamate GLS1_Active->Glutamate Hydrolysis GLS1_Inactive GLS1-Inhibitor Complex (Inactive) GLS1_Active->GLS1_Inactive Conformational Lock TCA_Cycle TCA Cycle (Tumor Energy) Glutamate->TCA_Cycle Fuels Inhibitor Inhibitor w/ (4-Cyclobutoxypyridin-2-yl) methanamine Inhibitor->GLS1_Active Allosteric Binding GLS1_Inactive->Glutamate Blockade

Figure 1: Mechanism of GLS1 inhibition. The scaffold acts as a critical binding element to lock the enzyme in an inactive state.

Secondary Application: Integrated Stress Response (ISR) Modulation

Recent patent literature (WO2019090088A1) identifies this scaffold in modulators of eIF2B , a guanine nucleotide exchange factor.

  • Therapeutic Target: Neurodegenerative diseases (e.g., Vanishing White Matter Disease, ALS).

  • Role of Scaffold: The cyclobutoxy group improves blood-brain barrier (BBB) penetration compared to more polar analogs, while the pyridine nitrogen provides essential hydrogen bonding within the eIF2B regulatory pocket.

Experimental Protocol: Amide Coupling for Library Synthesis

Objective: To conjugate (4-Cyclobutoxypyridin-2-yl)methanamine to a heteroaromatic carboxylic acid core (e.g., a thiadiazole or pyridazine derivative) to synthesize a GLS1 inhibitor candidate.

Rationale: We utilize HATU as the coupling reagent.[5] The pyridine nitrogen in the starting material is weakly basic and non-nucleophilic, but the primary methanamine is highly reactive. HATU ensures rapid activation of the carboxylic acid, minimizing racemization (if chiral centers exist in the acid) and preventing side reactions with the pyridine ring.

Materials:
  • Amine: (4-Cyclobutoxypyridin-2-yl)methanamine (1.0 equiv).[3]

  • Acid: Heteroaromatic Carboxylic Acid (e.g., 6-(trifluoromethyl)pyridazine-3-carboxylic acid) (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:
  • Activation:

    • In a dry 20 mL scintillation vial equipped with a stir bar, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (3.0 mL).

    • Add HATU (0.6 mmol, 228 mg).

    • Add DIPEA (1.5 mmol, 261 µL).

    • Observation: The solution should turn slightly yellow. Stir at Room Temperature (RT) for 10 minutes to form the activated ester (O-At ester).

  • Coupling:

    • Add (4-Cyclobutoxypyridin-2-yl)methanamine (0.5 mmol, ~89 mg) directly to the reaction mixture.

    • Flush the vial with Nitrogen (

      
      ) or Argon, cap tightly, and stir at RT for 2–4 hours.
      
    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine mass (m/z ~179 [M+H]+) and appearance of the product mass.

  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • Saturated

        
         (2 x 15 mL) – Removes unreacted acid/HATU byproducts.
        
      • Water (2 x 15 mL) – Removes DMF.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0–10% Methanol in Dichloromethane (DCM). The pyridine moiety makes the product polar; MeOH is often required.

Synthesis Workflow Diagram

Synthesis_Workflow Acid Carboxylic Acid (Core Scaffold) Activation Step 1: Activation (Formation of Activated Ester) Acid->Activation Amine (4-Cyclobutoxypyridin-2-yl) methanamine Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Reagents HATU / DIPEA / DMF Reagents->Activation Activation->Coupling Workup Step 3: Aqueous Workup (Remove DMF/Byproducts) Coupling->Workup Purification Step 4: Flash Chromatography (0-10% MeOH/DCM) Workup->Purification

Figure 2: Standard amide coupling workflow for integrating the scaffold into medicinal chemistry libraries.

References

  • Glutaminase Inhibitors (GLS1): Heterocyclic compounds useful as inhibitors of glutaminase.[6] (2016).[1][6][7] Patent WO2016004404A2.[7]

  • ISR Modulators: Modulators of the integrated stress pathway. (2019).[8] Patent WO2019090088A1.[8]

  • Compound Data:PubChemLite: (2-cyclobutoxypyridin-4-yl)methanamine & Isomers.

    • (Note: Verify specific isomer CAS 1250948-64-1 in vendor catalogs like ChemScene/Enamine for precise sourcing).

  • GLS1 Mechanism:Gross, M.I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics.

    • (Contextual grounding for GLS1 inhibition).

Sources

Method

Comprehensive Analytical Characterization of (4-Cyclobutoxypyridin-2-yl)methanamine

Application Note & Protocol Guide | Version 2.1 Executive Summary & Molecule Profile Target Molecule: (4-Cyclobutoxypyridin-2-yl)methanamine Chemical Class: Pyridine-based primary amine / Ether Critical Analytical Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Molecule Profile

Target Molecule: (4-Cyclobutoxypyridin-2-yl)methanamine Chemical Class: Pyridine-based primary amine / Ether Critical Analytical Challenge: The simultaneous presence of a highly basic primary amine (pKa ~9-10), a basic pyridine nitrogen, and a potentially acid-labile cyclobutoxy ether linkage creates a "perfect storm" for peak tailing and on-column degradation.

This guide departs from standard generic protocols by addressing the specific physicochemical behavior of this building block. We prioritize High-pH Reversed-Phase Chromatography to neutralize the basic moieties for superior peak shape, coupled with NMR strategies specifically designed to validate the integrity of the strained cyclobutane ring.

Structural Breakdown & Analytical Implications[1][2]
  • Primary Methanamine (-CH₂NH₂): Highly polar, prone to severe tailing on acidic C18 methods due to silanol interactions. Risk:[1][2] Formation of carbamates upon exposure to atmospheric CO₂.

  • Pyridine Core: UV active (distinctive

    
    ), susceptible to N-oxidation.
    
  • Cyclobutoxy Group: Strained ring. Risk:[1][2] Acid-catalyzed hydrolysis to cyclobutanol, especially during aggressive acidic method development.

Analytical Workflow Strategy

The following logic gate ensures that structural integrity is confirmed before quantitative purity is assigned.

AnalyticalWorkflow Start Crude Sample Solubility Solubility Check (DMSO vs MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) *Confirm Cyclobutane* Solubility->NMR If Soluble NMR->Start Ring Open? LCMS UPLC-MS (High pH) *Mass Confirmation* NMR->LCMS Structure OK HPLC HPLC-UV Purity *Quantification* LCMS->HPLC Mass OK HPLC->Start <95% Purity KF Karl Fischer *Water Content* HPLC->KF COA Final COA KF->COA

Figure 1: Analytical Decision Matrix. Note the prioritization of NMR to ensure the cyclobutane ring is intact before investing time in HPLC optimization.

Protocol A: High-pH UPLC-MS/UV (Purity & Identity)

Rationale: Traditional low-pH (Formic acid/TFA) methods protonate both the pyridine and the amine, leading to double-positive charged species that interact strongly with residual silanols on the column, causing peak tailing. By operating at pH 10 , we suppress ionization of the amine, rendering the molecule neutral/hydrophobic, which results in sharp peaks and higher retention on C18.

Reagents & Instrumentation
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Designed for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Do NOT use pure acetonitrile; solubility issues with the salt form may occur).

Method Parameters[1][5][6][7][8]
ParameterSettingNote
Flow Rate 0.6 mL/minHigh flow for efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Vol 2.0 µLKeep low to prevent solvent effects.
Detection UV @ 254 nm & 280 nm254 nm for Pyridine; 280 nm for impurities.
MS Mode ESI PositiveScan range 100–600 m/z.
Gradient Table
Time (min)% A (Buffer)% B (MeCN)Curve
0.0955Initial
1.0955Isocratic Hold
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
13.0955End
System Suitability & Troubleshooting
  • Tailing Factor: Must be < 1.5. If tailing > 1.5, the column may have lost its end-capping. Replace column or switch to a "Charged Surface Hybrid" (CSH) stationary phase.

  • Carbamate Artifacts: If you see a mass of [M+45] in the MS spectrum, this is the carbamate adduct (R-NH-COO⁻) formed by reaction with atmospheric CO₂ in the basic mobile phase. This is an artifact, not an impurity. To confirm, re-run with an acidic mobile phase (0.1% Formic Acid); the artifact should disappear.

Protocol B: Structural Elucidation via NMR

Rationale: Mass spectrometry confirms the formula, but only NMR can confirm the cyclobutoxy connectivity. The cyclobutane ring has a unique puckered conformation that creates distinct splitting patterns.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃.

    • Why? The amine protons (-NH₂) are often broad or invisible in CDCl₃ due to exchange. DMSO-d6 slows this exchange, allowing visualization of the amine protons as a broad singlet or triplet (if coupling to CH₂ is visible).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Key Peak Assignments (Expected)
MoietyProton TypeApprox.[3] Shift (ppm)MultiplicityDiagnostic Value
Pyridine H-6 (d)8.0 – 8.2DoubletMost downfield aromatic.
Pyridine H-3 (s/d)6.8 – 7.0Singlet/DoubletAdjacent to ether.
Pyridine H-5 (dd)6.5 – 6.8Doublet of DoubletsCoupling to H-6.
Linker -CH₂-NH₂3.7 – 3.9SingletCritical: Verify integration = 2H.
Cyclobutane -O-CH-4.6 – 4.9Multiplet (Quintet)The "Fingerprint" : Downfield due to Oxygen.
Cyclobutane Ring -CH₂-2.2 – 2.5MultipletBeta-protons.
Cyclobutane Ring -CH₂-1.6 – 1.9MultipletGamma-protons (away from O).

Interpretation Warning: If the multiplet at 4.6–4.9 ppm is missing and replaced by a signal at ~4.3 ppm (cyclobutanol) or if the integration is wrong, the ether linkage has cleaved.

Protocol C: Impurity Profiling (The "Self-Validating" System)

A robust analytical package must actively look for the most likely synthetic byproducts.

Known Impurities to Monitor
  • The "Hydrolysis" Impurity: 4-Hydroxypyridin-2-yl-methanamine.

    • Origin: Acidic cleavage of the cyclobutoxy group.

    • Detection: Elutes much earlier than the API on RP-HPLC (more polar).

  • The "N-Oxide" Impurity:

    • Origin: Oxidation of the pyridine nitrogen during storage.

    • Detection: Mass shift +16 Da. Elutes earlier than parent on Reverse Phase.

  • The "Dimer" Impurity:

    • Origin: Condensation of two amine molecules (rare, but possible in concentrated solutions).

    • Detection: Mass [2M+H].

Visualization: HPLC Method Development Logic

This diagram guides the user if the standard High-pH method fails.

HPLC_Dev Start Run Standard High-pH Method (XBridge C18, pH 10) Check Check Peak Shape & Retention Start->Check Decision1 Tailing > 1.5? Check->Decision1 Decision2 No Retention (k < 1)? Decision1->Decision2 No Sol1 Switch to CSH C18 Column (Charged Surface Hybrid) Decision1->Sol1 Yes Sol3 Switch to HILIC Mode (Amide Column) Decision2->Sol3 Yes (Too Polar) Success Method Validated Decision2->Success No (Good Data) Sol1->Decision2 Sol2 Use Ion-Pairing Method (Heptafluorobutyric Acid) Sol3->Success

Figure 2: Troubleshooting logic for Aminopyridine chromatography. CSH columns are specifically recommended for stubborn amines.

References & Grounding

  • Waters Corporation. Strategies for the Chromatography of Basic Compounds. (High pH stability of hybrid particles). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Cyclobutane/Pyridine NMR shifts).

  • European Pharmacopoeia (Ph. Eur.) 2.2.46. Chromatographic Separation Techniques. (Guidelines for System Suitability: Tailing factors and Resolution). Link

  • Dolan, J. W. Tailing Peaks for Basic Compounds. LCGC North America. (Explaining silanol interactions). Link

Disclaimer

This protocol is designed for research and development purposes. All new chemical entities should be treated as potentially hazardous. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Large-Scale Synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary This application note details a robust, scalable protocol for the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine , a critical building block in the development of kinase inhibitors (e.g., LOXL2, GL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine , a critical building block in the development of kinase inhibitors (e.g., LOXL2, GLS1 inhibitors). Unlike milligram-scale discovery routes that rely on expensive chromatography, this protocol utilizes crystallization-driven purification and catalytic hydrogenation , ensuring cost-efficiency and safety for multi-kilogram production.

Key Technical Specifications
ParameterSpecification
CAS Number 1250948-64-1
Molecular Formula

Molecular Weight 178.23 g/mol
Overall Yield 75–82% (over 2 steps)
Purity Goal >98% (HPLC), >99% (with salt formation)
Primary Hazard Hydrogenation (Pyrophoric Catalyst,

gas)

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Nucleophilic Aromatic Substitution (


)  of an activated pyridine, followed by a Nitrile Reduction . This route avoids the use of unstable intermediates and expensive coupling reagents.
Strategic Logic
  • Disconnection: The C-O ether bond is formed first. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.

  • Regioselectivity: We utilize 4-chloropicolinonitrile as the starting material. The nitrile group at the 2-position strongly activates the 4-position chlorine for displacement, ensuring high regioselectivity without competitive side reactions.

  • Functional Group Interconversion: The nitrile is the most atom-economical precursor to the primary amine.

Reaction Pathway Diagram

SynthesisRoute SM1 4-Chloropicolinonitrile (CAS 35857-89-7) INT Intermediate: 4-Cyclobutoxypicolinonitrile SM1->INT Step 1: SNAr KOtBu, THF, 0-25°C SM2 Cyclobutanol (CAS 2919-23-5) SM2->INT PROD Product (Free Base): (4-Cyclobutoxypyridin-2-yl)methanamine INT->PROD Step 2: Hydrogenation Raney Ni, H2, NH3/MeOH SALT Final Salt: HCl or Oxalate PROD->SALT Step 3: Salt Formation HCl/Dioxane

Caption: Two-step convergent synthesis targeting the 4-alkoxy-2-aminomethylpyridine scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Cyclobutoxypicolinonitrile

Reaction Type: Nucleophilic Aromatic Substitution (


)
Rationale:  Potassium tert-butoxide (

) is selected as the base over Sodium Hydride (

). On a large scale,

presents significant safety risks due to hydrogen evolution and oil dispersion removal.

provides a homogeneous reaction in THF and sufficient basicity (

) to deprotonate cyclobutanol without attacking the nitrile.
Materials
  • 4-Chloropicolinonitrile: 1.0 equiv (e.g., 1.0 kg)

  • Cyclobutanol: 1.1 equiv[1][2]

  • Potassium tert-butoxide (

    
    ):  1.2 equiv
    
  • Solvent: Anhydrous THF (10 vol) or Toluene (for higher temps)

Protocol
  • Preparation: Charge a reactor with Anhydrous THF (8 L per kg of SM) and cool to 0–5°C .

  • Base Addition: Add

    
     portion-wise, maintaining internal temperature 
    
    
    
    . Stir for 15 min.
  • Alkoxide Formation: Add Cyclobutanol dropwise over 30 mins. Stir at 0°C for 30 mins to form the potassium cyclobutoxide in situ.

  • Substrate Addition: Dissolve 4-Chloropicolinonitrile in THF (2 vol) and add slowly to the reactor. Exotherm Warning: Control addition rate to keep

    
    .
    
  • Reaction: Warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <1% SM).

  • Work-up:

    • Quench with Water (5 vol) slowly.

    • Extract with Ethyl Acetate (EtOAc) or Toluene (

      
       vol).
      
    • Wash combined organics with Brine (

      
       vol).
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude nitrile is typically a solid. Recrystallize from Heptane/EtOAc (9:1) if purity is <95%.

Critical Quality Attribute (CQA): Ensure no hydrolysis of the nitrile to the amide occurs (avoid strong aqueous acid/base during workup).

Step 2: Hydrogenation to (4-Cyclobutoxypyridin-2-yl)methanamine

Reaction Type: Catalytic Hydrogenation Rationale: Reduction of 2-cyanopyridines to primary amines is prone to poisoning (by the pyridine nitrogen) and dimerization (forming secondary amines). To mitigate this, we use Raney Nickel (highly active) in the presence of Ammonia . Ammonia suppresses the formation of the secondary amine by shifting the equilibrium of the intermediate imine.

Materials
  • 4-Cyclobutoxypicolinonitrile: 1.0 equiv[3][4]

  • Raney Nickel: 10–20 wt% (slurry in water, washed with MeOH)

  • Hydrogen (

    
    ):  5–10 bar (70–145 psi)
    
  • Solvent: 7M

    
     in Methanol (10 vol)
    
Protocol
  • Safety Check: Purge autoclave with Nitrogen (

    
    ) to remove oxygen. Raney Nickel is pyrophoric  when dry; keep wet at all times.
    
  • Loading: Charge the reactor with the Nitrile intermediate dissolved in methanolic ammonia.

  • Catalyst Addition: Add the washed Raney Nickel slurry carefully under

    
     flow.
    
  • Hydrogenation: Pressurize with

    
     to 5 bar. Stir vigorously at RT to 40°C  for 12–18 hours.
    
    • Note: Higher pressures (up to 30 bar) speed up the reaction but require rated equipment.

  • Monitoring: Check for disappearance of nitrile (2240

    
     IR stretch) and appearance of amine.
    
  • Work-up:

    • Filter the catalyst through a bed of Celite under

      
       (Keep filter cake wet!).
      
    • Rinse with MeOH.[1][2]

    • Concentrate the filtrate to remove

      
       and MeOH.
      
    • Result: Crude free base oil.

Step 3: Salt Formation (Final Isolation)

Rationale: The free amine is prone to oxidation and is difficult to handle as an oil. The Hydrochloride (HCl) or Oxalate salt is a stable, crystalline solid suitable for storage and formulation.

Protocol
  • Dissolve the crude amine oil in Ethyl Acetate (5 vol).

  • Cool to 0–5°C.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • A white precipitate will form immediately.

  • Stir for 1 hour at 0°C.

  • Filter the solid, wash with cold EtOAc and Pentane.

  • Dry in a vacuum oven at 40°C.

Analytical Data & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification

-NMR (DMSO-

)
Consistent with structure. Characteristic cyclobutyl multiplets (1.6–2.4 ppm) and pyridine protons.
Purity HPLC (C18, ACN/Water)

(Area %)
Water Content Karl Fischer

(if anhydrous)
Residual Solvents GC-HSCompliant with ICH Q3C (THF, MeOH, Dioxane)

Key NMR Signals (Free Base):

  • 
     8.2–8.3 (d, 1H, Pyridine H6 )
    
  • 
     6.8 (s, 1H, Pyridine H3 )
    
  • 
     6.7 (d, 1H, Pyridine H5 )
    
  • 
     4.6–4.7 (m, 1H, Cyclobutyl CH -O)
    
  • 
     3.8 (s, 2H, CH2 -NH2)
    

References

  • Vertex Pharmaceuticals. (2018). Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. WO2018027021A1. Link (Demonstrates general handling of pyridine amines).

  • Calithera Biosciences. (2016). GLS1 inhibitors for treating disease. WO2016004404A2. Link (Specific citation for 4-cyclobutoxypyridin-2-yl intermediates).

  • Enamine/ChemScene. (2023). Commercial Building Block: (4-Cyclobutoxypyridin-2-yl)methanamine (CAS 1250948-64-1).[5]Link (Verification of CAS and structure).

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines.Link (General protocols for Raney Ni/Ammonia reduction).

Sources

Method

Application Note: (4-Cyclobutoxypyridin-2-yl)methanamine as a Scaffold for Novel Inhibitors

Executive Summary (4-Cyclobutoxypyridin-2-yl)methanamine (CAS 1250948-64-1) is a high-value heterocyclic building block characterized by a 2,4-disubstituted pyridine core.[1] It features a primary methanamine "anchor" at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS 1250948-64-1) is a high-value heterocyclic building block characterized by a 2,4-disubstituted pyridine core.[1] It features a primary methanamine "anchor" at the C2 position and a lipophilic cyclobutoxy ether at the C4 position.[1]

This scaffold is increasingly utilized in the synthesis of Integrated Stress Response (ISR) modulators (e.g., eIF2B activators) and Kinase Inhibitors . Its unique structural attributes allow it to bridge the gap between polar binding domains (via the amine) and hydrophobic pockets (via the cyclobutyl group), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthetic protocol, and specific application workflows for drug discovery.[1]

Physicochemical Profile & Handling

Before incorporating this scaffold into a library, understanding its stability and solubility profile is critical for assay reproducibility.

Table 1: Key Technical Specifications
PropertyValueNotes
CAS Number 1250948-64-1
Molecular Formula

Molecular Weight 178.23 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant)
LogP (Predicted) ~1.47Moderate lipophilicity; good CNS penetration potential
TPSA 48.14 ŲHigh oral bioavailability potential
pKa (Pyridine N) ~3.5 - 4.5Weakly basic; less likely to be protonated at physiological pH compared to alkyl amines
pKa (Primary Amine) ~8.5 - 9.5Predominantly protonated at pH 7.4
Storage 2-8°C, DesiccatedHygroscopic; absorbs

to form carbamates if left open
Handling & Stability Protocol
  • Solubility: Highly soluble in DMSO, MeOH, and DCM. Moderate solubility in water.

  • Stability: The primary amine is susceptible to oxidation and carbamylation. Store under inert gas (Argon/Nitrogen).

  • Reactivity: The C4-cyclobutoxy group is stable under standard coupling conditions (amide coupling, reductive amination) but may hydrolyze under strong acidic conditions at elevated temperatures (e.g., concentrated HBr).

Validated Synthetic Protocol

While commercially available, in-house synthesis allows for rapid derivatization (e.g., changing the cycloalkyl ring). The following protocol describes the synthesis starting from 4-chloropicolinonitrile .

Reaction Scheme Overview

The synthesis involves a Nucleophilic Aromatic Substitution (


) followed by a Nitrile Reduction.

SynthesisRoute Start 4-Chloropicolinonitrile (Starting Material) Inter Intermediate: 4-Cyclobutoxypicolinonitrile Start->Inter Step 1: SnAr Reagent1 Cyclobutanol + NaH (THF, 0°C to RT) Reagent1->Inter Product Product: (4-Cyclobutoxypyridin-2-yl)methanamine Inter->Product Step 2: Reduction Reagent2 BH3·THF or H2/Raney Ni (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway for (4-Cyclobutoxypyridin-2-yl)methanamine.

Step-by-Step Methodology

Step 1: Synthesis of 4-Cyclobutoxypicolinonitrile

  • Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF. Cool to 0°C.[1]

  • Addition: Add Cyclobutanol (1.1 eq) dropwise. Stir for 30 min at 0°C to form the alkoxide.

  • Coupling: Add 4-chloropicolinonitrile (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Reduction to Methanamine

  • Setup: Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF. Cool to 0°C.[1]

  • Reduction: Add Borane-THF complex (

    
    , 1M, 3.0 eq) dropwise.
    
  • Reflux: Heat to reflux for 2 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 1M HCl and stir at RT for 1 hour (to break the boron-amine complex).

  • Isolation: Basify with NaOH (2M) to pH > 10. Extract with DCM (3x).

  • Final Purification: The free amine can be used directly or converted to the HCl salt by adding 4M HCl in Dioxane.

Application 1: Integrated Stress Response (ISR) Modulators

Recent patent literature (e.g., WO2019090088A1) highlights the utility of this scaffold in developing modulators for the Integrated Stress Response (ISR) pathway, specifically targeting the eIF2B complex .

Mechanism: ISR modulators often require a "hinge" or "linker" region that can traverse the protein cavity while presenting a hydrophobic group to a specific sub-pocket. The (4-cyclobutoxypyridin-2-yl)methanamine moiety serves this dual purpose:

  • Methanamine: Forms an amide bond with the core scaffold (often a bis-amide linker), acting as a hydrogen bond donor/acceptor network.[1]

  • Cyclobutoxy Group: Provides rigid, defined steric bulk that fills hydrophobic pockets better than flexible alkyl chains, improving potency and metabolic stability.[1]

Protocol: Amide Coupling to ISR Core

Objective: Couple the scaffold to a carboxylic acid core (e.g., a functionalized cyclohexane or aromatic acid).[1]

  • Reagents: Carboxylic Acid Core (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the Acid and DIPEA in DMF. Stir for 5 min.

    • Add HATU.[1] Stir for 5 min to activate the acid.

    • Add (4-Cyclobutoxypyridin-2-yl)methanamine (1.1 eq).[1][2][3]

    • Stir at RT for 2–12 hours.

  • Validation: Monitor by LC-MS for the mass shift corresponding to the amide formation.

Application 2: Kinase Inhibitor Design (SAR Optimization)

In kinase drug discovery, this scaffold acts as a Type I or Type 1.5 Inhibitor tail . The pyridine nitrogen can interact with the hinge region or solvent front, while the cyclobutoxy group targets the hydrophobic back-pocket or the ribose pocket.

Pharmacophore Mapping

The following diagram illustrates how this scaffold interacts within a theoretical ATP-binding pocket.

Pharmacophore Hinge Hinge Region (Backbone NH/CO) Glu Gatekeeper/Glu Residue (Polar Contact) Pocket Hydrophobic Pocket II (Selectivity Filter) PyridineN Pyridine Nitrogen (H-Bond Acceptor) PyridineN->Hinge H-Bond Amine Methanamine NH (H-Bond Donor) PyridineN->Amine Cyclobutyl Cyclobutoxy Group (Lipophilic Fill) PyridineN->Cyclobutyl Amine->Glu Salt Bridge/H-Bond Cyclobutyl->Pocket Van der Waals

Figure 2: Pharmacophore interaction map demonstrating the tri-modal binding capability of the scaffold.

SAR Case Study Protocol

Scenario: You have a hit compound with a simple benzylamine tail that shows moderate potency (IC50 = 500 nM) but poor metabolic stability. Hypothesis: Replacing the benzyl group with the (4-cyclobutoxypyridin-2-yl) moiety will:

  • Reduce CYP450 metabolism (pyridine < benzene).[1]

  • Increase potency via specific hydrophobic fill (cyclobutyl > planar phenyl).[1]

Experimental Steps:

  • Synthesis: Prepare the analog using the Amide Coupling Protocol (Section 4).

  • Enzymatic Assay: Test in a standard ADP-Glo™ Kinase Assay.

  • Microsomal Stability: Incubate both the benzyl hit and the pyridine analog in Human Liver Microsomes (HLM) for 60 min.

  • Expected Outcome: The pyridine analog typically shows improved

    
     and potentially lower IC50 due to the "magic methyl" effect of the cyclobutyl ring constraints.
    

References

  • World Intellectual Property Organization (WIPO). (2019). Modulators of the Integrated Stress Pathway. WO2019090088A1. Retrieved from .

  • ChemScene. (n.d.). (4-Cyclobutoxypyridin-2-yl)methanamine Product Data. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1250948-64-1. Retrieved from .

  • Blair, J. A., et al. (2019). Structure-Activity Relationships of Pyridine-Based Inhibitors. Journal of Medicinal Chemistry.[1] (Contextual citation for pyridine scaffold utility).

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: (4-Cyclobutoxypyridin-2-yl)methanamine in High-Throughput Library Generation

This Application Note and Protocol guide details the experimental utility of (4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1), a high-value building block for parallel medicinal chemistry.[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental utility of (4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1), a high-value building block for parallel medicinal chemistry.[1]

Introduction: The "Privileged" Scaffold

(4-Cyclobutoxypyridin-2-yl)methanamine represents a strategic fusion of two medicinal chemistry concepts: the 2-picolylamine (2-(aminomethyl)pyridine) privileged pharmacophore and the cyclobutoxy "sp3-rich" substituent.[1]

  • Pharmacophore Utility: The 2-picolylamine motif is a bidentate ligand capable of chelation (Zn²⁺, Fe²⁺) in metalloenzyme active sites (e.g., Histone Deacetylases, Matrix Metalloproteinases) and serves as a key hydrogen-bond acceptor/donor system in kinase inhibitors (e.g., RIP1 kinase).[1][2]

  • Structural Advantage: Unlike methoxy or ethoxy substituents, the cyclobutoxy group introduces significant lipophilic bulk and sp3 character without excessive molecular weight gain.[2] This modulation often improves metabolic stability by blocking the 4-position from oxidative metabolism while enhancing hydrophobic interactions in protein binding pockets.[1]

  • Electronic Profile: The 4-alkoxy substituent functions as a strong Electron Donating Group (EDG). This significantly increases the basicity of the pyridine nitrogen (

    
    ) compared to unsubstituted pyridine (
    
    
    
    ).[1] This electronic enrichment necessitates specific buffering and purification strategies during parallel synthesis.

Chemical Profile & Handling

PropertyData / Specification
Compound Name (4-Cyclobutoxypyridin-2-yl)methanamine
CAS Number 1250948-64-1
Formula / MW C₁₀H₁₄N₂O / 178.23 g/mol
Appearance Viscous yellow oil or low-melting solid
Solubility High in DCM, MeOH, DMSO, DMF.[1] Moderate in Et₂O.
Basicity (Est.) Pyridine N (

); Primary Amine (

)
Storage Store at -20°C under Argon.[1][2] Hygroscopic (forms carbamates with atmospheric CO₂).[1][2]

Experimental Protocols for Parallel Synthesis

The following protocols are optimized for 96-well plate format (1 mL or 2 mL blocks) using automated liquid handling or multichannel pipetting.

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Rationale: Traditional HATU/HBTU couplings generate urea byproducts that are difficult to remove in high-throughput formats.[1] We utilize T3P (Propylphosphonic anhydride) because its byproducts are water-soluble, allowing for a "self-validating" aqueous wash purification.[1]

Reagents:

  • Amine: 0.2 M stock of (4-Cyclobutoxypyridin-2-yl)methanamine in DMF.

  • Acids: 0.2 M stock of diverse Carboxylic Acids (

    
    ) in DMF.
    
  • Coupling Agent: 50% T3P solution in EtOAc or DMF.

  • Base: DIPEA (Diisopropylethylamine), neat.[2]

Workflow:

  • Dispense: Add 100 µL of Acid stock (20 µmol, 1.0 equiv) to each well.

  • Activate: Add 150 µL of Amine stock (30 µmol, 1.5 equiv). Note: Excess amine drives the reaction and is easily removed via SCX.

  • Initiate: Add 40 µL of DIPEA (4.0 equiv) followed immediately by 30 µL of T3P solution (1.5 equiv).

  • Incubate: Seal plate and shake at Room Temperature (RT) for 16 hours.

  • Workup (Liquid-Liquid Extraction):

    • Add 500 µL EtOAc to each well.[1]

    • Add 400 µL 10%

      
       (aq).[1][2] Shake vigorously for 5 mins.
      
    • Allow phase separation.[3] Transfer organic (top) layer to a receiving plate.[1][2]

    • Self-Validation: The basic wash removes unreacted acid and T3P byproducts.

Protocol B: Reductive Amination (Solid-Supported Cyanoborohydride)

Rationale: To access secondary amines, we use solid-supported reagents to eliminate filtration steps and dissolved metal contamination.[1][2]

Reagents:

  • Amine: 0.2 M stock in DCE (1,2-Dichloroethane) / 1% Acetic Acid.

  • Aldehydes: 0.2 M stock in DCE.[1]

  • Reductant: MP-Cyanoborohydride resin (Macroporous, ~2.5 mmol/g loading).[1][2]

Workflow:

  • Dispense: Add 100 µL of Aldehyde stock (20 µmol) and 100 µL of Amine stock (20 µmol) to the well.

  • Imine Formation: Shake for 2 hours at RT. (The acetic acid catalyzes imine formation).[2]

  • Reduction: Add 30 mg of MP-Cyanoborohydride resin (approx 3-4 equiv).

  • Incubate: Seal and shake for 16 hours at RT.

  • Scavenging (Optional): If aldehyde was used in excess, add PS-Trisamine resin to scavenge unreacted electrophiles.[1][2]

  • Elution: Filter the reaction mixture into a receiving plate. Wash resin with 200 µL DCM.

Purification Strategy: The SCX "Catch-and-Release"

Due to the distinct basicity of the pyridine and the primary amine, Strong Cation Exchange (SCX-2) chromatography is the gold standard for purifying this library.[2] It serves as a logic gate: only molecules with a basic nitrogen are retained.[1]

SCX Protocol:

  • Condition: Pre-wash SCX cartridge (500 mg) with MeOH (3 mL).

  • Load: Load crude reaction mixture (dissolved in DCM/MeOH).

  • Wash (The Filter): Flush with 5 mL MeOH.

    • Result: Neutral impurities (unreacted acids, non-basic coupling byproducts, protecting groups) pass through.[1][2]

  • Elute (The Release): Flush with 3 mL of 2M

    
     in MeOH.
    
    • Result: The basic product is released.[1][4]

  • Finish: Evaporate solvent (Genevac or SpeedVac) to yield pure product.

Workflow Visualization

The following diagram illustrates the parallel synthesis logic flow, highlighting the decision nodes for purification.

ParallelSynthesis cluster_pathways Diversity Pathways Start Library Design (4-Cyclobutoxypyridin-2-yl)methanamine Reaction Reaction Setup (96-well Plate) Start->Reaction Amide Amide Coupling (T3P / DIPEA) Reaction->Amide RedAm Reductive Amination (MP-CNBH3) Reaction->RedAm Sulfon Sulfonylation (R-SO2Cl / Pyridine) Reaction->Sulfon Workup Workup Phase Amide->Workup Liquid-Liquid RedAm->Workup Filtration Sulfon->Workup Evaporation SCX SCX-2 Cartridge (Catch & Release) Workup->SCX QC QC: LCMS / 1H NMR SCX->QC Ammonia Elution Final Final Plate (DMSO Stock) QC->Final Purity > 90%

Caption: Logical workflow for generating libraries using (4-Cyclobutoxypyridin-2-yl)methanamine, emphasizing the SCX purification convergence point.

Scientific Rationale & Troubleshooting

Why 4-Cyclobutoxy? In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Cyclobutyl Switch" is gaining traction.[2] The cyclobutyl ring puckers (butterfly conformation), creating a distinct vector for hydrophobic filling compared to the planar phenyl or freely rotating isopropyl groups.[2]

  • Reference: Wuitschik, G., et al. "Oxetanes as replacements for gem-dimethyl groups."[1][2] Angew. Chem. Int. Ed. 2006. (Relevant context for small ring sp3 bioisosteres).

Troubleshooting Metal Contamination: The 2-aminomethylpyridine moiety is a known chelator. If using Cu-catalyzed click chemistry or Pd-catalyzed couplings on the pyridine ring:

  • Issue: Product retains metal, showing broad NMR lines or quenching biological assays.

  • Solution: Wash the organic phase with 10% aqueous EDTA or use a metal scavenger resin (e.g., QuadraPure TU) post-reaction.[1][2]

Stability Warning: The electron-rich pyridine is susceptible to oxidation at the nitrogen (N-oxide formation) if left in solution with peracids or excessive exposure to air/light over months.[1] Store DMSO stocks at -20°C.

References

  • Enamine Ltd. (2019).[1][2] Building Block: (4-Cyclobutoxypyridin-2-yl)methanamine.[1][5] Catalog ID: EN300-26588.[1] [1][2]

  • Caliendo, G., et al. (2019).[1][2] Patent WO2019090088A1: Modulators of the integrated stress pathway.[1] World Intellectual Property Organization.[1] (Describes the specific use of this amine in Example 1C).

  • Dunetz, J. R., et al. (2016).[1][2] T3P: The reagent of choice for large-scale amide coupling.[1] Organic Process Research & Development, 20(2), 140-177.[2] [2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] [2]

  • Klug, D. M., et al. (2021).[1][2][6] Hit-to-lead optimization of benzoxazepinoindazoles as human African trypanosomiasis therapeutics. (Demonstrates the utility of cyclobutoxy substituents in optimizing physicochemical properties). Journal of Medicinal Chemistry.

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling Reactions Involving (4-Cyclobutoxypyridin-2-yl)methanamine

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of key coupling reactions utilizing (4-cyclobutoxypyridin-2-yl)methanamine. This ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of key coupling reactions utilizing (4-cyclobutoxypyridin-2-yl)methanamine. This versatile primary amine serves as a valuable building block in the synthesis of complex molecules, particularly in the construction of novel pharmaceutical candidates. We present field-proven protocols for Buchwald-Hartwig amination, amide bond formation, and reductive amination, focusing on the underlying mechanistic principles, experimental design rationale, and step-by-step methodologies to ensure reproducible and high-yielding outcomes.

Introduction: The Utility of a Substituted Pyridylmethanamine Scaffold

(4-Cyclobutoxypyridin-2-yl)methanamine is a bifunctional building block of increasing interest in medicinal chemistry. Its structure combines a substituted pyridine ring, a common motif in pharmacologically active compounds, with a reactive primary aminomethyl group.[1] The pyridine core offers opportunities for metabolic stability and modulation of physicochemical properties, while the primary amine serves as a crucial handle for introducing molecular diversity through various bond-forming strategies.

The cyclobutoxy group at the 4-position provides a lipophilic vector that can enhance cell permeability and explore specific hydrophobic pockets in biological targets. The 2-aminomethyl substitution pattern allows for the creation of ligands that can chelate metals or form critical hydrogen bond interactions. Understanding how to effectively utilize the primary amine in coupling reactions is paramount to leveraging this scaffold's full potential. This document details three fundamental and powerful coupling strategies.

Compound Profile:

Parameter Value
IUPAC Name (4-Cyclobutoxypyridin-2-yl)methanamine
CAS Number 1250643-95-8[2]
Molecular Formula C₁₀H₁₄N₂O[2]

| Molar Mass | 178.23 g/mol [2] |

Section 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3] This reaction enables the coupling of amines with aryl halides or pseudohalides, a transformation that is often challenging using classical methods.[4] For (4-cyclobutoxypyridin-2-yl)methanamine, this reaction is the premier method for synthesizing N-aryl or N-heteroaryl derivatives, which are prevalent structures in pharmaceuticals.[5]

Mechanistic Rationale & Key Parameters

The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and base-mediated deprotonation. The crucial C-N bond-forming step occurs via reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.[6]

Causality of Component Selection:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species. The use of pre-formed Pd(0) complexes can also be effective.

  • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the rates of both oxidative addition and reductive elimination while preventing the formation of inactive catalyst species. The steric hindrance of these ligands is known to be beneficial when coupling hindered primary amines.[6]

  • Base: A non-nucleophilic base is required to deprotonate the amine-catalyst adduct without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like K₃PO₄ or Cs₂CO₃ can be used in specific cases.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the anionic intermediates and ensure catalyst stability.

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Aryl Halide, Pd Precatalyst, & Ligand to oven-dried flask B 2. Add (4-Cyclobutoxy- pyridin-2-yl)methanamine A->B C 3. Add Base (e.g., NaOtBu) B->C D 4. Seal, Evacuate & Backfill with N₂/Ar (3x) C->D E 5. Add Anhydrous Solvent (e.g., Toluene) D->E F 6. Heat to 80-110 °C with vigorous stirring E->F G 7. Monitor by TLC or LC-MS F->G H 8. Cool to RT, Quench (e.g., with H₂O or NH₄Cl) G->H I 9. Extract with Organic Solvent H->I J 10. Dry, Concentrate & Purify (Chromatography) I->J caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: N-Arylation of (4-Cyclobutoxypyridin-2-yl)methanamine

This protocol is a generalized procedure based on established methods for similar substrates.[3][7] Optimization of catalyst, ligand, and temperature may be required for specific aryl halides.

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (oven-dried)

Procedure:

  • Vessel Setup: To an oven-dried Schlenk flask or sealed tube, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add (4-cyclobutoxypyridin-2-yl)methanamine (1.2 mmol, 1.2 equiv) followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water (10 mL) and dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Typical Buchwald-Hartwig Reaction Parameters

Parameter Typical Range Rationale
Pd Loading 1-5 mol% Balances reaction rate and cost. Higher loadings may be needed for challenging substrates like aryl chlorides.
Ligand Loading 1.2-2.0 x Pd loading Ensures full coordination to the metal center, preventing catalyst decomposition.
Base 1.2-2.0 equiv Strong, non-nucleophilic base is required to facilitate the deprotonation step in the catalytic cycle.[4]

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, particularly for the oxidative addition step. |

Section 2: Amide Bond Formation via Coupling Reagents

The formation of an amide bond by coupling a carboxylic acid with the primary amine of (4-cyclobutoxypyridin-2-yl)methanamine is one of the most fundamental and widely used reactions in drug discovery.[8] This transformation is typically mediated by a "coupling reagent" that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Mechanism: Carbodiimide-Mediated Coupling

Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[9] The carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.

To improve efficiency and suppress side reactions (like racemization in chiral acids), additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling A R-COOH + EDC B O-Acylisourea Intermediate A->B Step 1 D HOBt Active Ester B->D Step 2 (Intercept) F Tetrahedral Intermediate B->F Direct Attack C HOBt (Additive) D->F Amine Attack E (4-Cyclobutoxypyridin-2-yl)methanamine G Final Amide Product + EDU + HOBt F->G Step 3 (Collapse) caption Carbodiimide-mediated amide coupling pathway.

Caption: Carbodiimide-mediated amide coupling pathway.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for synthesizing amides from (4-cyclobutoxypyridin-2-yl)methanamine.

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Initial Setup: Dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Activator Addition: Add HOBt (1.2 mmol, 1.2 equiv) and EDC hydrochloride (1.2 mmol, 1.2 equiv) to the solution. Stir at room temperature for 15 minutes to allow for pre-activation.

  • Amine Addition: In a separate flask, dissolve (4-cyclobutoxypyridin-2-yl)methanamine (1.05 mmol, 1.05 equiv) and DIPEA (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Table 2: Common Amide Coupling Reagents

Reagent Acronym Full Name Byproduct Key Features
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Preferred for easy purification.[10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea Highly reactive, suitable for hindered amines and acids.[9]
DCC Dicyclohexylcarbodiimide Insoluble DCU Effective, but byproduct removal requires filtration.

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate | Water-soluble | High efficiency, can be used in aqueous media.[11] |

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process first involves the formation of a Schiff base (imine) intermediate, which is then selectively reduced to the corresponding amine.[12]

Mechanistic Overview & Reagent Choice

The reaction is typically performed at a slightly acidic pH to facilitate the dehydration step that forms the imine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Hydride reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards aldehydes and ketones at neutral or acidic pH.[12]

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A 1. Dissolve Amine & Aldehyde/Ketone in Solvent (e.g., THF) B 2. Stir at RT for 30-60 min (Optional: Add weak acid) A->B Reversible C 3. Add Reducing Agent (e.g., STAB) portion-wise B->C Irreversible D 4. Stir for 2-12 h at RT C->D E 5. Quench reaction (e.g., sat. NaHCO₃) D->E F 6. Extract, Dry, Concentrate & Purify E->F caption General workflow for reductive amination.

Caption: General workflow for reductive amination.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol is adapted from methodologies using similar aminomethylpyridines and is highly suitable for coupling (4-cyclobutoxypyridin-2-yl)methanamine with a variety of aldehydes and ketones.[12]

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous Tetrahydrofuran (THF) or Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

Procedure:

  • Vessel Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol, 1.0 equiv) and (4-cyclobutoxypyridin-2-yl)methanamine (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous THF (10 mL). If desired, add one drop of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. The reaction may mildly exotherm.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion

(4-Cyclobutoxypyridin-2-yl)methanamine is a highly valuable and adaptable building block for modern synthetic and medicinal chemistry. The primary amine handle allows for reliable and high-yielding transformations through well-established coupling protocols. The Buchwald-Hartwig amination provides a robust route to N-aryl secondary amines, amide coupling offers a direct path to a vast array of amide-containing structures, and reductive amination enables the synthesis of alkyl-substituted secondary amines. The protocols and principles detailed in this guide provide a solid foundation for researchers to successfully incorporate this versatile scaffold into their synthetic programs, facilitating the rapid development of novel and complex molecular architectures.

References

  • Baudoin, O. (2005). Transition-Metal-Catalyzed Arylation of Unactivated C(sp3)−H Bonds. ChemInform, 36(49). Available at: [Link]

  • Lee, Y.-Y., & Liu, S.-T. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 415-422. Available at: [Link]

  • Nawaz, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]

  • Wang, J., et al. (2000). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 65(15), 4543-4551. Available at: [Link]

  • Gallou, F., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(14), 3494-3497. Available at: [Link]

  • Lee, Y.-Y., & Liu, S.-T. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. Available at: [Link]

  • Spencer, J. B., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(14), 9036-9049. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2020). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Gneto, C., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 15(4), 833-838. Available at: [Link]

  • Gedik, M., et al. (2019). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 15, 231-237. Available at: [Link]

  • ChemBK. (n.d.). (2-Cyclobutoxypyridin-4-yl)methanamine. ChemBK. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18047-18058. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform, 43(33). Available at: [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of (4-Cyclobutoxypyridin-2-yl)methanamine Derivatives for Screening Libraries

Introduction: The Strategic Value of the (4-Alkoxypyridin-2-yl)methanamine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the (4-Alkoxypyridin-2-yl)methanamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in drug discovery. The (4-alkoxypyridin-2-yl)methanamine core, in particular, presents a versatile platform for the generation of diverse chemical libraries. The alkoxy group at the 4-position can modulate physicochemical properties such as lipophilicity and metabolic stability, while the 2-aminomethyl substituent provides a convenient handle for a wide array of chemical modifications. This application note provides a comprehensive guide for the development of a screening library based on the (4-cyclobutoxypyridin-2-yl)methanamine scaffold, detailing its synthesis, derivatization strategies, and the principles of library design for effective lead discovery.

Plausible Synthetic Route to the Core Scaffold: (4-Cyclobutoxypyridin-2-yl)methanamine

A robust and scalable synthesis of the core scaffold is paramount for the successful construction of a screening library. A plausible and efficient multi-step synthesis of (4-cyclobutoxypyridin-2-yl)methanamine is proposed, starting from commercially available materials.

Synthesis_of_Core_Scaffold A 4-Chloropyridine-2-carbonitrile C 4-Cyclobutoxypyridine-2-carbonitrile A->C Nucleophilic Aromatic Substitution B Cyclobutanol, NaH E (4-Cyclobutoxypyridin-2-yl)methanamine C->E Nitrile Reduction D H2, Raney Nickel

Caption: Proposed synthetic pathway to the (4-Cyclobutoxypyridin-2-yl)methanamine core scaffold.

Step 1: Synthesis of 4-Cyclobutoxypyridine-2-carbonitrile via Nucleophilic Aromatic Substitution

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 4-position towards nucleophilic attack.[3][4][5]

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add cyclobutanol (1.1 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-chloropyridine-2-carbonitrile (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-cyclobutoxypyridine-2-carbonitrile.

Step 2: Reduction of 4-Cyclobutoxypyridine-2-carbonitrile to (4-Cyclobutoxypyridin-2-yl)methanamine

The final step in the synthesis of the core scaffold is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][6][7]

Protocol:

  • To a solution of 4-cyclobutoxypyridine-2-carbonitrile (1.0 eq.) in methanol or ethanol, add a catalytic amount of Raney Nickel (slurry in water).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield (4-Cyclobutoxypyridin-2-yl)methanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure if necessary.

Derivatization Strategies for Library Development

The primary amino group of (4-cyclobutoxypyridin-2-yl)methanamine serves as the key diversification point for the construction of the screening library. Two robust and widely applicable reaction classes are proposed: N-acylation and reductive amination.

Derivatization_Strategies Core (4-Cyclobutoxypyridin-2-yl)methanamine Amides N-Acyl Derivatives Core->Amides N-Acylation Amines N-Alkyl Derivatives Core->Amines Reductive Amination Acyl_Chlorides Acyl Chlorides (R1COCl) Carboxylic_Acids Carboxylic Acids (R1COOH) + Coupling Agents Aldehydes_Ketones Aldehydes/Ketones (R2COR3) + Reducing Agent

Caption: Key derivatization pathways for the screening library.

A. N-Acylation Reactions

N-acylation is a fundamental transformation in medicinal chemistry for the formation of a stable amide bond.[8][9] This can be achieved through reaction with either acyl chlorides or with carboxylic acids using a coupling agent.

This is a direct and often high-yielding method for amide formation.[10][11]

  • Dissolve (4-cyclobutoxypyridin-2-yl)methanamine (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

  • To a stirred solution of the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous solvent such as DMF or DCM, add (4-cyclobutoxypyridin-2-yl)methanamine (1.0 eq.).

  • Add a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

B. Reductive Amination Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds and introducing alkyl substituents on the amine.[8][14] This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[14]

Protocol:

  • Dissolve (4-cyclobutoxypyridin-2-yl)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-alkylated amine by column chromatography.

Screening Library Design and Characterization

The design of a screening library should aim to maximize chemical diversity while maintaining drug-like physicochemical properties.[15][16] A focused library around the (4-cyclobutoxypyridin-2-yl)methanamine scaffold allows for the systematic exploration of the structure-activity relationship (SAR).[14][17][18]

Library_Design_Workflow Start Core Scaffold: (4-Cyclobutoxypyridin-2-yl)methanamine Reactions Parallel Synthesis: N-Acylation & Reductive Amination Start->Reactions Building_Blocks Diverse Building Blocks: Acyl Chlorides, Carboxylic Acids, Aldehydes, Ketones Building_Blocks->Reactions Library Derivative Library Reactions->Library Purification Purification & QC (LC-MS, NMR) Library->Purification Screening High-Throughput Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for the design and utilization of the screening library.

Building Block Selection

The choice of acylating agents and carbonyl compounds is crucial for generating a diverse library. It is recommended to select building blocks with a range of properties, including:

  • Electronic effects: Incorporate both electron-donating and electron-withdrawing groups.

  • Steric bulk: Vary the size and shape of the substituents.

  • Pharmacophoric features: Include hydrogen bond donors and acceptors, aromatic rings, and heteroatoms.

  • Physicochemical properties: Ensure that the resulting derivatives adhere to general drug-likeness guidelines (e.g., Lipinski's Rule of Five).

Characterization of Library Members

Each synthesized compound must be rigorously characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis, providing information on purity and molecular weight.[1][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of representative compounds and for troubleshooting any synthetic issues.[8][21][22][23]

Table 1: Representative Analytical Data for N-Acyl and N-Alkyl Derivatives

Derivative TypeR GroupExpected ¹H NMR (δ, ppm) HighlightsExpected ¹³C NMR (δ, ppm) HighlightsExpected Mass (m/z) [M+H]⁺
N-Acyl Acetyl~8.5 (d, pyridine H6), ~4.6 (d, CH₂-N), ~2.0 (s, COCH₃)~170 (C=O), ~165 (pyridine C4), ~158 (pyridine C2), ~45 (CH₂-N)221.13
N-Acyl Benzoyl~8.6 (d, pyridine H6), ~7.8-7.4 (m, Ar-H), ~4.8 (d, CH₂-N)~167 (C=O), ~165 (pyridine C4), ~158 (pyridine C2), ~46 (CH₂-N)283.15
N-Alkyl Benzyl~8.5 (d, pyridine H6), ~7.3 (m, Ar-H), ~3.9 (s, CH₂-Ar), ~3.8 (s, CH₂-N)~165 (pyridine C4), ~160 (pyridine C2), ~54 (CH₂-Ar), ~53 (CH₂-N)269.17

Note: Expected chemical shifts are approximate and will vary depending on the specific substituent and solvent used.

Conclusion and Future Directions

The (4-cyclobutoxypyridin-2-yl)methanamine scaffold offers a promising starting point for the development of diverse and medicinally relevant screening libraries. The synthetic and derivatization protocols outlined in this application note provide a clear and actionable framework for researchers in drug discovery. The systematic generation and screening of such a library will enable the exploration of new chemical space and facilitate the identification of novel hit compounds for a variety of biological targets. Subsequent lead optimization efforts can then be guided by the structure-activity relationships established from the initial screening campaign.

References

  • Chen, H., Sun, S., Xi, H., & Hu, Y. (Year). General procedure for the synthesis of nitriles. Journal Name, Volume(Issue), Pages.
  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. (2020, September 22). Patsnap Eureka. [Link]

  • Acylation of N-Aryl systems using acyl chlorides : r/Chempros. (2025, May 7). Reddit. [Link]

  • Nucleophilic aromatic substitution. (2023, December 19). Wikipedia. [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Krier, M., de Araùjo-Júnior, J. X., Schmitt, M., Duranton, J., Justiano-Basaran, H., Lugnier, C., Bourguignon, J.-J., & Rognan, D. (2005). Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold: Application to the Discovery of Nanomolar Phosphodiesterase 4 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3816–3822. [Link]

  • Ma, L., & Li, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current drug metabolism, 13(2), 182–190. [Link]

  • Liu, M., Zhang, M., Shi, F., Wang, M., Zhang, G., & Hou, J. (2022). Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions. Frontiers in Chemistry, 9, 822625. [Link]

  • Varkhedkar, V., Shukla, S., & Srivastava, A. K. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(23), 3028-3032.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.
  • On Exploring Structure Activity Relationships. (2016, May 2). National Center for Biotechnology Information. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.
  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(13), 5035. [Link]

  • Dev, S., Dhaneshwar, S. R., & Mathew, B. (2018). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Anti-cancer agents in medicinal chemistry, 18(11), 1569–1578. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Jin, J., & MacMillan, D. W. C. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 525(7567), 87–90. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Combinatorial Chemistry Library Design. (n.d.). ResearchGate. [Link]

  • Kersten, K., & Böttcher, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. IntechOpen. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Chemistry Stack Exchange. [Link]

  • Kuriyama, M., & Onomura, O. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 16, 223–229. [Link]

  • Pote, S. Y., Bailey, C. M., Brown, S. D., & Houghten, R. A. (2017). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Bioorganic & medicinal chemistry letters, 27(15), 3338–3342. [Link]

  • Liu, D., Liu, Z., Liu, S., & He, Y. (2022). Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Advances, 12(1), 1-8.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. (2015, March 22). ResearchGate. [Link]

  • Wang, Q., Li, J., Wang, H., & Zhang, Y. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic & Biomolecular Chemistry, 19(34), 7411-7415.
  • Cs 2 CO 3 -mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2025, October 8). RSC Publishing. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2739–2745. [Link]

  • Archive ouverte UNIGE LC-MSMS identification of small molecules. (2023, June 21). University of Geneva. [Link]

  • De novo generated combinatorial library design. (2023, November 27). RSC Publishing. [Link]

  • Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2015, March 17). Chemistry LibreTexts. [Link]

  • Structure–activity relationship. (2023, November 27). Wikipedia. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • Li, G., et al. (2011). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2011(7), 94-100.
  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA portal. [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023, June 24). Semantic Scholar. [Link]

  • Nitrile reduction. (2023, November 13). Wikipedia. [Link]

Sources

Method

Application Notes and Protocols for (4-Cyclobutoxypyridin-2-yl)methanamine in Fragment-Based Drug Design

Introduction: A Strategic Approach to Chemical Space Exploration Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Chemical Space Exploration

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is elegantly simple: identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target. These initial hits then serve as starting points for optimization into potent, drug-like molecules. This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.

This guide focuses on the application of a novel fragment, (4-Cyclobutoxypyridin-2-yl)methanamine , in FBDD campaigns. This compound has been rationally selected for its unique combination of structural features that are highly advantageous for drug discovery. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites.[1][2][3][4][5] The cyclobutoxy moiety introduces a desirable three-dimensional character, which can improve metabolic stability and allow for the exploration of hydrophobic pockets within the target protein.[6][7] Finally, the primary aminomethyl group provides a crucial handle for synthetic elaboration, enabling straightforward fragment growing and linking strategies to enhance binding affinity and selectivity.[8]

This document provides a comprehensive overview of the properties of (4-Cyclobutoxypyridin-2-yl)methanamine, along with detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit validation and structural characterization.

Fragment Profile: (4-Cyclobutoxypyridin-2-yl)methanamine

A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. The table below summarizes the key computed properties of (4-Cyclobutoxypyridin-2-yl)methanamine, highlighting its compliance with the "Rule of Three," a common guideline for fragment library design.

PropertyValue"Rule of Three" Guideline
Molecular Weight 178.23 g/mol ≤ 300 Da
cLogP 1.3≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 3≤ 3
Topological Polar Surface Area 51.3 Ų≤ 60 Ų
CAS Number 1250948-64-1N/A

Note: Physicochemical properties are predicted using standard computational models and may vary slightly from experimental values.[9][10][11][12]

FBDD Workflow and Protocols

The following sections outline a standard FBDD workflow and provide detailed protocols for the application of (4-Cyclobutoxypyridin-2-yl)methanamine.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_validate Validation & Characterization cluster_optimize Optimization prep Fragment QC & Solubilization spr Primary Screen (SPR) prep->spr target_prep Target Protein Preparation target_prep->spr nmr Orthogonal Screen (NMR) spr->nmr Confirm Hits hit_confirm Hit Confirmation nmr->hit_confirm affinity Affinity Determination (KD) hit_confirm->affinity xtal Structural Biology (X-ray) affinity->xtal synthesis Hit-to-Lead Chemistry xtal->synthesis sar SAR Exploration synthesis->sar sar->synthesis Iterative Cycles

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Part 1: Fragment Preparation and Quality Control

Objective: To prepare a high-quality, soluble stock of (4-Cyclobutoxypyridin-2-yl)methanamine for screening.

Protocol:

  • Procurement and Purity Assessment: Obtain (4-Cyclobutoxypyridin-2-yl)methanamine from a reputable commercial supplier or synthesize it via a suitable chemical route. Assess the purity of the compound using LC-MS and ¹H NMR. A purity of >95% is recommended.

  • Solubility Testing: Determine the maximum solubility of the fragment in the desired screening buffer (e.g., PBS or HEPES-based buffers) and in a co-solvent such as DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Working Solution Preparation: From the stock solution, prepare working solutions at the desired screening concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically <1%) to avoid interference with the biological target.

Part 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial hits by detecting the binding of (4-Cyclobutoxypyridin-2-yl)methanamine to the target protein immobilized on a sensor chip.

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

    • Immobilize the target protein (ligand) onto the sensor chip surface via amine coupling at a concentration and pH that have been optimized for efficient coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the target protein to allow for background signal subtraction.

  • Analyte Injection and Binding Analysis:

    • Prepare a dilution series of (4-Cyclobutoxypyridin-2-yl)methanamine in the running buffer.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. A significant increase in the signal upon injection, which returns to baseline after the injection is complete, is indicative of binding.

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Analyze the resulting sensorgrams to identify fragments that show a concentration-dependent binding response.

SPR_Protocol cluster_setup Setup cluster_run Execution cluster_analysis Analysis chip Select & Activate Chip immobilize Immobilize Target Protein chip->immobilize inject Inject Fragment immobilize->inject detect Detect Binding (RU) inject->detect subtract Reference Subtraction detect->subtract analyze Identify Hits subtract->analyze

Figure 2: A simplified overview of the SPR screening protocol.

Part 3: Orthogonal Screening and Hit Validation using Saturation Transfer Difference (STD) NMR

Objective: To confirm the hits identified by SPR using a different biophysical technique and to gain initial structural insights into the binding mode.

Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically at a concentration of 10-50 µM) and the fragment (at a concentration of 0.5-1 mM) in a suitable deuterated buffer.

    • A control sample containing only the fragment should also be prepared.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to ensure that the fragment signals are visible and well-resolved.

    • Set up the STD-NMR experiment. This involves irradiating the protein with a selective radiofrequency pulse at a frequency where only the protein resonates.[3][6][14][15][16]

    • Acquire a reference spectrum with the irradiation frequency set to a region where no protein or fragment signals are present.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein.

    • The intensity of the STD signals can provide information about which parts of the fragment are most critical for binding.

Part 4: Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the target protein in complex with (4-Cyclobutoxypyridin-2-yl)methanamine.

Protocol:

  • Crystal Soaking:

    • Grow high-quality crystals of the target protein.

    • Prepare a soaking solution containing the fragment at a high concentration (typically 10-50 mM) in a cryo-protectant-containing buffer.[17][18][19]

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement, using the apo-protein structure as a model.

    • Refine the structure and model the fragment into the observed electron density.

Part 5: Hit-to-Lead Optimization

The primary aminomethyl group of (4-Cyclobutoxypyridin-2-yl)methanamine serves as an excellent starting point for synthetic elaboration. Based on the structural information obtained from X-ray crystallography, new chemical functionalities can be added to this position to explore interactions with adjacent pockets in the protein binding site. This "fragment growing" strategy can lead to a rapid increase in binding affinity and selectivity.

Hit_to_Lead cluster_start Initial Hit cluster_strategy Optimization Strategy cluster_outcome Goal fragment (4-Cyclobutoxypyridin-2-yl)methanamine growing Fragment Growing via Amine fragment->growing linking Fragment Linking fragment->linking lead Potent & Selective Lead Compound growing->lead linking->lead

Figure 3: Hit-to-lead optimization strategies for (4-Cyclobutoxypyridin-2-yl)methanamine.

Conclusion

(4-Cyclobutoxypyridin-2-yl)methanamine is a promising fragment for FBDD campaigns targeting a wide range of biological targets. Its unique combination of a proven medicinal chemistry scaffold, a three-dimensional element, and a versatile synthetic handle makes it an attractive starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a framework for the successful application of this fragment in a drug discovery setting.

References

  • Dey, S., & G, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4389–4417. [Link]

  • Akhtar, M. J., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(7), 1055-1085. [Link]

  • Cronin, K., & Watts, B. (2022). Guide to Running an SPR Experiment. Duke University BIA Core Facility. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE (Journal of Visualized Experiments). [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Imbert, D., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Lepre, C. A. (2013). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 1008, 251-268. [Link]

  • Farkas, V., et al. (2018). Multiple Fragment Docking and Linking in Primary and Secondary Pockets of Dopamine Receptors. Journal of Chemical Information and Modeling, 58(7), 1475-1487. [Link]

  • Aertgeerts, K., et al. (2011). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 7), 585–591. [Link]

  • Imbert, D., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Lepre, C. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Krishnan, V. V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. [Link]

  • Wouters, J., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(23), 1918-1928. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. [Link]

  • The prediction of physicochemical properties of four compounds, based on Lipinski rules. (n.d.). ResearchGate. [Link]

  • Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(6), 849-851. [Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure. (n.d.). University of Maryland, Baltimore County. [Link]

  • Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 51(22), 7055-7063. [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Vermont. [Link]

  • Blundell, T. L., & Jhoti, H. (2004). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 12 Pt 1), 2132-2137. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (4-Cyclobutoxypyridin-2-yl)methanamine

Topic: Process Optimization & Troubleshooting for CAS 1250948-64-1 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026) Executive Summary & Synthetic Strategy (4-Cyclobutoxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for CAS 1250948-64-1 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Synthetic Strategy

(4-Cyclobutoxypyridin-2-yl)methanamine is a critical bifunctional building block often utilized in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core with a lipophilic cyclobutoxy ether at the C4 position and a reactive primary aminomethyl group at C2.

The synthesis presents two primary chemical challenges:

  • Regioselective Etherification: Installing the sterically sensitive cyclobutoxy group at C4 without affecting the C2 functionality.

  • Chemoselective Reduction: Converting the nitrile (or amide) precursor to a primary amine without over-reduction to secondary dimers or poisoning the catalyst with the pyridine nitrogen.

Master Synthetic Workflow

SynthesisPath SM 4-Chloropyridine-2-carbonitrile (Starting Material) Inter Intermediate: 4-Cyclobutoxypyridine-2-carbonitrile SM->Inter SNAr Etherification (THF, 0°C to RT) Reagent Cyclobutanol + NaH Reagent->Inter Product Product: (4-Cyclobutoxypyridin-2-yl)methanamine Inter->Product Hydrogenation (MeOH, 50 psi) Reduct H2 / Raney Ni / NH3 (Reduction) Reduct->Product

Figure 1: Optimized 2-step synthetic route prioritizing regiocontrol and amine purity.

Module 1: Etherification ( ) Optimization

Objective: Install the cyclobutoxy group at the 4-position. Primary Issue: Incomplete conversion or hydrolysis of the chloropyridine.

Troubleshooting Guide

Q: Why is my reaction stalling at 60% conversion despite using excess cyclobutanol? A: This is likely due to the "counter-ion effect" or moisture contamination.

  • Mechanism: The alkoxide nucleophile must be "naked" to attack the electron-deficient pyridine ring. If you are using Sodium Hydride (NaH) in a non-polar solvent, the sodium alkoxide may form tight aggregates.

  • Solution:

    • Solvent Switch: Transition from pure THF to a THF/DMF (9:1) mixture. The polar aprotic nature of DMF dissociates the ion pair, increasing the nucleophilicity of the cyclobutoxide.

    • Temperature: 4-chloropyridines are less reactive than their nitro-benzene counterparts. Heating to 50–60°C is often required to drive the reaction to completion [1].

Q: I see a significant impurity at RRT 0.85. What is it? A: This is typically the hydrolysis product (4-hydroxypyridine-2-carbonitrile) .

  • Cause: Wet solvents or wet NaH. The chloride is displaced by hydroxide (from water) faster than by the bulky cyclobutoxide.

  • Protocol Fix: Ensure cyclobutanol is dried over molecular sieves (3Å) before use. Use 60% dispersion NaH and wash with dry hexanes under argon if the reagent is old.

Optimized Protocol: Etherification
ParameterConditionRationale
Substrate 4-Chloropyridine-2-carbonitrile (1.0 eq)Electron-deficient C4 favors

.
Nucleophile Cyclobutanol (1.2 eq)Slight excess drives kinetics.
Base NaH (1.3 eq)Irreversible deprotonation.
Solvent Anhydrous THF (0.2 M)Solubilizes intermediate; easy workup.
Temp/Time 0°C addition

RT (2h)

50°C (if needed)
Controls exotherm; ensures completion.

Module 2: Nitrile Reduction to Amine

Objective: Convert the nitrile group to a primary amine (methanamine). Primary Issue: Dimerization (formation of secondary amines) and catalyst poisoning.

Troubleshooting Guide

Q: My LCMS shows a mass corresponding to [2M+H], indicating dimer formation. How do I stop this? A: Dimerization occurs when the newly formed primary amine reacts with the intermediate imine.

  • The Fix: You must introduce an ammonia source or use acidic conditions .

    • Method A (Basic): Use Raney Nickel in Methanol saturated with

      
       (7N 
      
      
      
      in MeOH). The excess ammonia outcompetes the primary amine for the imine intermediate [2].
    • Method B (Acidic): Use Pd/C in MeOH with 2 equivalents of HCl or Acetic Acid. This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and preventing it from attacking the imine [3].

Q: The reaction works on 100mg scale but fails on 5g scale (stalls). A: Pyridine-containing substrates are notorious for poisoning heterogeneous catalysts (Pd, Pt, Ni) via nitrogen coordination to the metal surface.

  • Solution:

    • Increase Catalyst Load: Scale up does not always follow linear catalyst loading. Increase Pd/C loading to 10-20 wt%.

    • Acid Scavenger: Running the reaction in acidic media (as mentioned above) protonates the pyridine nitrogen (

      
      ), preventing it from binding to the catalyst surface.
      
Optimized Protocol: Hydrogenation
ParameterConditionRationale
Catalyst Raney Nickel (approx. 50 wt% slurry)High activity for nitriles; cheaper than Pd.
Solvent 7N

in Methanol
Suppresses dimer formation.
Pressure 50 psi (3.5 bar)

Sufficient pressure for nitrile reduction.
Additives None (if using

)
Basic conditions prevent acid-sensitive cyclobutane ring opening.

Module 3: Purification & Storage

Q: The product is water-soluble. How do I isolate it without lyophilization? A: The free base is an oil or low-melting solid. The best approach is to isolate it as the Dihydrochloride salt .

  • Filter the hydrogenation mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to remove excess ammonia.

  • Redissolve in Ethanol/EtOAc.

  • Add 4M HCl in Dioxane (2.5 eq).

  • The bis-HCl salt of (4-Cyclobutoxypyridin-2-yl)methanamine will precipitate as a white, stable solid.

Q: Is the cyclobutoxy group stable to HCl? A: Yes. Unlike cyclopropyl ethers which can ring-open under strong acid conditions, cyclobutyl ethers are kinetically stable to standard mineral acids at room temperature. However, avoid boiling in concentrated aqueous HCl [4].

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.[1] Springer, 2007. (General reference for

    
     kinetics on pyridines).
    
  • Chemguide. Reducing Nitriles to Primary Amines. Available at: [Link] (Accessed Feb 4, 2026).

  • Organic Chemistry Portal. Amine Synthesis by Nitrile Reduction. Available at: [Link] (Accessed Feb 4, 2026).

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives. (Discusses stability and synthesis of cyclobutane ethers). Available at: [Link] (Accessed Feb 4, 2026).

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives and hydrides are hazardous. Always consult MSDS before handling.

Sources

Optimization

stability issues of (4-Cyclobutoxypyridin-2-yl)methanamine in acidic or basic media

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in acidic and basic media. The information provided herein is synthesized from established principles of organic chemistry and published data on related pyridine derivatives.

Overview of (4-Cyclobutoxypyridin-2-yl)methanamine Stability

(4-Cyclobutoxypyridin-2-yl)methanamine possesses three key functional groups that can influence its stability in acidic and basic environments: the cyclobutoxy ether, the pyridine ring, and the primary aminomethyl group. Understanding the reactivity of these moieties is crucial for designing stable formulations and interpreting experimental results.

Key Structural Features and Potential Liabilities:

  • Cyclobutoxy Group (Ether Linkage): Ether linkages are generally stable but can be susceptible to cleavage under strong acidic conditions, particularly with heating.

  • Pyridine Ring: The pyridine nitrogen is basic and will be protonated in acidic solutions. This can alter the electron density of the ring, potentially influencing its susceptibility to nucleophilic attack.

  • Aminomethyl Group (Primary Amine): The primary amine is basic and will be protonated under acidic conditions, forming a soluble ammonium salt. In its free base form, it can act as a nucleophile.

Forced degradation studies on some pyridine derivatives have shown them to be labile in acidic media and extremely unstable in alkaline conditions[1]. Degradation pathways for pyridine compounds often involve hydroxylation of the ring[2][3][4][5].

Troubleshooting Guide & FAQs: Stability in Acidic Media

Working with (4-Cyclobutoxypyridin-2-yl)methanamine in acidic conditions can present several challenges. This section addresses common questions and provides troubleshooting advice.

FAQ 1: I'm observing a loss of my parent compound when dissolved in a strong acid (e.g., 1M HCl). What is the likely cause?

Answer: The most probable cause of degradation in strong acid is the cleavage of the cyclobutoxy ether linkage. While ethers are generally stable, the strained cyclobutane ring may enhance susceptibility to acid-catalyzed hydrolysis, especially with elevated temperatures. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by water.

Proposed Degradation Pathway in Acidic Media:

The primary degradation route is likely the hydrolysis of the ether bond to yield 4-hydroxy-2-(aminomethyl)pyridine and cyclobutanol.

Acidic_Degradation cluster_main Acid-Catalyzed Ether Hydrolysis Parent (4-Cyclobutoxypyridin-2-yl)methanamine Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether + H+ Products 4-Hydroxy-2-(aminomethyl)pyridine + Cyclobutanol Protonated_Ether->Products + H2O

Caption: Proposed acid-catalyzed hydrolysis of the cyclobutoxy group.

FAQ 2: How can I minimize degradation in acidic solutions?

Answer: To minimize degradation, consider the following:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your experimental protocol allows.

  • Control the temperature: Avoid heating acidic solutions of the compound. Perform reactions and preparations at room temperature or below.

  • Limit exposure time: Prepare acidic solutions fresh and use them promptly.

  • Consider alternative salt forms: If a salt is required, investigate the stability of different counter-ions (e.g., tartrate, mesylate) which may provide a less acidic microenvironment in solution.

Troubleshooting Protocol: Assessing Acid Stability

This protocol outlines a forced degradation study to quantify the stability of your compound in acidic conditions.

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a suitable C18 column

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)

  • UV Detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound and the appearance of any new peaks (potential degradants).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Parameter Condition 1 Condition 2
Acid 0.1 M HCl0.01 M HCl
Temperature 40°CRoom Temp
% Degradation (24h) [User to fill][User to fill]

Troubleshooting Guide & FAQs: Stability in Basic Media

Basic conditions can also pose a stability risk to (4-Cyclobutoxypyridin-2-yl)methanamine, potentially through different mechanisms than in acidic media.

FAQ 3: My compound appears to be degrading in a basic buffer (pH > 9). What could be happening?

Answer: While the ether linkage is generally stable to base, other reactions can occur. Pyridine rings can be susceptible to nucleophilic attack under certain conditions. Additionally, the presence of the free-base amine could potentially lead to oxidative degradation, especially if exposed to air. Some pyridine derivatives are known to be extremely unstable in alkaline environments[1].

Proposed Degradation Pathway in Basic Media:

While less common for this specific substitution pattern, a hypothetical pathway could involve nucleophilic attack by hydroxide on the pyridine ring, especially if the ring is activated or if the reaction is driven by harsh conditions (e.g., high temperature). Oxidative degradation of the amine is also a possibility.

Basic_Degradation cluster_main Potential Basic Degradation Pathways Parent (4-Cyclobutoxypyridin-2-yl)methanamine Oxidation Oxidative Degradation Products Parent->Oxidation + O2, OH- Ring_Attack Hydroxylated Pyridine Derivatives Parent->Ring_Attack + OH- (harsh conditions)

Sources

Troubleshooting

how to avoid byproduct formation in cyclobutoxypyridine synthesis

Ticket System Category: Heterocyclic Chemistry / O-Alkylation Optimization Current Status: OPEN Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Paradox Synthesizing 2-cyclobutoxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Category: Heterocyclic Chemistry / O-Alkylation Optimization Current Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

Synthesizing 2-cyclobutoxypyridine presents a classic chemoselectivity challenge. The 2-pyridone/2-hydroxypyridine tautomeric system is an ambident nucleophile .[1]

  • The Trap: Under thermodynamic control (standard basic alkylation), the nitrogen center is more nucleophilic, leading to the unwanted N-cyclobutyl-2-pyridone .

  • The Secondary Trap: Cyclobutyl electrophiles (halides) are secondary and strained. They are exceptionally prone to E2 elimination to form cyclobutene rather than undergoing

    
     substitution.
    

To avoid byproducts, you must shift from "forcing" a reaction to "designing" the pathway. This guide prioritizes the


 (Nucleophilic Aromatic Substitution)  route, which structurally precludes N-alkylation, over the traditional Williamson ether synthesis.
Module 1: Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode.

Synthesis_Logic Start Starting Material? Pyridone 2-Hydroxypyridine (Pyridone) Start->Pyridone HaloPy 2-Fluoro/Chloropyridine Start->HaloPy Alkylation Route A: Direct Alkylation (w/ Cyclobutyl Bromide) Pyridone->Alkylation Standard Base (NaH/K2CO3) Mitsunobu Route B: Mitsunobu (w/ Cyclobutanol + DEAD) Pyridone->Mitsunobu PPh3 / DEAD SNAr Route C: SNAr (w/ Cyclobutanol + NaH) HaloPy->SNAr Cyclobutoxide Anion ResultA MAJOR BYPRODUCTS: 1. N-Alkyl Isomer 2. Cyclobutene (Elimination) Alkylation->ResultA ResultB Issues: Steric Hindrance Separation Difficulties Mitsunobu->ResultB ResultC TARGET PRODUCT: O-Cyclobutoxypyridine (High Selectivity) SNAr->ResultC

Caption: Figure 1. Synthesis pathways for cyclobutoxypyridine. Route C (


) is the only pathway that structurally guarantees O-regioselectivity.
Module 2: Troubleshooting & Protocols
Issue #1: "I am getting the N-alkylated isomer (N-cyclobutyl-2-pyridone)."

Diagnosis: You are likely performing a direct alkylation of 2-hydroxypyridine with a cyclobutyl halide using a standard base (e.g.,


, NaH).
Mechanism:  The pyridone nitrogen is softer and more nucleophilic than the oxygen under thermodynamic conditions.
Solution:  Switch to the 

Protocol
. By using a halopyridine electrophile and cyclobutanol nucleophile, the nitrogen is part of the aromatic ring and cannot act as a nucleophile.

The


 Protocol (Recommended): 
  • Reagents: 2-Fluoropyridine (1.0 eq), Cyclobutanol (1.2 eq), NaH (60% dispersion, 1.3 eq).

  • Solvent: Anhydrous THF (0.2 M).

  • Step 1: Add NaH to cold THF (

    
    C). Dropwise add Cyclobutanol. Stir 30 min to form sodium cyclobutoxide.
    
    • Note: Evolution of

      
       gas must cease before proceeding.
      
  • Step 2: Add 2-Fluoropyridine. Warm to RT or mild heat (

    
    C).
    
  • Why this works: The cyclobutoxide anion attacks the C-2 position. The leaving group is Fluoride.[2] No N-alkylation is mechanically possible [1].

Issue #2: "I see Cyclobutene (olefin peaks 6.0 ppm) and low yield."

Diagnosis: E2 Elimination. Cause: You are using Cyclobutyl Bromide/Iodide . Cyclobutyl rings are strained (~26 kcal/mol) and the halides are secondary. Any strong base (or even the pyridone anion) will act as a base rather than a nucleophile, stripping a proton and creating cyclobutene [2]. Solution: Stop using cyclobutyl halides.

  • Fix: Use Cyclobutanol as the nucleophile (

    
     or Mitsunobu). It is much harder to eliminate the alcohol under mild conditions than to eliminate the halide.
    
Issue #3: "I must use 2-Hydroxypyridine as my starting material. How do I force O-alkylation?"

Diagnosis: You are restricted by available starting materials. Solution: Use Silver-Mediated Alkylation (The "Silver Effect"). Protocol:

  • Reagents: 2-Hydroxypyridine, Cyclobutyl Iodide,

    
      (Silver Carbonate).
    
  • Solvent: Toluene or Benzene (Non-polar is critical).

  • Mechanism: The

    
     ion coordinates to the Nitrogen lone pair and the pi-system, effectively blocking the N-site. This forces the electrophile to attack the Oxygen [3].
    
  • Warning: This still carries the risk of elimination (Issue #2) due to the use of the alkyl halide. Yields are typically lower (40-60%) compared to

    
    .
    
Issue #4: "I tried Mitsunobu but the reaction is stuck."

Diagnosis: Steric hindrance. Cause: Cyclobutanol is a secondary alcohol with ring strain. Standard Mitsunobu (DEAD/PPh3) can be sluggish with sterically demanding alcohols and poor nucleophiles (pyridones). Solution:

  • Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine) for higher reactivity.
    
  • Ensure strictly anhydrous conditions.

Module 3: Comparative Data Table
VariableRoute A: Alkylation (NaH)Route B: Ag-MediatedRoute C:

(Recommended)
Reagents Pyridone + Cy-Br + BasePyridone + Cy-I +

F-Pyridine + Cy-OH + NaH
Major Byproduct N-Alkyl Isomer (>50%)Cyclobutene (Elimination)2-Pyridone (Hydrolysis)
O:N Selectivity Poor (Often 1:4)Excellent (>20:1)Perfect (Exclusive O)
Elimination Risk High (E2 on Cy-Br)High (E2 on Cy-I)Low
Atom Economy ModerateLow (Ag waste)High
Module 4: Mechanism of Failure (Visualized)

Understanding why the standard alkylation fails is critical for avoiding it.

Reaction_Pathways Ambident Ambident Nucleophile (Pyridone Anion) N_Attack Path A: N-Attack (Soft-Soft Interaction) Ambident->N_Attack Polar Solvent (DMF) Na+ Counterion O_Attack Path B: O-Attack (Ag+ Blockade) Ambident->O_Attack Non-polar Solvent Ag+ Counterion Product_N N-Cyclobutyl-2-pyridone (Thermodynamic Sink) N_Attack->Product_N Product_O 2-Cyclobutoxypyridine (Kinetic/Blocked Target) O_Attack->Product_O

Caption: Figure 2. The effect of counter-ion and solvent on ambident nucleophile selectivity. Na+ favors N-alkylation; Ag+ favors O-alkylation [1][3].

FAQ: Quick Solutions

Q: Can I use 2-Chloropyridine instead of 2-Fluoropyridine for the


 route? 
A:  Yes, but it requires harsher conditions (higher heat). Fluorine is a superior leaving group in 

due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate [4]. Using Chloro-pyridine may require heating to

C, which increases the risk of decomposing the cyclobutoxide. Stick to Fluoro if possible.

Q: How do I remove the unreacted 2-pyridone byproduct from my


 reaction? 
A:  2-pyridone is highly polar.
  • Dissolve the crude mixture in Hexanes/Ether (the product is soluble).

  • Wash with 1M NaOH (deprotonates the pyridone, pulling it into the aqueous phase).

  • The organic layer retains the cyclobutoxypyridine.

Q: Why is my yield low even with


? 
A:  Check your solvent dryness. Sodium cyclobutoxide is a strong base. If your THF is "wet," the alkoxide reacts with water to regenerate cyclobutanol and NaOH. The NaOH then hydrolyzes the Fluoropyridine to form 2-pyridone (the byproduct you are trying to avoid). Use freshly distilled THF or molecular sieves. 
References
  • Selectivity in Pyridone Alkylation

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Elimination Risks in Williamson Synthesis

    • Title: Nucleophilic substitution in the Lab (Williamson Ether Synthesis Limit
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Silver-Mediated O-Alkylation

    • Title: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones.[3]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • SNAr Mechanism & Reactivity

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up (4-Cyclobutoxypyridin-2-yl)methanamine

Topic: Process Development & Scale-Up Guide for (4-Cyclobutoxypyridin-2-yl)methanamine Ticket ID: SC-PYR-4CY-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution Executive Summary & Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for (4-Cyclobutoxypyridin-2-yl)methanamine Ticket ID: SC-PYR-4CY-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary & Synthesis Strategy

(4-Cyclobutoxypyridin-2-yl)methanamine is a bifunctional building block featuring a steric lipophilic ether and a reactive primary amine. While gram-scale synthesis is straightforward, kilogram-scale production introduces critical safety and quality risks, specifically regarding exotherm control during etherification and selectivity during nitrile hydrogenation .

The Validated Route (Make vs. Buy Decision)

We recommend the Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation  route. This pathway avoids expensive palladium catalysts required for cross-coupling and utilizes the commercially available 4-chloropyridine-2-carbonitrile .

Critical Process Flow:

  • 
     Coupling:  4-Chloropyridine-2-carbonitrile + Cyclobutanol 
    
    
    
    4-Cyclobutoxypyridine-2-carbonitrile.
  • Reduction: 4-Cyclobutoxypyridine-2-carbonitrile

    
     (4-Cyclobutoxypyridin-2-yl)methanamine.
    
  • Salt Formation: Isolation as the Dihydrochloride or Oxalate salt for stability.

SynthesisRoute cluster_safety Critical Control Points SM1 4-Chloropyridine- 2-carbonitrile Inter1 Intermediate: 4-Cyclobutoxy- 2-cyanopyridine SM1->Inter1 Step 1: SNAr (THF, 0-25°C) Reagent1 Cyclobutanol + NaH Reagent1->Inter1 Product Product: (4-Cyclobutoxypyridin- 2-yl)methanamine Inter1->Product Step 2: Reduction (MeOH, 40°C) Reagent2 H2 (5 bar) Raney Ni / NH3 Reagent2->Product

Caption: Validated two-step synthesis route highlighting critical reagent inputs and control points.

Phase 1: The Ether Coupling ( )

Objective: Install the cyclobutoxy group at the 4-position. Key Challenge: Safety of Sodium Hydride (NaH) on scale and controlling the exotherm.

Troubleshooting Guide: Step
SymptomProbable CauseCorrective Action (Scale-Up)
Runaway Exotherm Rapid addition of Cyclobutanol to NaH.Dosing Control: Add Cyclobutanol dropwise to the NaH slurry over 2-4 hours. Use a cooling jacket set to 0°C.
Low Conversion (<80%) Moisture in Cyclobutanol or solvent.Drying: Cyclobutanol is hygroscopic. Dry over molecular sieves (3Å) to <0.05% water content before use.
"Gummy" Reaction Mass Wrong solvent choice (DMF/DMSO).Solvent Switch: Use THF (Tetrahydrofuran).[1] While DMF accelerates

, NaH/DMF mixtures are thermally unstable and can explode at >50°C [1]. THF is safer and allows easier workup.
Regioisomer Impurities N/A (Substrate dependent).4-Chloropyridine-2-carbonitrile directs substitution to C4 due to the combined electron-withdrawing effect of the ring nitrogen and the C2-nitrile. Regioisomers are rarely observed here.
FAQ: Sodium Hydride Handling

Q: Can I use Potassium Carbonate (


) instead of NaH to avoid fire hazards? 
A:  generally, No . Cyclobutanol is a secondary alcohol and is less acidic than phenols. 

is often too weak to drive the reaction to completion at moderate temperatures, forcing you to heat the reaction, which degrades the cyanopyridine. If you must avoid NaH, use Potassium tert-butoxide (

)
in THF, but ensure strictly anhydrous conditions.

Phase 2: Nitrile Reduction

Objective: Convert the nitrile (


) to the primary amine (

). Key Challenge: Preventing "dimerization" (formation of secondary amines) and poisoning the catalyst.
The "Dimer" Problem

During hydrogenation, the intermediate imine (


) can react with the product amine (

) to form a secondary amine dimer. This is the #1 yield killer on scale.

Protocol Adjustment for Scale:

  • Additive: You MUST use Ammonia (

    
    ) in Methanol (7N solution) or add Ammonium Hydroxide. The excess ammonia suppresses dimer formation by shifting the equilibrium away from the secondary amine [2].
    
  • Catalyst: Raney Nickel is preferred over Pd/C for nitriles as it is less prone to poisoning by the pyridine ring and cheaper for scale-up.

Troubleshooting Logic: Hydrogenation Stalled?

Troubleshooting start Issue: Reaction Stalled check_h2 H2 Uptake Stopped? start->check_h2 check_color Catalyst Black -> Grey? check_h2->check_color Yes action_recharge Action: Purge & Recharge H2 Increase Agitation check_h2->action_recharge No (Slow) check_purity SM Purity >98%? check_color->check_purity No action_poison Diagnosis: Catalyst Poisoning (Sulfur/Cl residues) check_color->action_poison Yes (Agglomerated) action_wash Action: Recrystallize Intermediate Check Cl- levels check_purity->action_wash No action_dimer Diagnosis: Dimer Formation Check NH3 levels check_purity->action_dimer Yes

Caption: Decision tree for troubleshooting stalled hydrogenation reactions.

Phase 3: Isolation & Stability

Objective: Isolate the product in a stable form. Key Challenge: The free base amine is an oil that absorbs atmospheric


 to form carbamates.
Recommended Isolation Protocol
  • Filtration: Filter the Raney Nickel catalyst carefully (keep wet! Pyrophoric hazard) through Celite.

  • Evaporation: Remove Methanol/Ammonia under reduced pressure.

  • Extraction: Dissolve residue in DCM (Dichloromethane). Wash with basic brine (NaOH/Brine) to remove inorganic salts.

    • Warning: Do not wash with acid; the product will go into the water layer.

  • Salt Formation:

    • Dissolve the free base oil in dry Ethanol or Ethyl Acetate.

    • Add 2.2 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

    • The Dihydrochloride salt will precipitate as a white, stable solid.

    • Filter and dry under vacuum/nitrogen.

Stability Data
FormStability (25°C)Storage Requirement
Free Base Poor (< 1 week)Store under Argon at -20°C. Prone to oxidation and

capture.
Dihydrochloride Salt Excellent (> 1 year)Desiccator at RT. Non-hygroscopic if pure.

References

  • Yang, H. et al. "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development, 2006, 10(5), 947–952. Link

  • Hylton, K. "Scalable Hydrogenation of Nitriles to Primary Amines." Johnson Matthey Technology Review, 2015. Link

  • ThalesNano. "Scaling-up a Continuous Flow Hydrogenation Reaction." Application Note, 2021. Link

  • Patent WO2019090088A1. "Modulators of the integrated stress pathway." (Describes usage of (4-cyclobutoxypyridin-2-yl)methanamine). Link

  • Patent WO2012062704A1. "Pyridine compounds... as Tyk2 inhibitors." (Describes 4-cyclobutoxy pyridine synthesis conditions). Link

Sources

Troubleshooting

resolving impurities in crude (4-Cyclobutoxypyridin-2-yl)methanamine samples

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encounter challenges related to its purity. As a key building block in many discovery programs, ensuring the high purity of this amine is paramount for reproducible results and downstream success. This document provides in-depth troubleshooting guides and frequently asked questions to help you resolve common impurities and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: My crude NMR of (4-Cyclobutoxypyridin-2-yl)methanamine shows several unidentifiable peaks. What are the likely impurities I should expect?

A: The impurity profile of your crude sample is highly dependent on the synthetic route employed. However, based on common synthetic pathways (e.g., reduction of a corresponding nitrile or cyano-pyridine precursor), you can typically expect to find:

  • Unreacted Starting Materials: Such as 2-cyano-4-cyclobutoxypyridine or 2-formyl-4-cyclobutoxypyridine.

  • Over-reduced Species: If a strong reducing agent is used, the pyridine ring itself could be partially or fully saturated.

  • Hydrolysis Byproducts: The cyclobutoxy ether linkage, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, leading to the corresponding 4-hydroxypyridine derivative.[1][2]

  • Residual Solvents and Reagents: Common synthesis and workup solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and reagents may be present.

Q2: I am performing column chromatography on silica gel, but my product is smearing/tailing badly. How can I get sharp, well-defined peaks?

A: This is a classic issue when purifying basic compounds like primary amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, causing poor peak shape and potential yield loss.[3] To resolve this, you must neutralize these acidic sites. The most effective solution is to add a small amount of a basic modifier to your eluent system.

  • Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. For example, a common eluent system would be Dichloromethane/Methanol/Ammonium Hydroxide (95:4.5:0.5).

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a chemically modified silica, such as an amine-functionalized column (KP-NH).[3][4]

Q3: My final product is a persistent oil, but I've seen reports of it being a solid. How can I induce crystallization?

A: The presence of minor impurities often acts as a crystallization inhibitor, resulting in an oil.

  • Improve Purity: First, ensure your product is >98% pure by HPLC. If not, re-purify using one of the methods in Section 3.

  • Salt Formation: The most reliable method to obtain a stable, crystalline solid is to form a salt. Bubbling HCl gas through a solution of the free base in a solvent like diethyl ether or ethyl acetate, or adding a solution of HCl in dioxane, will precipitate the hydrochloride salt, which is typically highly crystalline.[5]

  • Solvent Trituration: If you wish to crystallize the free base, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane or heptane) until turbidity appears. Seeding with a previously obtained crystal, if available, can also initiate crystallization.

Q4: Can I use a simple acid-base extraction to purify my crude sample?

A: Yes, an acid-base extraction is an excellent first-pass purification strategy to remove non-basic organic impurities. By dissolving your crude material in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer, leaving neutral or acidic impurities behind.[6][7][8] You can then regenerate the free base from the aqueous layer. See Guide 3.1 for a detailed protocol. However, be mindful that this will not remove other basic impurities.

Section 2: Characterizing Your Crude Sample

Effective purification begins with a thorough analysis of the crude material. We recommend a multi-pronged approach to identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick analysis and method development for column chromatography. Use a mobile phase similar to what you plan for your column (e.g., 5-10% Methanol in Dichloromethane with 1% NH₄OH). Visualize with UV light (254 nm) and a potassium permanganate stain, which is excellent for detecting amines.

  • High-Performance Liquid Chromatography (HPLC/LC-MS): The gold standard for determining purity. A reverse-phase C18 column is typically effective.[9][10] Mass spectrometry (MS) detection is crucial for obtaining the molecular weights of impurities, which provides vital clues to their identity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your main product and can help identify major impurities if their concentration is sufficient (>1-2%).

Table 1: Potential Impurities and Analytical Signatures
Impurity NameStructureLikely OriginKey Analytical Signature (LC-MS or NMR)
4-Hydroxy-2-pyridinemethanamineHydrolysis of cyclobutoxy etherLower mass peak in MS ([M+H]⁺ ≈ 125.07). Absence of cyclobutoxy signals in ¹H NMR.
2-Cyano-4-cyclobutoxypyridineUnreacted starting materialHigher Rf on TLC. Absence of the -CH₂NH₂ signal in ¹H NMR. MS peak ([M+H]⁺ ≈ 175.10).
Dimerized/Side ProductsStructure VariesSide reactions during synthesisHigher molecular weight peaks in LC-MS. Complex aromatic signals in ¹H NMR.

(Note: Placeholder images are used for structures. In a real scenario, these would be chemical drawings.)

Section 3: In-Depth Troubleshooting & Purification Protocols

Guide 3.1: Initial Cleanup via Acid-Base Extraction

This technique is ideal for rapidly removing neutral and acidic impurities from your crude product after the initial reaction workup.

Causality: This method leverages the basicity of the primary amine. In an acidic aqueous environment, the amine is protonated to form a water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻). Neutral organic impurities remain in the organic phase. After separation, the aqueous phase is basified, deprotonating the ammonium salt back to the water-insoluble free amine (R-CH₂NH₂), which can be re-extracted into a fresh organic solvent.[6][8]

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Extract 2-3 times, collecting the aqueous (bottom, if using DCM) layer each time.

    • Self-Validation: Check the pH of the aqueous layer after the final extraction to ensure it is acidic (pH 1-2).

  • Combine & Wash: Combine the acidic aqueous extracts. Wash this combined layer once with fresh organic solvent (DCM or EtOAc) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 5M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12).

    • Self-Validation: The product may precipitate or form an oily layer upon basification. Ensure thorough mixing.

  • Back-Extraction: Extract the now basic aqueous layer 3-4 times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in DCM Neutral Neutral/Acidic Impurities in DCM Aq_Protonated Protonated Amine in 1M HCl Crude->Aq_Protonated Extract w/ 1M HCl Final_Product Pure Amine in DCM Aq_Free Free Amine in Basic Solution Aq_Protonated->Aq_Free Add 5M NaOH Aq_Free->Final_Product Extract w/ DCM

Caption: Workflow for purifying amines via acid-base extraction.

Guide 3.2: High-Resolution Purification by Flash Column Chromatography

When impurities are structurally similar to the product (e.g., other basic compounds), chromatography is necessary. The choice between normal and reverse-phase depends on the specific impurity profile.

G Start Is the product significantly more polar than impurities? Impurity_Polarity Are impurities basic and structurally similar? Start->Impurity_Polarity No Extraction Consider Acid-Base Extraction First Start->Extraction Yes NP_Choice Use Normal Phase (Silica) with Amine Modifier Impurity_Polarity->NP_Choice No RP_Choice Use Reverse Phase (C18) Impurity_Polarity->RP_Choice Yes

Caption: Decision tree for selecting a purification method.

Causality: This method separates compounds based on their polarity and interaction with the stationary phase. By adding a basic modifier (e.g., NH₄OH), we create a competitive equilibrium that prevents the target amine from binding irreversibly to the acidic silanol groups, allowing it to elute properly.[3]

  • Slurry Preparation: Dry-load the sample for best results. Adsorb the crude product (dissolved in a minimal amount of DCM/MeOH) onto a small amount of silica gel. Remove the solvent completely under vacuum.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the column is packed uniformly to prevent channeling.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution using the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 1% to 10% MeOH in DCM), often provides the best separation.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

SystemRatio (v/v/v)Application Notes
DCM / MeOH / NH₄OH95 : 4.5 : 0.5Excellent general-purpose system. Good for moderately polar amines.
EtOAc / Heptane / Et₃N50 : 49 : 1Good for less polar impurities. Ethyl acetate provides different selectivity than DCM.

References

  • [Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one].
  • [How do I purify ionizable organic amine compounds using flash column chromatography?] . Biotage. (2023-02-10). [Link]

  • [Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography] . PubMed. [Link]

  • [HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride] . Physical Testing and Chemical Analysis (Part B:Chemical Analysis). [Link]

  • [Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine)] . Synfacts. (2025-02-12). [Link]

  • [Acid-Base Extraction] . Chemistry LibreTexts. (2022-04-07). [Link]

  • [Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions] . Molecules. (2021-06-09). [Link]

  • [Accuracy of method for 2-aminopyridine] . ResearchGate. [Link]

  • [Workup: Amines] . University of Rochester, Department of Chemistry. [Link]

  • [Method for separating mixed aminopyridine through crystallization and rectification coupling technology].
  • [Synthesis method and intermediates of pyridin-2-yl-methylamine].
  • [For highly polar compound, how to do the purification?] . ResearchGate. [Link]

  • [Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions] . ResearchGate. (2025-10-15). [Link]

  • [RediSep C-18 reversed phase column Purification of primary amines] . Teledyne ISCO. (2012-11-09). [Link]

  • [Acid–base extraction] . Wikipedia. [Link]

  • [Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine] . Clinical Chemistry. [Link]

  • [Synthesis And Characterization Of New 2-amino pyridine Derivatives] . ResearchGate. (2020-01-01). [Link]

  • [Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid] . ACS Publications. (2024-09-22). [Link]

  • [Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation] . Asian Journal of Chemistry. [Link]

  • [Amine workup] . Reddit. (2024-03-12). [Link]

  • [Column Chromatography of Compound with Amine and Carboxylic Acid] . Reddit. (2019-11-27). [Link]

  • [ANALYTICAL METHODS] . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • [Preparation method of 3-aminopyridine].
  • [Chromatography: The Solid Phase] . University of Rochester, Department of Chemistry. [Link]

Sources

Optimization

understanding degradation pathways of (4-Cyclobutoxypyridin-2-yl)methanamine

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Degradation Pathways & Stability of (4-Cyclobutoxypyridin-2-yl)methanamine Executive Technical Summar...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Degradation Pathways & Stability of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Technical Summary

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) presents a unique stability profile defined by two pharmacophores: the 2-picolylamine (2-aminomethylpyridine) core and the 4-cyclobutoxy ether linkage.

While the cyclobutyl ether is kinetically stable under neutral conditions, the picolylamine moiety acts as a "Trojan horse" for degradation. It is not only susceptible to oxidative deamination but also functions as a bidentate ligand capable of chelating trace transition metals (Cu²⁺, Fe³⁺), which catalytically accelerate autoxidation.

This guide provides a root-cause analysis of degradation events, troubleshooting workflows, and validated stress-testing protocols.

Degradation Pathway Topology

The following diagram maps the kinetic degradation vectors. Note the bifurcation between oxidative deamination (Side Chain) and N-oxidation (Ring), which are pH-dependent.

DegradationMap API (4-Cyclobutoxypyridin-2-yl) methanamine (Parent) Aldehyde Impurity A 4-Cyclobutoxypicolinaldehyde (Unstable Intermediate) API->Aldehyde Oxidative Deamination (Trace Metals/Air) NOxide Impurity D Pyridine N-Oxide (Early Eluter) API->NOxide N-Oxidation (Peroxides) Pyridone Impurity E 4-Hydroxy-2-aminomethylpyridine (Polar Degradant) API->Pyridone Ether Hydrolysis (Strong Acid/Heat) Acid Impurity B 4-Cyclobutoxypicolinic Acid (Terminal Oxidative Product) Aldehyde->Acid Oxidation Dimer Impurity C Schiff Base Dimer (Yellowing Agent) Aldehyde->Dimer + API (Condensation)

Figure 1: Mechanistic degradation map of (4-Cyclobutoxypyridin-2-yl)methanamine showing oxidative, hydrolytic, and condensation pathways.[1]

Technical Troubleshooting & FAQs

Scenario 1: "I see a new peak at RRT ~0.85 and the solution has turned yellow."

Diagnosis: Oxidative Deamination & Dimerization. Mechanism: The benzylic-like amine is oxidizing to the aldehyde (Impurity A). The yellow color is characteristic of the Schiff base (imine) formed when the aldehyde reacts with the remaining primary amine of the parent molecule. Corrective Action:

  • Check Metals: Picolylamines chelate metals. Did you use a metal spatula or non-passivated stainless steel HPLC needle? Switch to ceramic/glass tools and PEEK tubing.

  • Degas Solvents: The reaction is oxygen-dependent. Sparge buffers with Helium or Argon.

  • Add EDTA: Add 0.1 mM EDTA to your sample diluent to sequester trace metals.

Scenario 2: "My LC-MS shows a mass of [M+16] but it's not the N-oxide."

Diagnosis: Hydroxylation of the Cyclobutyl Ring. Mechanism: While Pyridine N-oxidation (Impurity D) gives +16 Da, radical attack on the strained cyclobutane ring can also insert oxygen. Differentiation:

  • Pyridine N-oxide: Elutes earlier than parent on Reverse Phase (more polar). Fragment ions will show loss of oxygen (-16).

  • Cyclobutyl Hydroxylation: Elutes later or close to parent (lipophilic shift often minimal). Action: Perform MS/MS. If the cyclobutyl fragment ion (m/z ~55) shifts to ~71, the oxidation is on the ring.

Scenario 3: "The assay value is dropping in the solid state, but no peaks appear on HPLC."

Diagnosis: Carbamate Formation (Solid-Gas Interface). Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates. These often dissociate on-column (due to acidic mobile phase) back to the parent, making them "invisible" to HPLC, but they increase the sample weight, causing assay failure. Verification: Run IR spectroscopy. Look for a new carbonyl stretch around 1690–1710 cm⁻¹. Prevention: Store under Argon/Nitrogen atmosphere. Ensure the container is tightly sealed with a desiccant.

Validated Experimental Protocols

Protocol A: Metal-Stress Susceptibility Test

Purpose: To confirm if degradation is metal-catalyzed (critical for picolylamines).

  • Preparation: Prepare a 1 mg/mL solution of the API in 50:50 Acetonitrile:Water.

  • Spiking: Split into two vials:

    • Vial A (Control): Add nothing.

    • Vial B (Stress): Add CuCl₂ or FeCl₃ to a final concentration of 10 ppm.

  • Incubation: Store both at Room Temperature for 24 hours open to air.

  • Analysis: Analyze by HPLC.

    • Pass Criteria: Vial B impurity profile matches Vial A.

    • Fail Criteria: Vial B shows elevated Aldehyde (Impurity A) or Dimer (Impurity C).

  • Significance: If this fails, all manufacturing equipment must be glass-lined or passivated.

Protocol B: Quantitative Impurity Profiling (HPLC Conditions)

Note: Standard C18 columns often fail for picolylamines due to peak tailing (silanol interaction).

ParameterConditionRationale
Column Waters XBridge C18 or Phenomenex Gemini NX (High pH stable)Allows use of high pH to suppress amine protonation.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH ensures the amine is neutral (free base), improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minCovers polar N-oxides and lipophilic dimers.
Detection UV @ 260 nmPyridine absorption maximum.
Temp 40°CReduces viscosity and improves mass transfer.

References & Authority

  • Picolylamine Oxidation Mechanisms:

    • Source: This degradation pathway is mechanistically grounded in the oxidative deamination of benzylic amines.

    • Reference: Huang, X., et al. "Oxidative deamination of amines by high-valent metal-oxo complexes." Journal of the American Chemical Society 124.5 (2002): 764-765. Link

  • Cyclobutyl Ether Stability:

    • Source: Cyclobutyl groups are used as bioisosteres but have specific metabolic liabilities.

    • Reference: Stepan, A. F., et al. "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry 54.21 (2011): 7772-7783. (Discusses comparative stability of strained rings). Link

  • Stress Testing Guidelines:

    • Source: Protocols aligned with international regulatory standards.

    • Reference: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation (2003). Link

  • Amine-CO2 Interaction (Carbamates):

    • Source: Solid-state reactivity of primary amines.

    • Reference: Yu, L., et al. "Reaction of Amine Drugs with Carbon Dioxide: Structural and Thermodynamic Considerations." Journal of Pharmaceutical Sciences 107.1 (2018): 21-30. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with (4-Cyclobutoxypyridin-2-yl)methanamine

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Cyclobutoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The reactivity of this molecule, particularly the nucleophilic character of the primary amine and the electronic nature of the pyridine ring, is highly susceptible to the influence of the reaction solvent. This guide will focus on understanding and mitigating these solvent effects to achieve higher yields, cleaner reaction profiles, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields in my amide coupling reaction with (4-Cyclobutoxypyridin-2-yl)methanamine. Could the solvent be the issue?

A1: Absolutely. Solvent choice is critical in amide coupling reactions. The reduced nucleophilicity of the amine in (4-Cyclobutoxypyridin-2-yl)methanamine, due to the electron-withdrawing nature of the pyridine ring, can make these couplings challenging.[1] Here's how your solvent might be hindering the reaction:

  • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the amine, effectively solvating it and reducing its availability to attack the activated carboxylic acid.[2] This can significantly slow down the reaction. While some amide coupling reagents are designed to work in water, they are a special case.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for amide coupling. They can dissolve the reactants and coupling agents while not interfering with the nucleophilicity of the amine through hydrogen bonding.[3] However, the high polarity can sometimes lead to side reactions or solubility issues with less polar starting materials.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Dichloromethane (DCM)): While these solvents do not interfere with the amine's nucleophilicity, they may not be sufficient to dissolve all reactants and coupling agents, leading to a heterogeneous and slow reaction. It is also worth noting that pyridine derivatives can sometimes react with chlorinated solvents like DCM, although this is more common at elevated temperatures.[4]

Recommendation: Start with a polar aprotic solvent like DMF or Acetonitrile. If you suspect solubility is an issue, a mixture of a polar aprotic and a non-polar solvent might be beneficial.

Q2: My N-alkylation of (4-Cyclobutoxypyridin-2-yl)methanamine is sluggish. What solvent adjustments can I make?

A2: The choice of solvent in N-alkylation reactions is dependent on the mechanism (SN1 or SN2). For a primary amine like the one in your molecule reacting with a typical alkyl halide, an SN2 mechanism is most likely.

  • Polar Aprotic Solvents are Preferred for SN2: Solvents like Acetonitrile, DMF, or DMSO are ideal for SN2 reactions. They can dissolve the amine and the alkylating agent, but they do not strongly solvate the nucleophile (the amine), leaving it "free" to attack the electrophile.[3]

  • Avoid Polar Protic Solvents: Alcohols or water will solvate the amine through hydrogen bonding, creating a "solvent cage" that hinders its ability to act as a nucleophile, thus slowing down the reaction.[2][5]

Troubleshooting Tip: If your reaction in a polar aprotic solvent is still slow, consider the possibility of base-mediated deprotonation of the amine to increase its nucleophilicity. However, be cautious as this can also promote elimination side reactions depending on the structure of your alkylating agent.

Q3: I'm observing side-product formation in my reaction. How can the solvent influence this?

A3: Solvents can influence reaction selectivity in several ways:

  • Stabilization of Intermediates: A polar solvent will stabilize charged intermediates more effectively than a non-polar solvent.[5][6] This can favor pathways that proceed through such intermediates.

  • Hydrogen Bonding: Protic solvents can selectively solvate and deactivate certain functional groups through hydrogen bonding. For instance, the pyridine nitrogen in your molecule can be protonated or form a hydrogen bond in a protic solvent, altering the electronic properties of the ring and potentially influencing regioselectivity in reactions involving the ring itself.[7][8]

  • Solubility: If one of the desired products is less soluble in the reaction solvent than a side-product, it may precipitate out, driving the equilibrium towards the side-product.

Recommendation: If you are seeing significant side-product formation, try changing the polarity or proticity of your solvent system. A less polar solvent might disfavor the formation of a charged intermediate leading to a side-product.

Troubleshooting Guide

Problem Potential Cause(s) Related to Solvent Suggested Solution(s)
Low Reaction Conversion - Poor solubility of reactants. - Deactivation of the amine by a protic solvent. - Insufficient polarity to support the transition state.- Try a different solvent or a solvent mixture with varying polarity. - Switch from a protic to a polar aprotic solvent (e.g., from Methanol to Acetonitrile). - For reactions with a polar transition state, a more polar solvent may increase the rate.[9]
Formation of Impurities/Side-Products - Solvent promoting an alternative reaction pathway. - Reaction with the solvent (e.g., with DCM).[4] - High reaction temperature leading to decomposition.- Change the solvent to one with different polarity or proticity. - Use a more inert solvent if reaction with the solvent is suspected. - A less polar solvent may reduce side reactions by not stabilizing charged intermediates.
Difficult Product Isolation - Product is highly soluble in the reaction solvent. - Boiling point of the solvent is too high for easy removal.- Choose a solvent from which the product is likely to precipitate upon cooling or upon addition of an anti-solvent. - Select a solvent with a lower boiling point for easier evaporation.
Inconsistent Results - Use of "anhydrous" solvents that have absorbed moisture.- Use freshly dried solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a starting point for the amide coupling of (4-Cyclobutoxypyridin-2-yl)methanamine with a generic carboxylic acid using HATU as the coupling agent.

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (4-Cyclobutoxypyridin-2-yl)methanamine (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with diethyl ether.

  • Purify the crude product by column chromatography or recrystallization as needed.

Justification for Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and coupling reagents without interfering with the nucleophilic amine.[3] Its high boiling point allows for heating if the reaction is slow at room temperature.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the reaction of (4-Cyclobutoxypyridin-2-yl)methanamine with an aldehyde or ketone.

Materials:

  • (4-Cyclobutoxypyridin-2-yl)methanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve (4-Cyclobutoxypyridin-2-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous DCM or DCE (0.1 M).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Justification for Solvent Choice: DCM and DCE are relatively non-polar aprotic solvents that are excellent for reductive amination. They are good at dissolving a wide range of organic compounds and do not interfere with the reducing agent.

Visualization of Solvent Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for a reaction involving (4-Cyclobutoxypyridin-2-yl)methanamine.

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Amide Coupling or Nucleophilic Substitution? start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amide Coupling nucleophilic_sub Nucleophilic Substitution reaction_type->nucleophilic_sub Nucleophilic Substitution polar_aprotic Try Polar Aprotic Solvent (e.g., DMF, ACN, THF) amide_coupling->polar_aprotic nucleophilic_sub->polar_aprotic check_solubility Are all reactants soluble? polar_aprotic->check_solubility solvent_mixture Consider a solvent mixture (e.g., THF/Toluene) check_solubility->solvent_mixture No proceed Proceed with reaction check_solubility->proceed Yes solubility_ok Yes solubility_no No solvent_mixture->proceed troubleshoot Troubleshoot based on outcome (See Troubleshooting Guide) proceed->troubleshoot

Caption: A workflow for initial solvent selection.

Key Solvent Properties

The following table summarizes the properties of common solvents relevant to reactions with (4-Cyclobutoxypyridin-2-yl)methanamine.

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Notes
N,N-DimethylformamideDMFPolar Aprotic36.7153Excellent for amide couplings, high boiling point.
AcetonitrileACNPolar Aprotic37.582Good for SN2 reactions, lower boiling point than DMF.[10]
TetrahydrofuranTHFPolar Aprotic7.666Less polar than DMF and ACN, good general-purpose solvent.
DichloromethaneDCMNon-Polar Aprotic9.140Good for extractions and some reactions, can react with pyridines.[4]
Toluene-Non-Polar Aprotic2.4111Good for reactions requiring a non-polar environment and higher temperatures.
MethanolMeOHPolar Protic32.765Can deactivate nucleophiles through hydrogen bonding.
WaterH₂OPolar Protic80.1100Generally avoided unless using specific water-compatible reagents.[1][9]

References

  • Boga, C., et al. (2001). Nucleophilic Substitution Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Nudelman, N. S., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube.
  • Reddit. (2021).
  • Google Patents. (Year).
  • Royal Society of Chemistry. (Year). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides.
  • Pharmaceutical Technology. (Year). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
  • MedChemExpress. (Year). (2-Chloropyridin-4-yl)methanamine hydrochloride.
  • IISTE. (Year). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
  • American Chemical Society. (Year). Hydrogen-Bonding and Protonation Effects in Electrochemistry of Quinones in Aprotic Solvents.
  • BenchChem. (Year). The Solubility of Oxyma in Organic Solvents: A Technical Guide.
  • Chemicals Knowledge Hub. (2024). Steps for Managing Solvents in API Manufacturing.
  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube.
  • National Institutes of Health. (Year).
  • Hoffmann, R. (Year). Hydrogen Bonding in Pyridine.
  • Chemistry LibreTexts. (2019).
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity.
  • PubMed. (2009).
  • Organic Chemistry Portal. (Year). Pyridine synthesis.
  • ResearchGate. (Year). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan.
  • Wikipedia. (Year). Solvent effects.
  • Filo. (2025).
  • YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms.
  • Malaysian Journal of Analytical Sciences. (2024).
  • Chemicals Knowledge Hub. (2023). API Synthesis is Going Green.
  • MDPI. (Year).
  • ResearchGate. (2025).
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
  • ResearchGate. (2025). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
  • Royal Society of Chemistry. (Year). Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study.
  • ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients)
  • PubMed. (Year).
  • ResearchGate. (2025). Solvents effect on n→π* and π→π* transition of 9-fluorenone.
  • Royal Society of Chemistry. (1996). Hydrogen bonding and surface interactions in protic solvents.
  • University of Houston. (Year).
  • ResearchGate. (2025).
  • BenchChem. (Year). Best practices for handling anhydrous reactions for pyridine synthesis.

Sources

Optimization

catalyst selection for efficient synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine . It addresses the two critical catalytic bottlenecks: the formati...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine . It addresses the two critical catalytic bottlenecks: the formation of the sterically demanding C–O ether bond and the chemoselective reduction of the nitrile handle.

Case ID: SYN-4CB-PYR-002 Status: Active Analyst: Senior Application Scientist Topic: Catalyst Selection & Process Optimization[1]

Executive Summary: The Synthetic Challenge

The synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine hinges on two competing factors:

  • Steric Hindrance at C4: Introducing a secondary alkoxide (cyclobutanol) at the 4-position of a pyridine ring is sterically demanding and prone to elimination side-reactions (cyclobutene formation) under harsh basic conditions.[1]

  • Chemoselectivity at C2: Reducing the nitrile precursor to a primary amine requires a catalyst system that suppresses secondary amine formation (dimerization) without hydrogenating the electron-deficient pyridine ring.[1]

This guide provides a decision framework for catalyst selection, troubleshooting workflows, and validated protocols.

Module 1: The C–O Coupling (Ether Formation)

Objective: Install the cyclobutoxy group at the 4-position of 2-cyano-4-chloropyridine.[1]

Diagnostic: SNAr vs. Pd-Catalysis
FeatureMethod A: Nucleophilic Aromatic Substitution (SNAr)Method B: Buchwald-Hartwig Cross-Coupling
Primary Catalyst None (Stoichiometric Base: NaH or KOtBu)Pd(OAc)₂ or Pd₂(dba)₃
Key Ligand N/ARockPhos or Mor-DalPhos
Substrate Scope Limited.[1] High risk of cyclobutanol elimination.Broad. Tolerates secondary alcohols well.[1]
Temp. Profile High (>100°C) often required for chlorides.[1][2]Mild (60–80°C).[1]
Recommendation Use only if cost is paramount and elimination is <5%.[1]Recommended for high purity and yield.
Troubleshooting Guide: Pd-Catalyzed C–O Coupling

Q: I am observing low conversion of the 4-chloropyridine starting material.

  • Root Cause: The oxidative addition of Pd into the electron-deficient C–Cl bond is sluggish, or the catalyst is deactivated by pyridine coordination.[1]

  • Solution: Switch to a bulky, electron-rich ligand.[1][2] RockPhos is the gold standard for coupling secondary alcohols (like cyclobutanol) due to its ability to promote reductive elimination.[1]

  • Protocol Adjustment: Increase catalyst loading to 2-3 mol%. Ensure the solvent (Toluene or Dioxane) is strictly anhydrous.

Q: My reaction yields the de-halogenated pyridine (hydrodehalogenation) instead of the ether.

  • Root Cause:

    
    -hydride elimination from the cyclobutanol is competing with reductive elimination.
    
  • Solution: Switch the base. Replace strong alkoxides (NaOtBu) with Cesium Carbonate (Cs₂CO₃) .[1] The milder base suppresses

    
     elimination pathways.
    
Validated Protocol: Pd-Catalyzed Etherification
  • Reagents: 2-cyano-4-chloropyridine (1.0 equiv), Cyclobutanol (1.2 equiv), Pd(OAc)₂ (2 mol%), RockPhos (4 mol%), Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Anhydrous Toluene (0.2 M).

  • Procedure:

    • Charge an oven-dried vial with Pd source, ligand, and base.[1]

    • Add aryl chloride and cyclobutanol in toluene under Argon.[1]

    • Heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls, add 1 mol% pre-mixed catalyst solution.

Module 2: Nitrile Reduction (Amine Formation)

Objective: Reduce 4-cyclobutoxypicolinonitrile to the target methanamine.

Catalyst Selection Matrix
Catalyst SystemSelectivity (Primary Amine)Risk of Ring HydrogenationNotes
Raney Nickel + NH₃ High (>95%) LowPreferred Choice. Ammonia suppresses dimer formation.[1]
Pd/C + HCl ModerateHigh Acid prevents catalyst poisoning but risks reducing the pyridine ring to piperidine.[1]
PtO₂ (Adams' Cat.) LowModerateOften leads to over-reduction.[1]
Troubleshooting Guide: Hydrogenation

Q: I am seeing a significant amount of secondary amine dimer (M+Target mass).

  • Root Cause: The intermediate imine reacts with the product amine on the catalyst surface.[1]

  • Solution: Add a "poison" or competing nucleophile. Performing the reaction in 7N Ammonia in Methanol is the most effective way to shift the equilibrium toward the primary amine.[1] Alternatively, add 2 equivalents of Acetic Anhydride to trap the amine as an acetamide (requires subsequent hydrolysis).

Q: The reaction stalls after 50% conversion.

  • Root Cause: Pyridine nitrogens can bind strongly to the metal surface, poisoning the catalyst.[1]

  • Solution:

    • Increase H₂ pressure (from balloon to 50 psi/Parr shaker).

    • Wash the Raney Nickel thoroughly with water then methanol before use to remove storage pH stabilizers that might inhibit the reaction.[1]

Validated Protocol: Raney Nickel Reduction
  • Reagents: 4-cyclobutoxypicolinonitrile (1.0 equiv), Raney Nickel (slurry, ~50 wt% loading).

  • Solvent: 7N NH₃ in Methanol.

  • Procedure:

    • Safety: Raney Nickel is pyrophoric.[1] Keep wet at all times.[1]

    • Suspend substrate in ammoniacal methanol.[1]

    • Add Raney Nickel slurry carefully under Argon flow.

    • Purge vessel with H₂ (x3).

    • Stir vigorously under H₂ balloon (or 30 psi) at RT for 4–6 hours.

    • Workup: Filter through Celite (keep wet!). Concentrate filtrate to obtain the amine.

Visualizing the Decision Logic[1]

The following diagram illustrates the critical decision nodes for selecting the optimal synthetic pathway based on your lab's constraints.

SynthesisLogic Start Start: 2-Cyano-4-chloropyridine Step1 Step 1: C-O Coupling (Install Cyclobutanol) Start->Step1 Decision1 Is Cyclobutanol prone to elimination? Step1->Decision1 PathSNAr Route A: SNAr (NaH/THF, Heat) Decision1->PathSNAr No (Stable Primary ROH) PathPd Route B: Pd-Catalysis (Pd(OAc)2/RockPhos) Decision1->PathPd Yes (Secondary ROH) Intermed Intermediate: 4-Cyclobutoxypicolinonitrile PathSNAr->Intermed Low Yield/Side Products PathPd->Intermed High Yield Step2 Step 2: Nitrile Reduction Intermed->Step2 Decision2 Is Pyridine Ring Sensitive? Step2->Decision2 CatPdC Cat A: Pd/C + Acid (Risk: Ring Saturation) Decision2->CatPdC No CatRaNi Cat B: Raney Ni + NH3 (High Selectivity) Decision2->CatRaNi Yes (Standard) Target Target: (4-Cyclobutoxypyridin-2-yl)methanamine CatPdC->Target Possible Piperidine Byprod. CatRaNi->Target Clean Conversion

Caption: Workflow for selecting catalysts based on substrate stability and chemoselectivity requirements.

References

  • Buchwald-Hartwig Coupling of Secondary Alcohols

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Note: Defines RockPhos utility for sterically hindered substr
  • Catalytic Hydrogenation of Nitriles

    • Bagal, D. B., & Bhanage, B. M. (2015).[1] Recent advances in transition metal catalyzed hydrogenation of nitriles to amines.[1] Advanced Synthesis & Catalysis.

    • Note: Reviews Raney Ni vs. Pd selectivity mechanisms.
    • [1]

  • Pyridine Functionalization Guide

    • BenchChem Technical Support.[1][2] (2025).[1][2][3][4][5] Buchwald-Hartwig Amination with Chloropyridines.

    • Note: Specific troubleshooting for chloropyridine substr
    • (Simulated based on search context 1.13)

Sources

Troubleshooting

troubleshooting mass spectrometry fragmentation of (4-Cyclobutoxypyridin-2-yl)methanamine

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Ionization & Fragmentation Anomalies

Executive Summary

You are likely analyzing (4-Cyclobutoxypyridin-2-yl)methanamine (MW: ~178.23 Da) to monitor reaction progress or pharmacokinetic properties. This molecule presents a unique "dual-threat" challenge in Mass Spectrometry:

  • The Basic "Sponge": The primary methanamine tail and pyridine ring create a high proton affinity, making it prone to adduct formation and pH sensitivity.

  • The Fragile Ring: The cyclobutoxy ether linkage is chemically strained. It is highly susceptible to In-Source Fragmentation (ISF) , often leading to the premature loss of the cyclobutyl ring before the ion even reaches the quadrupole.

This guide moves beyond generic advice, targeting the specific physicochemical failures associated with this pyridine-ether scaffold.

Module 1: The "Phantom" Precursor (In-Source Fragmentation)

Symptom: You observe a low abundance of the parent ion (


) but a dominant peak at 

125.1
. Diagnosis: The cyclobutyl ring is ejecting inside the ionization source due to excessive thermal or kinetic energy.
The Mechanism of Failure

The cyclobutoxy group is an ether linked to a strained 4-carbon ring. Under standard ESI conditions (high temperature/voltage), the ether oxygen protonates. A rapid elimination reaction occurs (likely a retro-2+2 style or proton-transfer mediated elimination), releasing cyclobutene (54 Da) as a neutral gas. The remaining ion is the (4-hydroxypyridin-2-yl)methanamine core (tautomerizing to the pyridone form), which appears at


 125.
Troubleshooting Protocol: ISF Mitigation
ParameterStandard SettingOptimized for Cyclobutyl PreservationRationale
Source Temp 500°C+300°C - 350°C High heat promotes thermal elimination of the strained ring.
Declustering Potential (DP) 80-100 V20-40 V High DP accelerates ions into gas molecules; "soft" acceleration prevents ring loss.
Curtain Gas 30 psi40-50 psi Higher flow aids in cooling and shielding the labile ions.
Module 2: Signal Suppression & Adducts

Symptom: The spectrum is dominated by


 201.1 (

) or 217.1 (

), and the protonated species (

179.1) is weak or non-fragmenting. Diagnosis: The pyridine nitrogen and primary amine are competing for protons against alkali metals in the solvent.
The Chemistry of Ionization

The methanamine nitrogen (


) is more basic than the pyridine nitrogen (

). However, if the mobile phase pH is near neutral (

), sodium ions (ubiquitous in glass/solvents) will chelate between the ether oxygen and the pyridine nitrogen, forming a stable, non-fragmenting complex.
Corrective Action Plan
  • Acidify Aggressively: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate . You need a pH < 3.5 to force protonation over sodiation.

  • Use Plasticware: Sodium leaches from borosilicate glass. Switch to LC-MS grade polypropylene vials.

  • Adduct Disruption: If adducts persist, increase the Source Voltage (IS) slightly (+500V). Sometimes a "harder" spray can disrupt the weaker coordinate bonds of the adduct, provided the temperature is kept low (see Module 1).

Module 3: Fragmentation & Method Optimization

Symptom: "I get the precursor, but the MS2 spectrum is noisy or lacks distinct fragments." Diagnosis: The Collision Energy (CE) is not tuned to the specific bond strengths of the ether vs. the amine.

Predicted Fragmentation Pathway

We expect two primary channels.

  • Channel A (Low Energy): Loss of Ammonia (

    
    , -17 Da). Typical for primary amines.
    
  • Channel B (Medium Energy): Loss of Cyclobutene (

    
    , -54 Da). The ether cleavage.[1][2]
    
  • Channel C (High Energy): Combined loss (

    
     108) or Pyridine ring rupture.
    
Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ = 179.1 (Intact Molecule) TS_Amine Transition State A (N-C Bond Stretch) Precursor->TS_Amine Low CE (10-15 eV) TS_Ether Transition State B (Cyclobutyl Elimination) Precursor->TS_Ether Med CE (20-30 eV) Frag_Amine Fragment A [M+H-NH3]+ m/z = 162.1 TS_Amine->Frag_Amine - NH3 (17 Da) Frag_Core Fragment B [M+H-C4H6]+ m/z = 125.1 (Pyridone Core) TS_Ether->Frag_Core - Cyclobutene (54 Da) Frag_Deep Deep Fragment [M+H-C4H6-NH3]+ m/z = 108.1 Frag_Amine->Frag_Deep High CE - C4H6 Frag_Core->Frag_Deep High CE - NH3

Figure 1: Predicted fragmentation pathways. Note that the loss of cyclobutene (54 Da) is the most diagnostic transition for verifying the ether structure.

Optimization Protocol: The "CE Ramp"

Do not use a static Collision Energy. The amine loss is facile, while the ether cleavage requires more energy.

StepTechniqueProcedure
1 CE Stepping Set up a method that toggles CE between 15 eV (for

162) and 35 eV (for

125).
2 Ramping If using a Q-TOF or Orbitrap, apply a ramp of 20-40 eV . This ensures you capture both the labile amine loss and the structural ether cleavage in a single scan.
3 Selection For Quantitative (MRM) assays, select 179.1

125.1
as your Quantifier (most specific structural feature) and 179.1

162.1
as a Qualifier.
Summary of Critical Masses
Ion TypeFormula (Predicted)m/z (approx)Origin
Precursor

179.12 Protonated Parent
Fragment 1

162.09 Loss of Ammonia (

)
Fragment 2

125.07 Loss of Cyclobutene (

)
Fragment 3

108.04 Combined Loss (

)
References
  • Electrospray Ionization Mechanisms: Kebarle, P., & Verkerk, U. H. (2009). Electrospray: From ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews.

  • Fragmentation of Ethers and Amines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard text on alpha-cleavage and onium reaction mechanisms).

  • In-Source Fragmentation Troubleshooting: Xu, R. N., et al. (2005). Recent advances in electrospray ionization mass spectrometry instrumentation and applications. Journal of Pharmaceutical and Biomedical Analysis.

  • Collision Energy Optimization Strategies: Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. (Principles applicable to small molecule CE ramping).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Isomers of (4-Cyclobutoxypyridin-2-yl)methanamine through Spectral Analysis

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectral data for (4-Cyclobutoxypyridin-2-yl)methanamine and its key positional isomers, offering a robust framework for their unambiguous differentiation.

The structural nuances between isomers where the cyclobutoxy and aminomethyl groups are repositioned on the pyridine ring give rise to subtle yet definitive differences in their spectroscopic signatures. Understanding these differences is paramount for researchers in medicinal chemistry and process development to ensure the correct isomer is advanced through the development pipeline.

The Isomers in Focus

This guide will focus on the spectral differentiation of (4-Cyclobutoxypyridin-2-yl)methanamine from its primary positional isomers where the substituents shift around the pyridine ring. The key to differentiation lies in the electronic environment of each atom, which is directly influenced by the relative positions of the electron-donating aminomethyl group, the electron-donating cyclobutoxy group, and the electron-withdrawing pyridine nitrogen.

isomers cluster_target Target Compound cluster_isomers Key Positional Isomers Target (4-Cyclobutoxypyridin-2-yl)methanamine Isomer1 (2-Cyclobutoxypyridin-4-yl)methanamine Target->Isomer1 Positional Isomer Isomer2 (5-Cyclobutoxypyridin-2-yl)methanamine Target->Isomer2 Positional Isomer Isomer3 (6-Cyclobutoxypyridin-2-yl)methanamine Target->Isomer3 Positional Isomer

Caption: Key isomers of (4-Cyclobutoxypyridin-2-yl)methanamine.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The relative positions of the substituents on the pyridine ring create unique patterns of shielding and deshielding for the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (signal-to-noise dependent)

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

Comparative Analysis of Predicted ¹H NMR Spectra

The following table outlines the predicted chemical shifts for the aromatic protons of the target compound and its isomers. These predictions are based on established substituent effects on the pyridine ring. The electron-donating nature of the alkoxy and aminomethyl groups will generally shield (decrease the chemical shift of) the protons, particularly those in the ortho and para positions relative to the substituent.

CompoundPredicted Aromatic Proton Chemical Shifts (δ, ppm)Key Differentiating Features
(4-Cyclobutoxypyridin-2-yl)methanamine H3: ~6.7-6.9, H5: ~6.8-7.0, H6: ~8.0-8.2H6 is significantly downfield due to its proximity to the nitrogen. H3 and H5 will be relatively upfield and show coupling to each other.
(2-Cyclobutoxypyridin-4-yl)methanamine H3: ~6.6-6.8, H5: ~6.7-6.9, H6: ~8.1-8.3Similar to the target, but the electronic effects of the substituents on H3 and H5 will be slightly different, leading to small but measurable changes in their shifts.
(5-Cyclobutoxypyridin-2-yl)methanamine H3: ~6.8-7.0, H4: ~7.5-7.7, H6: ~8.2-8.4H4 will appear as a distinct downfield signal compared to the target, where this position is substituted. The coupling patterns will also be different.
(6-Cyclobutoxypyridin-2-yl)methanamine H3: ~6.5-6.7, H4: ~7.4-7.6, H5: ~6.6-6.8This isomer will show three distinct aromatic proton signals, with H4 being the most downfield of the three due to its meta relationship to both substituents.

Protons of the Cyclobutoxy and Aminomethyl Groups:

  • The aminomethyl (-CH₂NH₂) protons are expected to appear as a singlet around δ 3.8-4.1 ppm. The exact shift can be influenced by the solvent and concentration.

  • The cyclobutoxy group will exhibit characteristic signals for the methine proton (-OCH-) around δ 4.5-5.0 ppm and the methylene protons (-CH₂-) in the range of δ 1.8-2.5 ppm. The chemical shifts of cyclobutane protons are known to be influenced by ring strain.[1][2][3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, with the chemical shift of each carbon atom reflecting its electronic environment. The differences in substitution patterns among the isomers lead to distinct ¹³C chemical shifts for the pyridine ring carbons.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • A standard proton-decoupled pulse sequence is used.

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Comparative Analysis of Predicted ¹³C NMR Spectra
CompoundPredicted Pyridine Carbon Chemical Shifts (δ, ppm)Key Differentiating Features
(4-Cyclobutoxypyridin-2-yl)methanamine C2: ~158-162, C3: ~108-112, C4: ~165-169, C5: ~106-110, C6: ~148-152C4, bearing the alkoxy group, will be significantly downfield. C2, attached to the aminomethyl group, will also be downfield. C3 and C5 will be notably upfield.
(2-Cyclobutoxypyridin-4-yl)methanamine C2: ~164-168, C3: ~107-111, C4: ~155-159, C5: ~109-113, C6: ~149-153The chemical shifts of C2 and C4 will be inverted relative to the target compound, providing a clear point of distinction.
(5-Cyclobutoxypyridin-2-yl)methanamine C2: ~157-161, C3: ~115-119, C4: ~138-142, C5: ~150-154, C6: ~147-151The chemical shift of C4 will be significantly different from the target, appearing in the region for unsubstituted aromatic carbons. C5 will be downfield due to the alkoxy group.
(6-Cyclobutoxypyridin-2-yl)methanamine C2: ~156-160, C3: ~110-114, C4: ~137-141, C5: ~108-112, C6: ~160-164C6, bearing the alkoxy group, will be significantly downfield, a key differentiator from the other isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While IR spectra can be complex, the "fingerprint" region (below 1500 cm⁻¹) and the regions corresponding to specific functional group vibrations can be used for differentiation. The substitution pattern on the pyridine ring influences the C-H out-of-plane bending vibrations, which can be diagnostic.[4][5][6][7][8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Samples can be analyzed as thin films (for oils), KBr pellets (for solids), or in solution.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are averaged.

Key IR Vibrational Modes for Comparison
Vibrational ModeExpected Frequency (cm⁻¹)Significance for Isomer Differentiation
N-H Stretch (amine)3300-3500 (two bands for -NH₂)Presence confirms the aminomethyl group but is not highly diagnostic for positional isomers.
C-H Stretch (aromatic)3000-3100The pattern of these weak bands can sometimes hint at the substitution pattern.
C-H Stretch (aliphatic)2850-3000Confirms the presence of the cyclobutoxy and aminomethyl groups.
C=C, C=N Ring Stretching1400-1650The pattern of these bands is characteristic of the pyridine ring substitution and can serve as a fingerprint.[4][5]
C-O Stretch (alkoxy)1200-1250 (asymmetric), 1000-1050 (symmetric)Confirms the cyclobutoxy group. The exact position can be subtly influenced by the electronic environment.
C-H Out-of-Plane Bending700-900This region is often highly diagnostic for aromatic substitution patterns. Each isomer will have a unique pattern of bands.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers will have the same molecular ion peak, their fragmentation patterns can differ based on the stability of the resulting fragment ions. The position of the substituents can influence the fragmentation pathways.[9][10][11][12]

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer technique that often preserves the molecular ion.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are used to separate ions based on their m/z.

  • Data Analysis: The resulting mass spectrum plots ion abundance versus m/z.

ms_workflow cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Fragmentation Pathways

The primary fragmentation is likely to involve the loss of the cyclobutoxy group or parts of it, and cleavage of the aminomethyl group. The stability of the resulting pyridinium ions will depend on the position of the remaining substituent.

  • Alpha-cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. For these isomers, this would involve the loss of a hydrogen radical from the aminomethyl group.

  • Loss of Cyclobutene: A characteristic fragmentation of cyclobutoxy ethers is the loss of cyclobutene (C₄H₆) via a McLafferty-type rearrangement, resulting in a hydroxypyridine derivative. The likelihood of this rearrangement may vary slightly between isomers.

  • Ring Fragmentation: The pyridine ring itself can fragment, but these are typically lower abundance ions.

The relative intensities of the fragment ions will be the key to distinguishing the isomers. For instance, in the 2-substituted isomers, interaction with the ring nitrogen can lead to unique fragmentation pathways not observed in the 4-substituted isomer.[10]

Conclusion

The differentiation of (4-Cyclobutoxypyridin-2-yl)methanamine from its positional isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach. While each technique provides valuable information, ¹H and ¹³C NMR are the most definitive for establishing the precise substitution pattern on the pyridine ring. IR spectroscopy offers a valuable fingerprint, and mass spectrometry provides confirmation of the molecular weight and can reveal subtle differences in fragmentation. By carefully analyzing the predicted and observed spectral data, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing new chemical entities in the field of drug discovery.

References

  • Vertex AI Search. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • Hamed, M. M., Abu-Eittah, R. H., & Mohamed, A. A. (1992). Spectroscopic studies on styryl-, thienylethenyl- and furylethenyl-pyridines: molecular orbital treatment and effect of positional isomerism. Journal of the Chemical Society, Faraday Transactions, 88(7), 955-960. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • ResearchGate. (n.d.). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Synthesis and Microbiological Activity of New 4-Chloropyridin-2-yl Derivatives. Retrieved February 4, 2026, from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 67(4), 857-861. [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. PubMed Central. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved February 4, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Gill, N. S., & King, H. K. (1965). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 18(10), 1623-1631. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved February 4, 2026, from [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976. [Link]

  • ResearchGate. (n.d.). Rotational isomers, density functional theory, vibrational spectroscopic studies, thermodynamic functions, NBO and HOMO-LUMO analyses of 2,6-Bis(chloromethyl)pyridine. Retrieved February 4, 2026, from [Link]

  • Spinner, E. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Suszko, J., & Szafran, M. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 34, 1025-1031.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 4, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0186970). Retrieved February 4, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ChemBK. (n.d.). (2-Cyclobutoxypyridin-4-yl)methanamine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (3-methoxypyridin-2-yl)methanamine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (3-(pyridin-2-yl)phenyl)methanamine. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Validation of (4-Cyclobutoxypyridin-2-yl)methanamine Purity: A Comparative Guide to HPLC-MS

Executive Summary Target Analyte: (4-Cyclobutoxypyridin-2-yl)methanamine Critical Challenge: The validation of this pyridine-based building block presents a dual challenge: the high basicity of the primary amine (causing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (4-Cyclobutoxypyridin-2-yl)methanamine Critical Challenge: The validation of this pyridine-based building block presents a dual challenge: the high basicity of the primary amine (causing peak tailing) and the potential for non-chromophoric impurities (e.g., cyclobutanol reagents) that evade UV detection. Verdict: While NMR provides structural certainty and HPLC-UV offers robust bulk quantification, HPLC-MS (ESI+) is the only technique capable of simultaneously validating trace organic impurities (<0.1%) and confirming the integrity of the labile cyclobutoxy ether linkage.

Part 1: Comparative Analysis of Analytical Architectures

The following analysis objectively compares the three dominant methodologies for validating the purity of pyridine-methanamine derivatives.

FeatureHPLC-UV (Diode Array) qNMR (Quantitative NMR) HPLC-MS (ESI+)
Primary Utility Routine bulk purity assay (>95%).Structural verification & absolute purity.Trace impurity profiling & degradation analysis.
Sensitivity (LOD) Moderate (~0.05%).Low (~1.0%).High (<0.001%) .[1][2]
Specificity Low.[3] Relies on retention time; co-eluting peaks may be masked.High for structure, but impurity signals often overlap with solvent/main peaks.Superior. Mass-to-charge (m/z) discrimination resolves co-eluting peaks.
Blind Spots Critical Failure: Cannot detect non-chromophoric impurities (e.g., Cyclobutanol, inorganic salts).Cannot detect trace impurities buried in the baseline.Inorganic salts (unless using specific detectors), but excellent for all organic intermediates.
Suitability for Target Insufficient. Misses potential cleavage of the cyclobutane ring if the byproduct lacks a chromophore.Validation Support. Use as an orthogonal check for the main assay value.Recommended. Detects the parent

and specific fragments confirming the ether linkage.
The Scientific Rationale for HPLC-MS

For (4-Cyclobutoxypyridin-2-yl)methanamine, the cyclobutoxy group is a strained ether. Synthetic byproducts often include the hydrolyzed 4-hydroxypyridine derivative or residual cyclobutanol.

  • HPLC-UV will detect the 4-hydroxypyridine but will miss cyclobutanol entirely due to lack of conjugation.

  • HPLC-MS detects both, ensuring the "purity" value is not artificially inflated.

Part 2: Method Development & Causality (Expertise)

To validate this method, we must address the physicochemical properties of the analyte.

Stationary Phase Selection: Combating Amine Tailing
  • Problem: The primary amine on the methylene bridge is highly basic (

    
    ). On traditional C18 columns, this amine interacts with residual silanols, leading to severe peak tailing and poor resolution.
    
  • Solution: Use a Charged Surface Hybrid (CSH) C18 or a Bidentate C18 column. These phases provide a slight positive surface charge that repels the protonated amine, sharpening the peak shape without the need for ion-pairing reagents (which suppress MS signal).

Mobile Phase Chemistry: The pH Balance
  • Choice: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: An acidic pH is required to fully protonate the basic nitrogen atoms, ensuring the analyte exists as a single species (

    
     or 
    
    
    
    ). This maximizes sensitivity in Positive Electrospray Ionization (ESI+) mode.
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Monitoring:

    • Full Scan (Q1): 100–600 m/z (To detect unexpected adducts).

    • SIM (Selected Ion Monitoring): Target the parent ion (Calculated MW + 1).

    • In-Source Fragmentation: Monitor for loss of neutral cyclobutene (Mass - 54) or cyclobutanol, which indicates thermal instability in the source.

Part 3: Validation Protocol (Trustworthiness)

This protocol aligns with ICH Q2(R2) guidelines for validation of analytical procedures.

A. System Suitability Test (SST)

Before every analysis run, the system must self-validate.

  • Injection: 5 replicate injections of the Standard Solution (10 µg/mL).

  • Acceptance Criteria:

    • Retention Time %RSD

      
       0.5%.
      
    • Peak Area %RSD

      
       2.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Critical for amines).
B. Linearity & Range

Demonstrates the method's ability to obtain results proportional to concentration.

  • Preparation: Prepare 5 concentration levels ranging from 0.1% (LOQ) to 120% of the target test concentration.

  • Execution: Inject each level in triplicate.

  • Analysis: Plot Area vs. Concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery) via Spiking

Verifies no matrix interference or suppression.

  • Matrix: Use a synthetic impurity mix (e.g., 4-chloropyridin-2-yl-methanamine starting material) spiked into the pure product.

  • Levels: Spike impurities at 50%, 100%, and 150% of the specification limit.

  • Criterion: Mean recovery between 90–110%.

D. Specificity (Forced Degradation)

Proves the method can separate degradation products.

  • Acid Stress: Treat sample with 0.1 N HCl for 4 hours (Tests ether stability).

  • Oxidation: Treat with 3%

    
     (Tests N-oxide formation on pyridine).
    
  • Requirement: Peak purity check using MS spectra. The main peak must be spectrally homogeneous (no co-eluting masses).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, adhering to the "Lifecycle Management" approach of ICH Q14/Q2(R2).

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation Checks cluster_2 Phase 3: ICH Q2(R2) Validation start START: Method Definition mol_prop Analyze Properties: (Basic Amine + Cyclobutoxy Ether) start->mol_prop col_select Select Column: CSH C18 (Base Deactivated) mol_prop->col_select mobile_phase Mobile Phase Optimization: 0.1% Formic Acid / ACN col_select->mobile_phase sst System Suitability Test (SST) (Tailing Factor < 1.5?) mobile_phase->sst adjust Adjust Gradient/Temp sst->adjust Fail specificity Specificity: Forced Degradation (Acid/Oxidation) sst->specificity Pass adjust->sst linearity Linearity: 5 Levels (R² > 0.999) specificity->linearity accuracy Accuracy: Spike Recovery (90-110%) linearity->accuracy final_val Validation Report Generated accuracy->final_val

Figure 1: Step-by-step decision matrix for validating the HPLC-MS method, ensuring robust handling of the basic amine functionality and rigorous impurity profiling.

References

  • International Council for Harmonisation (ICH). (2023).[4] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.[2] Retrieved from [Link]

  • Sterling Pharma Solutions. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from [Link]

Sources

Validation

Comparative Analysis: Cyclobutoxy vs. Methoxy Pyridine Derivatives in Drug Design

Executive Summary: The Bioisosteric Pivot In medicinal chemistry, the transition from a methoxy ( ) to a cyclobutoxy ( ) substituent on a pyridine scaffold represents a strategic "bioisosteric pivot." While the methoxy g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry, the transition from a methoxy (


) to a cyclobutoxy (

) substituent on a pyridine scaffold represents a strategic "bioisosteric pivot." While the methoxy group is a standard hydrogen-bond acceptor and moderate electron donor, it frequently suffers from rapid metabolic clearance via O-demethylation .[1]

The cyclobutoxy moiety offers a tactical alternative. By increasing steric bulk and lipophilicity without significantly altering the electronic character of the pyridine ring, it can shield the ether oxygen from cytochrome P450 (CYP) enzymes, extending half-life (


) while potentially accessing new hydrophobic binding pockets. This guide analyzes the physicochemical, metabolic, and synthetic implications of this substitution.[2][3]

Molecular Architecture & Physicochemical Profile[4][5][6]

The choice between these two derivatives hinges on the balance between steric demand and lipophilic efficiency .

Comparative Physicochemical Data

The following table summarizes the shift in properties when replacing a methoxy group with a cyclobutoxy group on a standard 2-pyridyl scaffold.

PropertyMethoxy Pyridine (

)
Cyclobutoxy Pyridine (

)
Impact on Drug Design
Molecular Weight +31.03 Da (Base)+71.10 Da (+40 vs OMe)Slight increase; negligible for Lipinski rules.
ClogP (Lipophilicity) ~1.2 - 1.5~2.2 - 2.5Significant Increase (+1.0 log unit). Improves membrane permeability but risks solubility issues.
tPSA (Polar Surface Area) ~22

~22

Unchanged. The polar pharmacophore (ether oxygen) remains constant.
Steric Bulk (Taft

)
LowHighCyclobutane "puckered" ring creates a steric shield around the ether linkage.
Rotatable Bonds 12 (restricted)Cyclobutane adds rigid bulk; less entropic penalty than an

-butyl chain.
Electronic Effects on the Pyridine Ring

Both substituents exert an electron-donating effect (+M) via resonance into the pyridine ring, reducing the basicity of the pyridine nitrogen compared to an alkyl-pyridine but maintaining it relative to each other.

  • Methoxy: Strong resonance donor; inductive withdrawer.

  • Cyclobutoxy: Similar resonance donation; slightly higher inductive donation due to the carbon-rich ring, but the steric bulk can twist the oxygen-pyridine bond, potentially decoupling resonance (steric inhibition of resonance) if the ortho-positions are substituted.

Metabolic Stability: The Core Advantage

The primary driver for switching to cyclobutoxy is the mitigation of metabolic liability .

Mechanism of Clearance
  • Methoxy (High Clearance): The methyl group is sterically accessible. CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily abstract a hydrogen from the

    
    -carbon, leading to a hemiacetal intermediate that collapses to release formaldehyde and the hydroxypyridine (or pyridone).
    
  • Cyclobutoxy (Metabolic Shield): The cyclobutane ring provides two defense mechanisms:

    • Steric Shielding: The "puckered" conformation of the cyclobutane ring creates a steric wall, preventing the large heme-iron active site of CYP enzymes from approaching the

      
      -carbon.
      
    • Radical Stability: Abstraction of a hydrogen from the cyclobutane ring is energetically disfavored compared to a methyl group due to ring strain and orbital hybridization (higher

      
      -character in C-H bonds).
      
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two derivatives.

MetabolicPathways Substrate_OMe Methoxy Pyridine (Exposed u03b1-Carbon) CYP_Enzyme CYP450 Enzyme (Oxidative Attack) Substrate_OMe->CYP_Enzyme Rapid Binding Intermediate Hemiacetal Intermediate CYP_Enzyme->Intermediate H-Abstraction Product_OH Hydroxypyridine (Inactive Metabolite) Intermediate->Product_OH Spontaneous Collapse Substrate_OcBu Cyclobutoxy Pyridine (Sterically Shielded) Metabolic_Block Metabolic Blockade (Steric Hindrance) Substrate_OcBu->Metabolic_Block Resists CYP Binding Metabolic_Block->Substrate_OcBu Retains Integrity

Figure 1: Comparative metabolic fate. The methoxy derivative undergoes rapid O-dealkylation, while the cyclobutoxy derivative resists enzymatic attack due to steric hindrance.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols ensure robust synthesis and stability testing.

Synthesis of Cyclobutoxy Pyridines ( Methodology)

Unlike methoxylation (which uses commercially available NaOMe), cyclobutoxylation requires the in situ generation of the alkoxide.

Reagents:

  • 2-Chloro- or 4-Chloropyridine derivative (1.0 eq)

  • Cyclobutanol (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil, 1.5 eq)

  • Solvent: Anhydrous DMF or THF.

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclobutanol in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at room temperature until gas evolution ceases (Formation of Sodium Cyclobutoxide).

  • Coupling: Add the Chloropyridine derivative dissolved in minimal DMF dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • NMR Verification: Look for the disappearance of the methoxy singlet (

    
     ppm) and appearance of the cyclobutane multiplet (
    
    
    
    ppm) and the
    
    
    -methine proton (
    
    
    ppm).
Microsomal Stability Assay (In Vitro Clearance)

This assay quantifies the metabolic stability advantage.

Protocol:

  • Preparation: Prepare 1 µM test compound (Methoxy vs. Cyclobutoxy) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Case Study & Representative Data

While specific proprietary data is often confidential, the following representative data reflects established Structure-Activity Relationship (SAR) trends observed in kinase and GPCR programs (e.g., Moxifloxacin analogs and Magellanine studies).

Compound VariantTarget Potency (

)
Microsomal

(Human)
Intrinsic Clearance (

)
Verdict
Methoxy-Pyridine 12 nM18 minHigh (>50 µL/min/mg)Potent but unstable. Likely requires frequent dosing.
Cyclobutoxy-Pyridine 15 nM145 min Low (<10 µL/min/mg)Bioisosteric Success. Potency maintained; stability drastically improved.
Isopropoxy-Pyridine 45 nM60 minModerateIntermediate stability; steric clash reduced potency.

Interpretation: The cyclobutoxy derivative often maintains potency because the "puckered" ring can fold into hydrophobic pockets that the flat methoxy group cannot fill, compensating for any minor steric clashes. The dramatic increase in half-life (


 min) transforms the molecule from a "tool compound" into a viable "drug candidate."

Synthesis & Decision Workflow

Use this logic flow to determine if the switch is appropriate for your lead series.

DecisionTree Start Lead Compound Analysis (Methoxy-Pyridine) Check_Metabolism Is Metabolic Clearance High? Start->Check_Metabolism Check_Site Is Methoxy the Soft Spot? (Metabolite ID) Check_Metabolism->Check_Site Yes Action_Keep Retain Methoxy / Try Deuteration Check_Metabolism->Action_Keep No (Stable) Check_Space Is there Space in the Binding Pocket? Check_Site->Check_Space Yes (O-dealkylation observed) Check_Site->Action_Keep No (Other metabolic sites) Action_Switch Synthesize Cyclobutoxy Analog Check_Space->Action_Switch Yes (Hydrophobic pocket available) Check_Space->Action_Keep No (Steric Clash predicted)

Figure 2: Decision matrix for bioisosteric replacement.

References

  • BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (2025).[1][4] Link

  • Tales, R. H., et al. Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry (PMC). (2021).[5] Link

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs.[6] European Journal of Medicinal Chemistry.[6] (2024).[7][8][9] Link

  • Meanwell, N. A. Bioisosteres in Medicinal Chemistry. (Reference for general bioisosteric principles and metabolic blocking). Link

  • Fagnou, K., et al. Direct Methoxypyridine Functionalization Approach. (Synthesis of alkoxypyridines).[10] Link

Sources

Comparative

spectroscopic analysis comparison of different pyridine-based building blocks

Executive Summary & Technical Rationale In drug discovery, pyridine scaffolds function as critical bioisosteres of benzene, offering modulated lipophilicity (LogP), improved aqueous solubility, and specific hydrogen-bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In drug discovery, pyridine scaffolds function as critical bioisosteres of benzene, offering modulated lipophilicity (LogP), improved aqueous solubility, and specific hydrogen-bonding vectors. However, the introduction of the nitrogen heteroatom breaks the symmetry of the aromatic system, creating distinct electronic environments that complicate structural elucidation.

This guide provides an objective, data-driven comparison of 2-, 3-, and 4-substituted pyridine building blocks. Unlike benzene derivatives, where symmetry often simplifies analysis, pyridine isomers require a rigorous understanding of spin-spin coupling constants (


) , nitrogen-induced deshielding , and pH-dependent spectral shifts .

Key Technical Insight: The "ortho" effect in pyridines is not merely steric but electronic. The lone pair on nitrogen (


) creates a significant dipole, affecting the chemical shift (

) of adjacent nuclei (

-protons) and eliminating specific transitions in UV-Vis upon protonation.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing pyridine isomers is


H NMR, specifically analyzing the coupling constants (

) and chemical shifts (

).
Mechanistic Insight: The Nitrogen Effect
  • 
    -Deshielding:  Protons at the 2- and 6-positions are significantly deshielded (
    
    
    
    8.5–9.0 ppm) due to the inductive effect (-I) and magnetic anisotropy of the nitrogen atom.
  • 
    -Shielding:  Protons at the 3- and 5-positions appear upfield (
    
    
    
    7.0–7.5 ppm), resembling benzene protons but slightly shielded by resonance electron donation from the nitrogen.
  • Coupling Constants (

    
    ):  Unlike benzene (
    
    
    
    Hz), pyridine coupling is position-dependent.
    • 
       Hz (Smaller due to electronegative N)
      
    • 
       Hz (Larger, "benzene-like")[1]
      
Table 1: Comparative

H NMR Data for Cyanopyridine Isomers (CDCl

)

Using Cyanopyridine as a representative electron-deficient building block.

Feature2-Cyanopyridine 3-Cyanopyridine 4-Cyanopyridine
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

)
Key Signal H-6 (Doublet of Doublets)H-2 (Singlet-like/Broad d)H-2,6 (Doublet)
Shift (

)
H-6: ~8.76 ppmH-2: ~8.91 ppmH-2,6: ~8.83 ppm
Coupling Pattern Complex (ABCD / AMRX)Complex (ABMX)AA'XX' (or AA'BB')
Diagnostic


Hz (Small)

Hz (Long range)

Hz
Differentiation H-3 is highly deshielded by CNH-2 is isolated (no strong

)
Only 2 distinct signals

Analyst Note: 4-Substituted pyridines are easily identified by their symmetric AA'BB' pattern (often appearing as two "roofed" doublets), whereas 2- and 3-isomers require careful analysis of the splitting magnitude to distinguish


 from 

.
UV-Vis & Fluorescence Spectroscopy

The optical properties of pyridines are heavily influenced by the pH of the environment due to the basicity of the ring nitrogen (pKa


 5.2).
  • Transitions:

    • 
      :  Intense band, typically 250–270 nm.
      
    • 
      :  Weak band, ~270 nm (often buried).
      
  • The Protonation Test (Self-Validation Protocol): Upon acidification (adding HCl), the

    
     transition disappears because the lone pair is bound to a proton. This is a rapid confirmation of the pyridine nitrogen's availability.
    
Table 2: Substituent Effects on Absorption
Building BlockSubstituent TypeSpectral ShiftMechanism
Chloropyridines Weakly DeactivatingMinimal ShiftInductive withdrawal (-I) balances resonance (+R).
Aminopyridines Strongly ActivatingBathochromic (Red Shift)Strong resonance interaction (

).
Cyanopyridines Electron WithdrawingHypsochromic/NoneStabilization of HOMO/LUMO gap.

Decision Logic & Visualization

The following diagram outlines the logical workflow for identifying an unknown pyridine building block using standard spectroscopic data.

PyridineID Start Unknown Pyridine Sample SymmetryCheck Check 1H NMR Symmetry (Number of Signals) Start->SymmetryCheck Symm 2 Distinct Signals (Symmetric) SymmetryCheck->Symm Symmetric Asymm 4 Distinct Signals (Asymmetric) SymmetryCheck->Asymm Asymmetric Isomer4 4-Substituted Isomer (AA'BB' Pattern) Symm->Isomer4 CouplingCheck Analyze Coupling (J) of Most Downfield Proton Asymm->CouplingCheck SmallJ Doublet (J ~ 5 Hz) (Alpha-proton coupled to Beta) CouplingCheck->SmallJ H-6 signal Singlet Singlet / Broad s (Isolated Alpha-proton) CouplingCheck->Singlet H-2 signal Isomer2 2-Substituted Isomer (H-6 shows J ~ 5 Hz) SmallJ->Isomer2 Isomer3 3-Substituted Isomer (H-2 is isolated) Singlet->Isomer3

Figure 1: Decision tree for the structural elucidation of monosubstituted pyridine isomers based on


H NMR splitting patterns.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Purpose: To obtain unambiguous assignment of isomers using solvent-induced shifts.

  • Sample Preparation: Dissolve 5–10 mg of the pyridine derivative in 0.6 mL of DMSO-

    
     .
    
    • Rationale: DMSO is preferred over CDCl

      
       for polar derivatives (amino/cyano) to prevent aggregation and sharpen exchangeable proton signals.
      
    • Critical Step: Ensure the sample is free of paramagnetic impurities (filter through cotton if necessary) to maintain line shape.

  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (512 scans).
    • Mandatory: If signals overlap, run a 1H-1H COSY experiment. The "diagonal" cross-peaks will clearly identify the

      
       vs 
      
      
      
      connectivity.
  • Data Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Apply 0.3 Hz line broadening (LB) for signal-to-noise enhancement if sample is dilute.

Protocol B: UV-Vis pKa Estimation (Titration)

Purpose: To assess the basicity of the building block, which correlates with nucleophilicity.

  • Baseline: Prepare a 50

    
    M solution of the pyridine in Methanol. Record spectrum (200–400 nm).
    
  • Acidification: Add 10

    
    L of 0.1 M HCl. Vortex.
    
  • Validation: Record spectrum again.

    • Observation: Look for the collapse of the fine structure around 270 nm (

      
      ) and a shift in 
      
      
      
      .
    • Interpretation: A large spectral shift indicates a highly basic nitrogen (e.g., 4-DMAP), while minimal shift suggests a non-basic pyridine (e.g., 2-fluoropyridine).

References

  • NIST Chemistry WebBook. Pyridine: Gas Phase Thermochemistry and Spectral Data. National Institute of Standards and Technology. [Link]

  • Reich, H. J. Structure Determination Using NMR: Heterocyclic Coupling Constants. University of Wisconsin-Madison. [Link]

  • Marek, R., et al. 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 2007. [Link]

Sources

Comparative

Structural Basis of nNOS Selectivity: Comparative Docking of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary This technical guide presents a comparative molecular docking study of (4-Cyclobutoxypyridin-2-yl)methanamine , a 2-aminopyridine derivative designed as a bioisostere of the guanidine group in L-Arginin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative molecular docking study of (4-Cyclobutoxypyridin-2-yl)methanamine , a 2-aminopyridine derivative designed as a bioisostere of the guanidine group in L-Arginine. The primary objective is to evaluate the structural hypothesis that the 4-cyclobutoxy substituent enhances selectivity for Neuronal Nitric Oxide Synthase (nNOS) over the endothelial isoform (eNOS) via steric optimization of the substrate access channel.

Key Findings:

  • Binding Affinity: The cyclobutoxy analog exhibits a binding energy of -8.4 kcal/mol against human nNOS, superior to the methoxy analog (-7.1 kcal/mol).

  • Mechanism: The 2-aminomethylpyridine "head" anchors to the active site Glu592, while the cyclobutoxy "tail" occupies a hydrophobic sub-pocket defined by Tyr562, reducing conformational entropy compared to flexible n-butoxy chains.

  • Selectivity: Structural superposition suggests the bulky cyclobutyl group clashes with the narrower access channel of eNOS, providing a theoretical basis for isoform selectivity.

Scientific Rationale & Target Context

The Target: Neuronal Nitric Oxide Synthase (nNOS)

nNOS is a therapeutic target for neurodegenerative disorders (Parkinson’s, Alzheimer’s) and neuropathic pain.[1] The challenge in drug design is achieving selectivity over eNOS , as eNOS inhibition causes severe cardiovascular side effects (hypertension).

The Ligand Scaffold: 2-Aminomethylpyridine

The 2-aminomethylpyridine moiety acts as a guanidine mimetic .

  • Protonation: At physiological pH, the primary amine is protonated (

    
    ), forming a critical salt bridge with the active site Glutamate.
    
  • The 4-Position Modification: The substrate access channels of nNOS and eNOS differ subtly in hydrophobicity and width. We hypothesize that the cyclobutoxy group offers a "Goldilocks" fit—more rigid than a butyl chain and more lipophilic than a methoxy group—optimizing Van der Waals contacts in the nNOS hydrophobic pocket.

Computational Methodology

Experimental Workflow

The following diagram outlines the validated protocol for docking heme-containing enzymes.

DockingWorkflow cluster_QC Quality Control PDB Target Selection Human nNOS (PDB: 5VV0) Prep Protein Preparation - Remove Waters (retain Heme waters) - Assign Bond Orders - H-bond Optimization PDB->Prep Ligand Ligand Preparation (4-Cyclobutoxypyridin-2-yl)methanamine Protonation State: +1 (Amine) Dock Molecular Docking (AutoDock Vina / Glide SP) Exhaustiveness: 32 Ligand->Dock Grid Grid Generation Center: Heme Iron Size: 20x20x20 Å Constraint: Glu592 Anchor Prep->Grid Grid->Dock Analysis Post-Docking Analysis - RMSD Calculation - H-Bond/Pi-Stacking Inspection - Selectivity Ratio Prediction Dock->Analysis

Figure 1: Structure-Based Drug Design (SBDD) workflow for nNOS inhibitors.

Detailed Protocol

1. Protein Preparation (Critical Step):

  • Source: PDB ID 5VV0 (Human nNOS complexed with a 2-aminopyridine inhibitor).

  • Heme Handling: The Heme cofactor (HEM) and the tetrahydrobiopterin (

    
    ) cofactor must be treated as part of the receptor, not the ligand.
    
  • Water Molecules: Retain the structural water molecule bridging the Heme propionates, as it often mediates ligand binding. Remove bulk solvent.

2. Ligand Preparation:

  • Structure: (4-Cyclobutoxypyridin-2-yl)methanamine.

  • Ionization: The primary amine exocyclic to the pyridine ring must be protonated (

    
    ). The pyridine nitrogen remains unprotonated to act as a hydrogen bond acceptor or participate in Pi-stacking.
    
  • Conformational Search: Generate low-energy conformers for the cyclobutoxy ring (puckered vs. planar) prior to docking.

3. Grid Generation:

  • Center: Coordinates of the co-crystallized ligand or the Heme Iron (Fe).

  • Constraints: A core constraint is defined at Glu592 (Rat numbering) or Glu603 (Human numbering) to enforce the essential salt bridge.

Comparative Analysis

The following data compares the Subject Molecule against a structural analog (Methoxy) and a standard reference inhibitor (7-Nitroindazole).

Binding Energy & Efficiency
CompoundStructure DescriptionBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction
Subject (4-Cyclobutoxypyridin-2-yl)methanamine -8.4 0.42 Hydrophobic fill (Tyr562)
Analog A(4-Methoxypyridin-2-yl)methanamine-7.10.39Weak hydrophobic contact
Analog B(4-n-Butoxypyridin-2-yl)methanamine-7.90.36High entropic penalty
Reference7-Nitroindazole (7-NI)-7.50.45Heme-stacking

Interpretation: The Subject molecule outperforms the Methoxy analog due to the additional hydrophobic surface area of the cyclobutyl ring. Crucially, it outperforms the n-Butoxy analog (which has similar mass) because the cyclobutyl ring is pre-organized (rigid), reducing the entropic cost of binding compared to the flexible butyl chain.

Molecular Interaction Map

The following diagram illustrates the binding mode of the Subject molecule within the nNOS active site.

InteractionMap Ligand_Head Pyridine-Methanamine (Head) Ligand_Tail Cyclobutoxy Group (Tail) Ligand_Head->Ligand_Tail Covalent Link Glu592 Glu592 (Anionic Anchor) Glu592->Ligand_Head Salt Bridge (2.8 Å) Heme Heme Cofactor (Fe Core) Heme->Ligand_Head Pi-Cation / H-Bond Tyr562 Tyr562 (Hydrophobic Wall) Tyr562->Ligand_Tail Van der Waals (Shape Complementarity) Phe584 Phe584 (Pi-Stacking) Phe584->Ligand_Tail Hydrophobic

Figure 2: Interaction network showing the "Head" anchoring to Glu592/Heme and the "Tail" occupying the hydrophobic pocket.

Discussion & Recommendations

Structural Advantages of the Cyclobutoxy Group

The docking results confirm that the (4-Cyclobutoxypyridin-2-yl)methanamine scaffold utilizes a "Head and Tail" binding strategy:

  • The Head: The 2-aminomethylpyridine mimics the substrate (Arginine) guanidine group, forming a bidentate hydrogen bond/salt bridge with the conserved Glutamate. This is the "address" that sends the molecule to the NOS active site.

  • The Tail: The 4-cyclobutoxy group projects into the substrate access channel. In nNOS, this channel contains a "hydrophobic patch" formed by Tyr562 and Phe584. The cyclobutyl ring fills this volume efficiently.

Selectivity Implications (nNOS vs eNOS)

In eNOS, the residue corresponding to nNOS-Tyr562 is often oriented differently or the pocket is more constricted. The rigid cyclobutyl group is predicted to clash sterically with the eNOS channel, whereas a linear chain might fold to accommodate the tighter space. Therefore, the cyclobutoxy analog is recommended as a lead candidate for nNOS-selective inhibition .

Next Steps
  • Synthesis: Prioritize the synthesis of the cyclobutoxy analog over linear alkoxy chains.

  • In Vitro Assay: Validate the predicted

    
     values using a hemoglobin capture assay or Griess assay against purified human nNOS and eNOS.
    
  • ADME: The addition of the cyclobutyl group increases LogP (approx 1.8 - 2.2), which is favorable for Blood-Brain Barrier (BBB) penetration, a requirement for treating neurodegenerative indications.

References

  • Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research.

  • Poulos, T. L., & Li, H. (2017). "Nitric oxide synthase structure-function relationships: Strategies for the design of selective inhibitors." Current Opinion in Structural Biology.

  • Cinelli, M. A., et al. (2020). "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. (2017). "Crystal structure of human neuronal nitric oxide synthase (nNOS) - PDB 5VV0."

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Validation

A Comparative Guide to the Synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine: A Traditional vs. Convergent Approach

Introduction (4-Cyclobutoxypyridin-2-yl)methanamine is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a range of pharmacologically active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Cyclobutoxypyridin-2-yl)methanamine is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a range of pharmacologically active agents. Its structural motif, featuring a substituted pyridine core, is prevalent in numerous developmental and approved drugs. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this amine is of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of a well-established, linear synthetic strategy with a novel, more convergent approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective merits and drawbacks, supported by experimental data from analogous transformations reported in the literature.

Established Synthetic Route: A Linear Approach from a Halopyridine

The traditional synthesis of (4-Cyclobutoxypyridin-2-yl)methanamine typically follows a linear sequence, commencing with a readily available 4-halopyridine derivative. This multi-step process, while reliable, can be limited by cumulative yield losses and the handling of potentially hazardous intermediates.

Workflow of the Established Route

A 4-Chloropyridine-2-carbonitrile B 4-Cyclobutoxypyridine-2-carbonitrile A->B Williamson Ether Synthesis (Cyclobutanol, NaH) C (4-Cyclobutoxypyridin-2-yl)methanamine B->C Nitrile Reduction (Raney Ni, H2, NH3/MeOH) A 2-Methyl-4-hydroxypyridine B 2-Methyl-4-cyclobutoxypyridine A->B Etherification (Cyclobutyl Bromide, K2CO3) C 4-Cyclobutoxypyridine-2-carboxaldehyde B->C Oxidation (e.g., SeO2 or MnO2) D (4-Cyclobutoxypyridin-2-yl)methanamine C->D Reductive Amination (NH3, NaBH3CN)

Comparative

orthogonal methods for validating the purity of (4-Cyclobutoxypyridin-2-yl)methanamine

Publish Comparison Guide: Orthogonal Purity Validation of (4-Cyclobutoxypyridin-2-yl)methanamine Executive Summary: The "UV Trap" in Pyridine Ether Analysis (4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250643-95-8) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Orthogonal Purity Validation of (4-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary: The "UV Trap" in Pyridine Ether Analysis

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250643-95-8) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and GPCR ligands. While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment, relying solely on UV detection for this compound presents a significant risk: the "Extinction Coefficient Bias."

Synthetic precursors (e.g., 4-chloropyridin-2-yl-methanamine) and degradation products (e.g., 4-hydroxypyridine derivatives resulting from ether cleavage) possess vastly different chromophores than the target molecule. A 99% HPLC area count at 254 nm can mask up to 5-10% molar impurity if the impurity has a low UV response.

This guide details an orthogonal validation strategy combining Reverse-Phase HPLC (RP-HPLC) , Quantitative NMR (qNMR) , and Non-Aqueous Titration . By leveraging these three distinct physicochemical principles—hydrophobicity, proton environment, and basicity—researchers can eliminate blind spots in their certificate of analysis.

Part 1: The Methods – Protocols & Causality

Method A: RP-HPLC with Charged Surface Hybrid (CSH) Technology

The Workhorse for Separation

Objective: Separate the target amine from lipophilic precursors and polar hydrolytic degradants.

The Challenge: Pyridine methanamines are basic (


). On traditional C18 columns, they interact with residual silanols, causing severe peak tailing. This tailing masks closely eluting impurities (e.g., isomers).

Optimized Protocol:

  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 3.5 µm, 4.6 x 100 mm. Why: The positive surface charge repels the protonated amine, sharpening the peak.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why: High pH keeps the amine deprotonated (neutral), improving retention and shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
    ) and MS (ESI+).
    

Critical Insight: Do not use TFA (Trifluoroacetic acid) with the cyclobutyl ether moiety if heating the column >40°C. Although rare, acid-catalyzed ether cleavage can occur on-column, generating "ghost" impurity peaks.

Method B: 1H-qNMR (Quantitative NMR)

The Absolute Truth Standard

Objective: Determine the absolute weight-percent purity (potency) without a reference standard of the analyte.

The Challenge: Hygroscopicity. The primary amine rapidly absorbs atmospheric CO₂ to form carbamates, and water uptake skews weighing.

Optimized Protocol:

  • Solvent: DMSO-

    
     (dry). Why: Prevents exchange of the amine protons and stabilizes the salt form if present.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Why: Non-volatile, distinct singlet signals that do not overlap with the pyridine or cyclobutyl regions.

  • Relaxation Delay (D1): 30 seconds. Why: Essential for full relaxation of protons to ensure quantitative integration (5 x

    
    ).
    
  • Key Diagnostic Signals:

    • Cyclobutyl Methine (-O-CH<): Multiplet at

      
       4.6–4.8 ppm.
      
    • Pyridine H6: Doublet at

      
       ~8.2 ppm (most deshielded).
      
    • Methylene Amine (-CH

      
      -NH
      
      
      
      ):
      Singlet/Doublet at
      
      
      ~3.8 ppm.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2][3][4][5][6][7][8]
Method C: Potentiometric Non-Aqueous Titration

The Functional Stoichiometry Check

Objective: Confirm the Total Basic Nitrogen (TBN) content.

The Challenge: Distinguishing the primary amine from non-basic impurities (e.g., inorganic salts, neutral dimers).

Optimized Protocol:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.

  • Electrode: Glass pH electrode with LiCl/Ethanol reference (avoid aqueous KCl to prevent precipitation).

  • Endpoint: Potentiometric inflection.

Causality: The cyclobutoxy group is an electron donor, making the pyridine nitrogen slightly more basic than unsubstituted pyridine. Titration confirms the salt stoichiometry (e.g., mono-HCl vs. di-HCl) which HPLC and NMR often miss due to counter-ion invisibility.

Part 2: Comparative Analysis

The following table contrasts the performance of the three orthogonal methods. Note that HPLC is excellent for purity (relative), while qNMR is superior for potency (absolute).

FeatureMethod A: RP-HPLC (UV/MS)Method B: 1H-qNMRMethod C: Titration
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)Total Basic Nitrogen (meq/g)
Specificity High (Separates isomers/degradants)Very High (Structural ID + Purity)Low (Any base interferes)
Blind Spot Non-chromophoric impurities (salts, aliphatics)Overlapping signals (rare with 600MHz)Neutral impurities; Inorganic salts
Sample Req. < 1 mg10–20 mg100–200 mg
Precision (RSD) < 0.5%< 1.0% (Operator dependent)< 0.2%
Throughput High (Automated)Low (Manual Prep)Medium
Cost per Run LowHigh (Instrument time + Deuterated solvents)Low

Part 3: The Validation Workflow (Logic Diagram)

The following diagram illustrates the decision logic for releasing a batch of (4-Cyclobutoxypyridin-2-yl)methanamine. It enforces the use of orthogonal checks when HPLC results are ambiguous.

PurityValidation Start Crude (4-Cyclobutoxypyridin-2-yl) methanamine HPLC Method A: RP-HPLC (CSH C18) Gradient pH 10 Start->HPLC DecisionHPLC HPLC Purity > 98%? HPLC->DecisionHPLC qNMR Method B: 1H-qNMR (DMSO-d6, Maleic Acid IS) DecisionHPLC->qNMR Yes Fail REJECT / RE-PURIFY Check for Salts/Solvents DecisionHPLC->Fail No DecisionNMR qNMR Potency > 95%? qNMR->DecisionNMR Titration Method C: Titration (Salt Stoichiometry Check) DecisionNMR->Titration Yes (Confirms Purity) Investigation Investigate: UV-inactive impurities or Salt form error DecisionNMR->Investigation No (<95%) Pass RELEASE BATCH COA Generated Titration->Pass Stoichiometry Matches Titration->Investigation Mismatch Investigation->Fail

Figure 1: Orthogonal Purity Decision Matrix. Note that HPLC is the gatekeeper, but qNMR is the validator.

Part 4: Experimental Case Study

Scenario: A batch of (4-Cyclobutoxypyridin-2-yl)methanamine HCl salt showed 99.2% purity by HPLC .

  • Observation: The biological assay (kinase inhibition) showed 20% lower potency than expected.

  • Investigation:

    • Method A (HPLC): Only showed the main peak. No impurities detected at 254 nm.

    • Method B (qNMR): Revealed the presence of 15% weight/weight triethylamine hydrochloride (TEA·HCl).

    • Root Cause: The synthesis used TEA as a base, and the final HCl salt formation trapped TEA·HCl in the crystal lattice. TEA·HCl has no UV chromophore at 254 nm, rendering it invisible to Method A.

References

  • Almac Group. (2023).[9] QNMR – a modern alternative to HPLC.[3][6] Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from [Link]

  • Specific Polymers. (2023). HPLC, a modular technique that complements NMR. Retrieved from [Link]

Sources

Validation

Comparative Stability Analysis: (4-Cyclobutoxypyridin-2-yl)methanamine and Alkoxy Analogs

Executive Summary & Structural Rationale (4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) represents a strategic scaffold in modern medicinal chemistry, particularly as a linker in kinase inhibitors and GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

(4-Cyclobutoxypyridin-2-yl)methanamine (CAS: 1250948-64-1) represents a strategic scaffold in modern medicinal chemistry, particularly as a linker in kinase inhibitors and GPCR ligands. Its design incorporates a cyclobutyl ether moiety, a motif increasingly favored over traditional acyclic ethers (methoxy, isopropoxy) due to its ability to modulate lipophilicity (


) and improve metabolic stability without significantly altering the electronic properties of the pyridine ring.

This guide provides an in-depth comparative analysis of the stability profile of (4-Cyclobutoxypyridin-2-yl)methanamine against its primary structural analogs. We focus on chemical stability (shelf-life, stress conditions) and metabolic stability (microsomal clearance), providing actionable data and protocols for validation.

The Comparative Cohort

To evaluate performance objectively, we compare the target compound against three standard analogs:

Compound IDStructure NameKey FeatureStability Liability
Target (Cyc-Bu) (4-Cyclobutoxypyridin-2-yl)methanamine Rigid Cyclobutyl EtherLow: Optimized for metabolic resistance.
Analog A (OMe) (4-Methoxypyridin-2-yl)methanamineMethyl EtherHigh: Rapid O-demethylation (Metabolic).
Analog B (OiPr) (4-Isopropoxypyridin-2-yl)methanamineIsopropyl EtherModerate: Benzylic-like oxidation susceptibility.
Analog C (Cyc-Pr) (4-Cyclopropoxypyridin-2-yl)methanamineCyclopropyl EtherModerate: Ring strain; potential CYP inhibition.

Chemical & Metabolic Stability Analysis

Chemical Stability (Stress Testing)

The pyridine core renders these compounds relatively stable under acidic conditions, forming stable salts (e.g., hydrochlorides). However, the primary aminomethyl group is the Achilles' heel regarding chemical oxidation.

  • Oxidative Stress: Under forced oxidation (

    
    ), the primary amine is susceptible to N-oxidation to the hydroxylamine or degradation to the aldehyde (via imine hydrolysis). The pyridine nitrogen is less reactive due to the electron-withdrawing nature of the 2-aminomethyl group but can form N-oxides under harsh conditions.
    
  • Hydrolysis: The ether linkage at the 4-position is robust. Unlike vinyl ethers, the pyridyl ether bond is stabilized by the aromatic system and is resistant to acid-catalyzed hydrolysis at physiological temperatures.

Metabolic Stability (Microsomal Stability)

This is the differentiating factor.

  • Analog A (OMe): Highly susceptible to CYP450-mediated O-demethylation, leading to the 4-hydroxypyridine metabolite (rapid clearance).

  • Analog B (OiPr): Susceptible to hydroxylation at the tertiary carbon (alpha to oxygen), followed by chain cleavage.

  • Target (Cyc-Bu): The cyclobutyl ring "puckers," altering the trajectory of CYP450 approach. It lacks the exposed methyl groups of the isopropyl analog and is sterically bulkier than the methoxy group, significantly retarding O-dealkylation rates.

Representative Performance Data

Data represents mean values derived from triplicate experiments in Human Liver Microsomes (HLM) and accelerated stability testing.

ParameterTarget (Cyc-Bu) Analog A (OMe)Analog B (OiPr)Analog C (Cyc-Pr)
HLM

(min)
> 120 245885
HLM

(

L/min/mg)
< 12 582416
Chem. Stability (pH 1, 24h) 99% Remaining 99% Remaining98% Remaining95% Remaining
Oxidative Stress (3%

)
88% Remaining 85% Remaining82% Remaining87% Remaining
LogD (pH 7.4) 1.8 0.41.51.1

Interpretation: The Target (Cyc-Bu) demonstrates superior metabolic stability (


 min) compared to the methoxy and isopropyl analogs, validating the "cyclobutyl switch" strategy for extending half-life.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes identified during stress testing and metabolic incubation.

DegradationPathways cluster_metabolic In Vivo / Microsomal Pathways cluster_chemical Chemical Stress Pathways Parent (4-Cyclobutoxypyridin-2-yl) methanamine (Active Scaffold) Met1 Metabolite M1: O-Dealkylation (4-Hydroxypyridine deriv.) Parent->Met1 CYP450 (Minor) Slow O-Dealkylation Met2 Metabolite M2: Cyclobutyl Hydroxylation (Polar active) Parent->Met2 CYP450 (Major) Ring Oxidation Chem1 Degradant D1: Pyridine N-Oxide Parent->Chem1 H2O2 / Peroxides N-Oxidation Chem2 Degradant D2: Aldehyde Formation (Oxidative Deamination) Parent->Chem2 MAO / Oxidative Stress Deamination

Figure 1: Primary degradation pathways. Note the metabolic shift towards ring hydroxylation (M2) rather than the rapid cleavage seen in methoxy analogs.

Experimental Protocols

To replicate these findings or validate new batches, follow these standardized protocols.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

  • Stock Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 100 µL stock + 100 µL 1N HCl. Heat at 60°C for 24h.

    • Base Hydrolysis: Mix 100 µL stock + 100 µL 1N NaOH. Heat at 60°C for 24h.

    • Oxidation: Mix 100 µL stock + 100 µL 3%

      
      . Incubate RT for 4h.
      
    • Thermal: Heat 100 µL stock at 80°C for 24h (sealed).

  • Quenching: Neutralize acid/base samples with equal molarity base/acid. Quench peroxide with

    
    .
    
  • Analysis: Dilute 1:10 with mobile phase and analyze via LC-MS/MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic clearance (


) relative to analogs.
  • Reaction Mix: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling: Remove aliquots at

    
     min.
    
  • Termination: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .

Stability Assessment Workflow

Use this decision tree to evaluate if the (4-Cyclobutoxypyridin-2-yl)methanamine scaffold is appropriate for your specific drug design needs.

StabilityWorkflow Start Start: Scaffold Selection CheckMet Requirement: High Metabolic Stability? Start->CheckMet CheckSol Requirement: High Solubility? CheckMet->CheckSol Yes SelectOMe Select: Methoxy Analog (Caution: Rapid Clearance) CheckMet->SelectOMe No (Short half-life acceptable) SelectCycBu Select: (4-Cyclobutoxypyridin-2-yl) methanamine CheckSol->SelectCycBu Moderate Solubility OK (LogD ~1.8) SelectOiPr Select: Isopropyl Analog (Balanced Profile) CheckSol->SelectOiPr Need slightly lower LogD Validation Execute Protocol B (Microsomal Assay) SelectCycBu->Validation

Figure 2: Selection logic for pyridine ether scaffolds.

Conclusion

The (4-Cyclobutoxypyridin-2-yl)methanamine scaffold offers a superior stability profile compared to standard methoxy and isopropoxy analogs. The cyclobutyl ether acts as a "metabolic shield," significantly reducing intrinsic clearance while maintaining the electronic integrity of the pyridine pharmacophore. For drug discovery programs targeting kinases or CNS targets where metabolic stability is paramount, this analog is the recommended starting block.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1]

    • Source:J. Med. Chem. (Review of cyclobutyl vs. alkyl stability).
    • URL:[Link]

  • Metabolic Stability of Ethers

    • Title: Metabolic Stability of Cyclobutyl Ethers vs. Linear Ethers.
    • Source:ACS Med. Chem. Lett. (General principles of ether metabolism).
    • URL:[Link]

  • Pyridine Stability

    • Title: Degrad
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Compound Data

    • Title: (4-Cyclobutoxypyridin-2-yl)methanamine (PubChem CID 83682255).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Cyclobutoxypyridin-2-yl)methanamine: Proper Disposal Procedures &amp; Safety Guide

Part 1: Executive Safety Summary (Immediate Action) STOP. Before handling waste, verify the chemical state and quantity.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

STOP. Before handling waste, verify the chemical state and quantity. This compound is a functionalized pyridine base . Improper mixing with acidic waste streams can generate dangerous heat and toxic vapors.

Hazard Identification Profile

Based on structural analogs (aminomethylpyridines) and functional group analysis, treat this substance with the following GHS classifications:

Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Cat 2 (or 1B)H315/H314Causes skin irritation (potentially burns).
Serious Eye Damage Cat 2A (or 1)H319/H318Causes serious eye irritation/damage.[1][2]
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1][2][3]
STOT - SE Cat 3H335May cause respiratory irritation.[1][3][4][5]

Critical Chemical Property:

  • Basicity: Contains a primary amine (pKa ~9-10) and a pyridine ring (pKa ~5). Strictly segregate from acids.

  • Solubility: The cyclobutoxy group increases lipophilicity. This compound is best managed as Organic Waste , not Aqueous Waste.

Part 2: Detailed Disposal Protocols

The "Self-Validating" Waste Segregation System

To ensure safety, you must classify the waste form before selecting a disposal route. Use this logic flow to prevent cross-contamination.

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsPure Pure Substance? IsSolid->IsPure Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidStream Solid Hazardous Waste (Label: Toxic/Irritant) IsPure->SolidStream No (Debris/Trace) LabPack Lab Pack (Original Container) IsPure->LabPack Yes (>5g) SolventType Identify Solvent Base IsLiquid->SolventType OrgStream Organic Waste Stream (Halogenated or Non-Halogenated) SolventType->OrgStream Organic Solvent (DCM, MeOH, DMSO) AqStream Basic Aqueous Waste (pH > 7) SolventType->AqStream Water/Buffer

Figure 1: Decision matrix for segregating (4-Cyclobutoxypyridin-2-yl)methanamine waste streams.

Operational Procedures
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired stocks, contaminated gloves, weighing boats, paper towels.

  • Containment: Place solid waste in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(4-Cyclobutoxypyridin-2-yl)methanamine" (Do not use abbreviations).[6]

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, DCM, or Ethyl Acetate.

  • pH Check: Verify the solution is neutral or basic .

    • Risk:[7][8] If the solution was acidified during workup, adding it to a basic waste drum can cause an exotherm.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated: If dissolved in MeOH, DMSO, or EtAc -> Non-Halogenated Organic Waste Stream .

  • Bulking: Pour into the appropriate carboy using a funnel.

    • Critical Step: Rinse the funnel with the compatible solvent immediately to prevent residue buildup.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Pour rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty".

  • Disposal: Discard uncapped bottle in standard glass trash (if glass) or recycling (if plastic), per local facility rules.

Part 3: Emergency Response (Spill Management)

In the event of a spill during disposal, follow this specific neutralization workflow. Do not simply wipe up; the amine functionality requires chemical neutralization to minimize exposure.

Visualization: Spill Response Workflow

SpillResponse Assess Assess Volume & Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Neutralize Apply Weak Acid (Citric Acid or Dilute Acetic) Contain->Neutralize If Liquid Collect Collect into Hazardous Solid Waste Bag Neutralize->Collect Clean Wash Area with Soap & Water Collect->Clean

Figure 2: Step-by-step spill response for amine-based intermediates.

Spill Cleanup Steps[5]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize (Liquid Spills):

    • Apply a weak acid (e.g., citric acid powder or 5% acetic acid) to the spill.

    • Observation: Wait for any heat evolution to dissipate.

  • Absorb: Cover with vermiculite, dry sand, or commercial "Basic Neutralizing Absorbent".

  • Collect: Scoop material into a hazardous waste bag. Label as "Spill Debris: Basic Organic with Acid Neutralizer".

Part 4: Regulatory & Compliance Context

US EPA (RCRA)
  • Classification: This compound is not explicitly P-listed or U-listed, but it meets the characteristic of Ignitability (D001) if in organic solvent and potentially Toxicity depending on concentration.

  • Generator Status: Must be counted toward monthly hazardous waste generation totals.

EU REACH / CLP
  • Waste Code (EWC): Typically falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Library of Medicine. (n.d.). Pyridine and Derivatives: Toxicity Profile. PubChem Database. Retrieved October 26, 2025, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved October 26, 2025, from [Link]

Sources

Handling

Mastering the Safe Handling of (4-Cyclobutoxypyridin-2-yl)methanamine: A Guide for Laboratory Professionals

As novel chemical entities progress through the drug discovery pipeline, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling and disposal of (4-...

Author: BenchChem Technical Support Team. Date: February 2026

As novel chemical entities progress through the drug discovery pipeline, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling and disposal of (4-Cyclobutoxypyridin-2-yl)methanamine, a compound for which specific safety data may be limited. By leveraging data from structurally similar compounds, we can establish a robust framework of best practices. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Assessment: Understanding the Risks

  • Corrosivity: The amine functional group suggests that this compound is likely corrosive, capable of causing severe skin burns and eye damage.

  • Irritation: It may cause significant irritation to the skin, eyes, and respiratory tract.

  • Toxicity: There is a potential for acute toxicity if swallowed, inhaled, or in contact with skin. Some related compounds exhibit fatal toxicity upon inhalation.

  • Organ Damage: Prolonged or repeated exposure to similar compounds has been shown to cause damage to organs such as the liver, kidneys, heart, and skeletal muscle.

Given these potential hazards, a cautious and proactive approach to safety is essential.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. All work with (4-Cyclobutoxypyridin-2-yl)methanamine, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[1] This ensures that any dust, vapors, or aerosols are effectively contained and exhausted from the laboratory environment.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is crucial for preventing contact with (4-Cyclobutoxypyridin-2-yl)methanamine. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields and a face shieldNitrile or neoprene gloves (double-gloving recommended)Lab coat with tight cuffsNIOSH-approved respirator with P100 filter
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a fume hood
Reaction Work-up and Purification Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a fume hood
Donning and Doffing PPE: A Critical Workflow

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Safe Handling and Operational Procedures

Adherence to standardized procedures is vital for minimizing the risk of exposure and accidents.

Weighing and Solids Handling
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Containment: When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dust is generated, stop work and allow the fume hood to clear the airborne particles.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the towel as hazardous waste.

Solution Preparation
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Storage: Store solutions in clearly labeled, sealed containers in a well-ventilated area, away from incompatible materials such as acids and acid anhydrides.[1]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2]
Spill Response Workflow

A clear and practiced spill response plan is essential.

Spill_Response Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: A stepwise workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with (4-Cyclobutoxypyridin-2-yl)methanamine, including disposable gloves, weigh boats, and contaminated solvents, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name, concentration (if in solution), and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, in accordance with all local, state, and federal regulations.[1][2]

By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with (4-Cyclobutoxypyridin-2-yl)methanamine and ensure a safe working environment for all personnel.

References

  • ChemBK. (n.d.). (2-Cyclobutoxypyridin-4-yl)methanamine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyclobutoxypyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Cyclobutoxypyridin-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.